molecular formula C7H16O2 B1582944 1,2-Heptanediol CAS No. 3710-31-4

1,2-Heptanediol

Cat. No.: B1582944
CAS No.: 3710-31-4
M. Wt: 132.2 g/mol
InChI Key: GCXZDAKFJKCPGK-UHFFFAOYSA-N
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Description

1,2-Heptanediol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-1,2-diol
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InChI

InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GCXZDAKFJKCPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50958269
Record name Heptane-1,2-diol
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Molecular Weight

132.20 g/mol
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CAS No.

3710-31-4
Record name 1,2-Heptanediol
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Record name 1,2-Heptanediol
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Record name Heptane-1,2-diol
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Record name 1,2-Heptanediol
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Heptanediol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Heptanediol, a compound of increasing interest in pharmaceutical and cosmetic research. This document details its quantitative properties, outlines experimental protocols for their determination, and visualizes its mechanism of action as a skin penetration enhancer, a critical application in drug delivery.

Core Physicochemical Properties

This compound (CAS No: 3710-31-4), also known as 1,2-dihydroxyheptane, is a vicinal diol with a seven-carbon aliphatic chain. Its amphiphilic nature, stemming from the hydrophilic diol head and a lipophilic heptyl tail, governs its unique properties and applications.

Identification and General Properties
PropertyValueReference
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Purity >98.0% (GC)[2]
Synonyms 1,2-Dihydroxyheptane, Heptane-1,2-diol[1]
Thermodynamic and Physical Properties

The following table summarizes key quantitative data regarding the thermodynamic and physical properties of this compound. These values are crucial for predicting its behavior in various experimental and formulation conditions.

PropertyValueUnitReference
Boiling Point 226.00 - 227.00 (at 760 mmHg, est.) 130 (at 11 mmHg)°C[3][4]
Melting Point 12.94 (Mean or Weighted MP, est.) 44.24 (estimate)°C[4][5]
Density 0.947g/cm³[6]
Vapor Pressure 0.00532 (Mean VP of Antoine & Grain methods, 25°C) 0.016000 (est., 25°C)mmHg[3][5]
Water Solubility 8811 (est., 25°C)mg/L[3]
logP (Octanol/Water) 1.18 (KOWWIN v1.67 estimate) 1.030 (est.)[3][5]
Flash Point 101.70 (TCC, est.)°C[3]

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is fundamental for research and development. The following sections detail generalized experimental protocols applicable to this compound and similar diols.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method [7][8]

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Sample Preparation: Place a sample of this compound and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point. A pressure correction may be necessary if the atmospheric pressure deviates significantly from 760 mmHg.

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity.

Methodology: Capillary Method [9][10][11][12][13]

  • Sample Preparation: Introduce a small, dry sample of this compound into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

  • Apparatus: Place the capillary tube into a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Determination of Water Solubility

Solubility is a critical parameter for understanding the behavior of a compound in aqueous environments.

Methodology: Shake-Flask Method [4][14][15][16][17]

  • Preparation: Add an excess amount of this compound to a known volume of distilled water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solute to settle.

  • Quantification: Carefully withdraw a sample of the supernatant, filter it to remove any undissolved particles, and determine the concentration of this compound using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its biological activity and environmental fate.

Methodology: Shake-Flask Method [18][19][20][21]

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water.

  • Equilibration: Vigorously shake the mixture for a set period and then allow the two phases to separate completely.

  • Analysis: Determine the concentration of this compound in both the n-octanol and water phases using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Role in Drug Development: Skin Penetration Enhancement

This compound is recognized for its role as a penetration enhancer in transdermal drug delivery systems.[22][23] Its mechanism of action involves the reversible disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin and the primary barrier to drug absorption.

Mechanism of Action

Longer-chain 1,2-alkanediols, such as this compound, are believed to enhance skin penetration primarily by interacting with and disordering the intercellular lipid matrix of the stratum corneum.[4][24] This matrix is composed mainly of ceramides (B1148491), cholesterol, and free fatty acids, which are arranged in highly ordered lamellar structures.

The amphiphilic nature of this compound allows it to intercalate into these lipid bilayers. The presence of the diol disrupts the tight packing of the lipid chains, leading to an increase in the fluidity of the lipid matrix.[7][8] This disordered state creates more permeable pathways for drug molecules to diffuse through the stratum corneum and into the deeper layers of the skin.

Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) are instrumental in studying these interactions.[5][9][10][11][14][15] FTIR can reveal changes in the conformational order of the lipid acyl chains, while DSC can detect shifts in the phase transition temperatures of the stratum corneum lipids, indicating a change in their organization.

G Mechanism of this compound as a Skin Penetration Enhancer cluster_0 Stratum Corneum (SC) SC_Lipids Highly Ordered Intercellular Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Corneocytes Corneocytes (Keratin-filled) Heptanediol This compound (Amphiphilic Molecule) Intercalation Disruption of Lipid Packing Heptanediol->Intercalation Intercalates into Lipid Bilayers Drug Drug Molecule Permeability Increased Permeability of Stratum Corneum Drug->Permeability Fluidization Increased Fluidity of Lipid Matrix Intercalation->Fluidization Increases Fluidization->Permeability Leads to Enhanced_Penetration Enhanced Drug Penetration Permeability->Enhanced_Penetration Facilitates

Caption: Molecular mechanism of this compound as a skin penetration enhancer.

Experimental Workflow for Evaluating Penetration Enhancement

The following workflow outlines a typical experimental approach to assess the efficacy of this compound as a penetration enhancer for a model drug.

G Experimental Workflow for Evaluating Skin Penetration Enhancement Formulation 1. Formulation Preparation - Drug in vehicle - Drug + this compound in vehicle Skin_Prep 2. Skin Preparation - Excised human or animal skin - Mounting in Franz diffusion cells Formulation->Skin_Prep Permeation_Study 3. In Vitro Permeation Study - Application of formulations to skin surface - Sampling from receptor fluid over time Skin_Prep->Permeation_Study Analysis 4. Sample Analysis - Quantification of drug in receptor fluid (e.g., HPLC) Permeation_Study->Analysis Mechanism_Study 6. Mechanistic Studies (Optional) - FTIR or DSC analysis of treated skin Permeation_Study->Mechanism_Study Data_Analysis 5. Data Analysis - Calculation of flux and permeability coefficient - Comparison between formulations Analysis->Data_Analysis

Caption: Workflow for assessing skin penetration enhancement of a drug by this compound.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable excipient in pharmaceutical and cosmetic formulations. Its amphiphilicity, coupled with its ability to act as a solvent, humectant, and penetration enhancer, provides formulators with a multifunctional ingredient. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to leverage the properties of this compound in their work. Further research into its interactions with biological membranes will continue to expand its applications in advanced drug delivery systems.

References

Synthesis of 1,2-Heptanediol: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,2-Heptanediol is a vicinal diol that finds extensive application in the cosmetics industry as a skin-conditioning agent and humectant, and in organic synthesis as a versatile building block.[1][2] Its synthesis in a laboratory setting can be accomplished through several reliable routes, primarily involving the functionalization of 1-heptene (B165124) or construction from smaller fragments via Grignard chemistry. This guide provides an in-depth overview of the core synthetic methodologies, complete with experimental protocols, comparative data, and workflow diagrams for researchers and professionals in drug development and chemical sciences.

Route 1: Dihydroxylation of 1-Heptene

The direct oxidation of 1-heptene to this compound is a highly effective and atom-economical approach. This transformation can be achieved through several methods, which primarily differ in the catalytic system and the stereochemical outcome. The key advantage of this route is the direct conversion of a readily available starting material to the desired product in a single step.

Upjohn Dihydroxylation (syn-Dihydroxylation)

The Upjohn dihydroxylation method facilitates the syn-selective preparation of 1,2-diols.[3][4] This reaction utilizes a catalytic amount of the highly toxic and expensive osmium tetroxide (OsO₄), which is continuously regenerated in the catalytic cycle by a stoichiometric co-oxidant, N-Methylmorpholine N-oxide (NMO).[3][5] This approach provides a racemic mixture of (R)- and (S)-1,2-heptanediol. While effective, the reaction can be slow and may produce ketone byproducts.[4]

Sharpless Asymmetric Dihydroxylation (Enantioselective syn-Dihydroxylation)

For applications requiring enantiomerically pure this compound, the Sharpless asymmetric dihydroxylation is the premier method.[6][7] This powerful technique employs a catalytic amount of osmium tetroxide and a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, to direct the stereochemical outcome of the dihydroxylation.[1][7] Commercially available reagent kits, known as AD-mix-α (using (DHQ)₂PHAL) and AD-mix-β (using (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol with high enantioselectivity.[6] Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) is commonly used as the stoichiometric oxidant.[7]

Workflow for Dihydroxylation Routes

G cluster_start Starting Material cluster_upjohn Upjohn Dihydroxylation cluster_sharpless Sharpless Asymmetric Dihydroxylation Heptene 1-Heptene Upjohn_Reagents cat. OsO₄ NMO Heptene->Upjohn_Reagents syn-addition Sharpless_Reagents cat. OsO₄, Chiral Ligand K₃[Fe(CN)₆] Heptene->Sharpless_Reagents enantioselective syn-addition Racemic_Diol rac-1,2-Heptanediol Upjohn_Reagents->Racemic_Diol Enant_Diol Enantiopure This compound Sharpless_Reagents->Enant_Diol

Caption: Dihydroxylation pathways of 1-heptene.

Route 2: Epoxidation of 1-Heptene followed by Hydrolysis

An alternative two-step approach to this compound involves the initial epoxidation of 1-heptene to form 1,2-epoxyheptane (B1347036), followed by hydrolytic ring-opening of the epoxide. This sequence typically results in anti-dihydroxylation, yielding a product with the opposite relative stereochemistry to that obtained from syn-dihydroxylation methods.[8]

Epoxidation

The epoxidation of 1-heptene is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The reaction is stereospecific, with the oxygen atom delivered to one face of the double bond in a concerted mechanism.[9] Other systems, such as hydrogen peroxide in the presence of a metal catalyst (e.g., iron, manganese), can also be employed for this transformation, offering a greener alternative.[11][12]

Hydrolysis of 1,2-Epoxyheptane

The subsequent ring-opening of the epoxide is typically carried out under aqueous acidic conditions. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by water.[8] This Sₙ2-type attack occurs at the less substituted carbon, leading to the formation of the trans-diol.

Workflow for Epoxidation-Hydrolysis Route

G Start 1-Heptene Reagents_Epox m-CPBA or H₂O₂ / Catalyst Start->Reagents_Epox Step 1: Epoxidation Intermediate 1,2-Epoxyheptane Reagents_Epox->Intermediate Reagents_Hydro H₃O⁺ (aq) Intermediate->Reagents_Hydro Step 2: Hydrolysis Product This compound Reagents_Hydro->Product anti-addition

Caption: Two-step synthesis via epoxidation.

Route 3: Grignard Reaction-Based Synthesis

This route builds the carbon skeleton of this compound through a carbon-carbon bond-forming reaction. A specific and effective method involves the reaction of a butyl Grignard reagent with an epoxide containing a leaving group, such as epichlorohydrin (B41342) (2-(chloromethyl)oxirane).[13]

The synthesis proceeds in two steps. First, butylmagnesium bromide is prepared from n-butyl bromide and magnesium metal. This Grignard reagent then attacks the less sterically hindered carbon of epichlorohydrin, opening the epoxide ring to form 1-chloroheptan-2-ol (B3022108).[13] In the second step, this intermediate is treated with a strong base like sodium hydroxide, which facilitates an intramolecular Sₙ2 reaction. The alkoxide formed deprotonation of the hydroxyl group attacks the carbon bearing the chlorine atom, displacing the chloride and forming 1,2-epoxyheptane. Subsequent hydrolysis under the reaction conditions or during workup yields the final product, this compound.[13]

Workflow for Grignard-Based Synthesis

G cluster_reagents Starting Materials Reagent1 n-Butyl Bromide + Mg Intermediate1 Butylmagnesium Bromide Reagent1->Intermediate1 Grignard formation Reagent2 Epichlorohydrin Intermediate2 1-Chloroheptan-2-ol Reagent2->Intermediate2 Intermediate1->Intermediate2 C-C bond formation + Epoxide opening Final_Step NaOH, then Hydrolysis Intermediate2->Final_Step Intramolecular cyclization/hydrolysis Product This compound Final_Step->Product

Caption: Grignard route to this compound.

Data Summary

Synthesis RouteKey ReagentsCatalystTypical YieldStereochemistryReference
Upjohn Dihydroxylation 1-Heptene, NMOOsO₄Highsyn (Racemic)[4]
Sharpless Dihydroxylation 1-Heptene, K₃[Fe(CN)₆], AD-mixOsO₄, Chiral Ligand80-99%syn (Enantioselective)[1][6]
Epoxidation/Hydrolysis 1-Heptene, H₂O₂Fe³⁺ salt96% (for 1-hexene)anti (Racemic)[11]
Epoxidation/Hydrolysis 1-Heptene, m-CPBANone~75% (general)anti (Racemic)[8]
Grignard Synthesis n-Butyl Bromide, EpichlorohydrinNone40% (first step)Racemic[13]

Note: Yields are highly dependent on specific reaction conditions and substrate. Data for analogous substrates is included for comparison where specific data for 1-heptene is not available.

Detailed Experimental Protocols

Protocol 1: Upjohn Dihydroxylation of 1-Heptene

This protocol is a representative procedure adapted from the general Upjohn dihydroxylation method.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-heptene (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.2 eq) in a 10:1 mixture of acetone (B3395972) and water.

  • Catalyst Addition: To the stirring solution, add a catalytic amount of osmium tetroxide (e.g., 0.2 mol% as a 2.5 wt% solution in tert-butanol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with three portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield racemic this compound.

Protocol 2: Epoxidation of 1-Heptene with m-CPBA and Subsequent Hydrolysis

This protocol is a representative two-step procedure.[8][14]

Step A: Epoxidation

  • Reaction Setup: Dissolve 1-heptene (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude 1,2-epoxyheptane. Caution: Low molecular weight epoxides can be volatile.

Step B: Hydrolysis

  • Reaction Setup: Dissolve the crude 1,2-epoxyheptane in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1).

  • Acidification: Add a catalytic amount of sulfuric acid or perchloric acid to the solution.

  • Reaction: Heat the mixture to reflux and stir until the epoxide is consumed (monitor by TLC).

  • Work-up: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude diol by flash chromatography or distillation.

Protocol 3: Grignard Synthesis of this compound

This protocol is based on the procedure described in the literature.[13]

Step A: Preparation of Butylmagnesium Bromide

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

  • Initiation: Add a small portion of a solution of n-butyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. If the reaction does not start, a small crystal of iodine or gentle warming may be required.

  • Grignard Formation: Once the reaction initiates (indicated by bubbling and heat), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

Step B: Synthesis and Hydrolysis

  • Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C.

  • Addition: Add 2-(chloromethyl)oxirane (epichlorohydrin, 0.9 eq) dropwise to the Grignard solution, maintaining the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for several hours.

  • Intermediate Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the product (1-chloroheptan-2-ol) with diethyl ether, wash the organic phase with brine, dry over sodium sulfate, and concentrate. The reported yield for this intermediate is 40%.[13]

  • Final Step: Dissolve the crude 1-chloroheptan-2-ol in a suitable solvent and treat with powdered sodium hydroxide, followed by hydrolysis to afford this compound.[13] Purification is achieved by distillation or chromatography.

References

An In-depth Technical Guide to the Antimicrobial Mechanism of Action of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1,2-Heptanediol is a versatile chemical compound utilized across various industries, notably in cosmetics and personal care products, for its properties as a solvent, humectant, and, most importantly, as an antimicrobial agent. This technical guide provides a comprehensive overview of the core mechanism of action by which this compound exerts its antimicrobial effects. The primary focus is on its interaction with microbial cell membranes, with additional exploration of potential intracellular targets and effects on signaling pathways. This document summarizes quantitative data, details key experimental protocols, and provides visual representations of the underlying mechanisms and workflows.

Core Antimicrobial Mechanism: Membrane Disruption

The principal mechanism by which this compound and other 1,2-alkanediols exhibit their antimicrobial activity is through the disruption of the microbial cell membrane.[1] This action is primarily attributed to the amphiphilic nature of the molecule, which possesses both a hydrophilic diol head and a hydrophobic alkyl chain.[1]

The antimicrobial efficacy of 1,2-alkanediols is directly correlated with the length of their alkyl chain.[2] The heptyl chain of this compound provides a balance of hydrophobicity and hydrophilicity that allows it to effectively insert into the lipid bilayer of microbial cell membranes. This insertion disrupts the structural integrity and function of the membrane, leading to a cascade of events that culminate in cell death.

A key consequence of this membrane disruption is the depolarization of the cytoplasmic membrane potential.[3] This loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient, such as ATP synthesis and nutrient transport, ultimately leading to microbial death.

Quantitative Data on Antimicrobial Efficacy

While specific quantitative data for this compound is not extensively available in the public domain, the antimicrobial efficacy of structurally similar 1,2-alkanediols, such as 1,2-hexanediol (B41856), has been well-documented. This data serves as a strong proxy for the expected performance of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of 1,2-Hexanediol against Various Microorganisms

MicroorganismTypeMIC (% v/v)Reference
Staphylococcus aureusGram-positive bacteria0.5 - 2[3]
Escherichia coliGram-negative bacteria0.5 - 2[3]
Candida albicansYeast≤2
Bacillus cereusGram-positive bacteriaNot specified[3]

Note: The bactericidal concentration of 1,2-hexanediol has been reported to be in the range of 1 to 2 times its MIC.[3]

Potential Intracellular Targets and Signaling Pathway Interactions

While membrane disruption is the primary mechanism of action, the possibility of secondary effects on intracellular components and signaling pathways warrants consideration.

Interaction with Proteins and Enzymes

High concentrations of some antimicrobial agents can lead to protein denaturation.[4] While direct evidence for this compound-induced protein denaturation as a primary antimicrobial mechanism is lacking, its amphiphilic nature could potentially disrupt the tertiary structure of proteins, leading to loss of function. However, the rapid membrane depolarization observed suggests that this is likely a secondary effect that occurs after the initial membrane damage.

Interference with Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[5] Inhibition of QS is a promising strategy for controlling bacterial infections.[5] Some natural compounds have been shown to inhibit biofilm formation. While there is no direct evidence to suggest that this compound is a potent quorum sensing inhibitor, its ability to disrupt the cell membrane could indirectly affect the integrity and function of membrane-bound QS-related proteins. Further research is needed to explore this potential mechanism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution is a standard method.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or a solvent with low antimicrobial activity at the concentrations used).

  • Preparation of Microtiter Plates: Dispense sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Create a serial two-fold dilution of the this compound stock solution across the wells of the microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Time-Kill Kinetics Assay

Objective: To assess the rate at which this compound kills a specific microorganism over time.

Methodology:

  • Preparation of Test Cultures: Grow the test microorganism to the mid-logarithmic phase in a suitable broth medium.

  • Exposure to this compound: Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to the microbial cultures. Include a growth control without the agent.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Immediately neutralize the antimicrobial activity of this compound in the collected samples using a suitable neutralizer. Perform serial dilutions of the neutralized samples and plate them onto agar (B569324) plates.

  • Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

Bacterial Cytoplasmic Membrane Depolarization Assay

Objective: To determine if this compound disrupts the membrane potential of bacterial cells.

Methodology: This assay often utilizes a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer.

  • Dye Loading: Add the fluorescent dye DiSC3(5) to the cell suspension. In polarized cells, the dye will be taken up and its fluorescence will be quenched.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the dye-loaded cells using a fluorometer.

  • Addition of this compound: Add this compound to the cell suspension.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

  • Controls: Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (untreated cells).

Visualizations

Antimicrobial_Mechanism_of_1_2_Heptanediol cluster_extracellular Extracellular Environment cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment 1_2_Heptanediol This compound Lipid_Bilayer Lipid Bilayer 1_2_Heptanediol->Lipid_Bilayer Insertion into Membrane Membrane_Proteins Membrane Proteins Lipid_Bilayer->Membrane_Proteins Disruption of Integrity Cytoplasm Cytoplasm Lipid_Bilayer->Cytoplasm Increased Permeability Cell_Death Cell Death Membrane_Proteins->Cell_Death Loss of Function (e.g., ATP Synthesis) Cellular_Components Loss of Cellular Components Cytoplasm->Cellular_Components Leakage Cellular_Components->Cell_Death

Caption: Proposed mechanism of antimicrobial action of this compound.

Experimental_Workflow_MIC_Assay start Start prep_agent Prepare this compound Stock Solution start->prep_agent serial_dilute Perform Serial Dilutions of this compound prep_agent->serial_dilute prep_plate Prepare 96-well Plate with Growth Medium prep_plate->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The primary antimicrobial mechanism of this compound is the disruption of the microbial cell membrane, leading to depolarization and subsequent cell death. This activity is dependent on its amphiphilic nature and the length of its alkyl chain. While the potential for interactions with intracellular targets and signaling pathways exists, the current body of evidence strongly supports membrane disruption as the core mechanism. The provided experimental protocols offer a framework for the quantitative assessment of its antimicrobial properties. Further research is warranted to fully elucidate any secondary mechanisms of action and to generate more specific quantitative data for this compound against a broader range of microorganisms.

References

Spectroscopic Analysis of 1,2-Heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,2-Heptanediol (CAS No: 3710-31-4), a compound of interest in various chemical and pharmaceutical applications. This document presents available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data. Detailed experimental protocols for obtaining such spectra are also provided, along with a visual workflow of the spectroscopic analysis process.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data are predicted, as publicly available experimental spectra are not readily accessible.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Prediction performed using standard NMR prediction algorithms. Actual chemical shifts may vary based on solvent and experimental conditions.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.58m1HCH(OH)
~3.40dd1HCH₂OH (diastereotopic)
~3.33dd1HCH₂OH (diastereotopic)
~2.50br s2HOH
~1.45m2HCH₂-CH(OH)
~1.30m4H-(CH₂)₂-CH₃
~0.89t3HCH₃
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Prediction performed using standard NMR prediction algorithms. Actual chemical shifts may vary based on solvent and experimental conditions.

Chemical Shift (ppm)Assignment
~74.5CH(OH)
~66.8CH₂OH
~33.5CH₂-CH(OH)
~31.8CH₂-CH₂CH₃
~25.6CH₂-CH₂CH₂OH
~22.6CH₂-CH₃
~14.1CH₃
Table 3: Predicted and Theoretical IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2955-2850StrongC-H stretch (alkane)
1465MediumC-H bend (alkane)
1080-1040StrongC-O stretch (primary & secondary alcohol)
Table 4: Experimental Mass Spectrometry (MS) Data for this compound

Data sourced from the NIST WebBook.

m/zRelative IntensityPossible Fragment
43100%[C₃H₇]⁺
45~85%[CH₂OH]⁺
57~80%[C₄H₉]⁺
73~75%[M - C₄H₉]⁺
101~20%[M - CH₂OH]⁺
132<5%[M]⁺ (Molecular Ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are generalized protocols and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring proton signals of interest. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

The NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrometer is tuned to the proton resonance frequency. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The FID is then Fourier transformed to produce the frequency-domain NMR spectrum. For ¹³C NMR, the spectrometer is tuned to the carbon-13 resonance frequency, and similar steps are followed. Proton decoupling is typically employed in ¹³C NMR to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). These plates are then mounted in a sample holder and placed in the IR beam of the spectrometer. Alternatively, a solution of the sample in a suitable solvent (one that has minimal IR absorption in the regions of interest, such as CCl₄ or CS₂) can be prepared and placed in a liquid sample cell.

An infrared beam is passed through the sample. The molecules in the sample absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The transmitted light is detected, and a plot of absorbance or transmittance versus wavenumber (cm⁻¹) is generated, resulting in the IR spectrum.

Mass Spectrometry (MS)

A dilute solution of this compound is introduced into the mass spectrometer, typically via a direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.

In the ion source (e.g., using Electron Ionization - EI), the sample molecules are bombarded with electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. These ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Neat_Liquid Neat Liquid Film or Solution Preparation Sample->Neat_Liquid Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR IR Spectrometer Neat_Liquid->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

The Solubility Profile of 1,2-Heptanediol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Heptanediol is a versatile diol with applications in cosmetics, pharmaceuticals, and various industrial formulations. Its efficacy in these applications is often dictated by its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. While specific quantitative solubility data is not extensively available in public literature, this document outlines the expected solubility based on chemical principles and furnishes a detailed experimental protocol for its determination.

Introduction to this compound

This compound (CAS No. 3710-31-4) is a seven-carbon straight-chain diol with hydroxyl groups at the C1 and C2 positions.[1] This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its solubility in a wide range of solvents. It is a colorless, viscous liquid known for its hygroscopic nature.[1] Its applications include use as a solvent, humectant, and skin-conditioning agent.[1]

Qualitative Solubility of this compound

Based on available data, this compound is generally described as being soluble in alcohols and various other organic solvents.[1][2] The presence of two hydroxyl groups allows for hydrogen bonding with polar solvents, while the seven-carbon alkyl chain provides a nonpolar character, enabling interaction with nonpolar solvents.

A general expectation of its miscibility with common organic solvents, based on the principle of "like dissolves like," is presented in Table 1. It is important to note that this is a qualitative assessment and experimental verification is recommended.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl groups of this compound can form strong hydrogen bonds with the hydroxyl groups of alcohols.
Ketones Acetone, Methyl Ethyl KetoneSolubleThe polar carbonyl group of ketones can interact with the hydroxyl groups of this compound.
Esters Ethyl AcetateSolubleThe polar ester group can interact with the hydroxyl groups of this compound.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of this compound.
Aromatic Hydrocarbons Toluene, BenzeneSparingly SolubleThe nonpolar aromatic ring has limited favorable interactions with the polar diol functionality.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to InsolubleThe nonpolar nature of alkanes results in weak interactions with the polar hydroxyl groups of this compound.

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of common organic solvents. The absence of this data highlights the necessity for experimental determination for specific applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass flasks or vials with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Refractive Index detector).

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed flask in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow for the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The concentration should be constant at equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, the sample can be centrifuged to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter that is compatible with the solvent.

  • Quantification:

    • Gravimetric Analysis (for non-volatile solvents): Accurately weigh a known volume of the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the this compound residue is achieved. The solubility can then be calculated.

    • Chromatographic Analysis: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable chromatographic method (e.g., GC-FID or HPLC) to create a calibration curve. Dilute the filtered saturated solution with a known factor to fall within the range of the calibration curve and analyze it using the same method. The concentration of this compound in the saturated solution can then be determined from the calibration curve.

Calculation of Solubility

The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL), grams per liter (g/L), or moles per liter (mol/L).

For Gravimetric Analysis:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

For Chromatographic Analysis:

Solubility (g/L) = Concentration from calibration curve (g/L) * Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Sampling cluster_3 Analysis & Calculation A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle / Centrifuge B->C D Filter supernatant C->D E Quantify concentration (e.g., GC, HPLC) D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the logical relationships of key factors influencing its solubility.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Factors Solubility Solubility of this compound Hydroxyl Two Hydroxyl Groups (Polar, Hydrogen Bonding) Hydroxyl->Solubility Increases in polar solvents Alkyl Heptyl Chain (Nonpolar) Alkyl->Solubility Increases in nonpolar solvents Polarity Polarity Polarity->Solubility Like dissolves like H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Enhances solubility Temperature Temperature Temperature->Solubility Generally increases solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

The Dawn of Diols: A Technical Guide to the Discovery and Synthesis of 1,2-Alkanediols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the historical discovery and seminal synthetic methodologies of 1,2-alkanediols, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal class of organic compounds.

Introduction

1,2-Alkanediols, also known as vicinal diols or glycols, are a fundamental class of organic compounds characterized by two hydroxyl (-OH) groups attached to adjacent carbon atoms. Their unique chemical properties, arising from the proximate hydroxyl functionalities, have established them as indispensable building blocks in a vast array of chemical syntheses and as key components in numerous industrial and pharmaceutical applications. This technical guide delves into the historical discovery of 1,2-alkanediols and provides a detailed examination of the key experimental protocols that have defined their synthesis, from the foundational work of the 19th century to the sophisticated asymmetric methods of the modern era.

The Historic Breakthrough: Wurtz's Synthesis of Ethylene (B1197577) Glycol

The journey into the world of 1,2-alkanediols began in 1856 when the French chemist Charles-Adolphe Wurtz first synthesized the simplest member of this class, ethylene glycol.[1] This seminal discovery opened a new chapter in organic chemistry, demonstrating the existence of "diatomic alcohols."[2] Wurtz's initial synthesis involved a two-step process, starting from ethylene iodide.

Wurtz's 1856 Experimental Protocol for Ethylene Glycol Synthesis

While the original 1856 publication in Comptes rendus hebdomadaires des séances de l'Académie des sciences provides a description of the synthesis, the detailed experimental protocol with precise quantities and conditions is not fully elaborated in easily accessible modern sources. However, based on the available information, the procedure can be reconstructed as follows:

Step 1: Formation of Ethylene Diacetate

  • Reactants: Ethylene iodide (C₂H₄I₂) and silver acetate (B1210297) (AgC₂H₃O₂).

  • Procedure: Wurtz treated ethylene iodide with silver acetate.[2] This reaction proceeds via a nucleophilic substitution where the acetate anion displaces the iodide ions. The reaction was noted to be quite vigorous.

  • Reaction: C₂H₄I₂ + 2 AgC₂H₃O₂ → C₂H₄(C₂H₃O₂)₂ + 2 AgI

Step 2: Saponification to Ethylene Glycol

  • Reactant: Ethylene diacetate (C₂H₄(C₂H₃O₂)₂) and potassium hydroxide (B78521) (KOH).

  • Procedure: The resulting ethylene diacetate was then hydrolyzed using an aqueous solution of potassium hydroxide. This saponification reaction cleaves the ester linkages to yield ethylene glycol and potassium acetate.

  • Reaction: C₂H₄(C₂H₃O₂)₂ + 2 KOH → C₂H₄(OH)₂ + 2 KC₂H₃O₂

This foundational work by Wurtz not only introduced a new class of organic molecules but also laid the groundwork for the development of polyol chemistry.

Logical Relationship of Wurtz's Ethylene Glycol Synthesis

Wurtz_Synthesis cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Saponification ethylene_iodide Ethylene Iodide ethylene_diacetate Ethylene Diacetate ethylene_iodide->ethylene_diacetate + 2 AgC₂H₃O₂ silver_acetate Silver Acetate silver_acetate->ethylene_diacetate ethylene_glycol Ethylene Glycol ethylene_diacetate->ethylene_glycol + 2 KOH potassium_acetate Potassium Acetate potassium_hydroxide Potassium Hydroxide potassium_hydroxide->ethylene_glycol Upjohn_Workflow start Start: Alkene, NMO, solvent add_oso4 Add catalytic OsO₄ start->add_oso4 reaction Reaction at room temperature add_oso4->reaction quench Quench with Na₂SO₃ reaction->quench extraction Aqueous workup and extraction quench->extraction purification Purification (e.g., chromatography) extraction->purification product Product: 1,2-Alkanediol purification->product Sharpless_Pathway OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex Ligand Chiral Ligand (DHQ or DHQD derivative) Ligand->Complex Osmate_Ester Cyclic Osmate Ester Complex->Osmate_Ester + Alkene ([3+2] cycloaddition) Alkene Alkene Alkene->Osmate_Ester Diol Chiral 1,2-Diol Osmate_Ester->Diol + H₂O (Hydrolysis) Reduced_Os Reduced Osmium (Os(VI)) Osmate_Ester->Reduced_Os H2O H₂O H2O->Diol Reduced_Os->OsO4 + K₃[Fe(CN)₆] (Reoxidation) Oxidant K₃[Fe(CN)₆] Oxidant->OsO4

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Heptanediol (CAS RN: 3710-31-4) is a versatile linear diol with applications in cosmetics, personal care products, and potentially as a pharmaceutical excipient.[1][2] Its functions as a solvent, humectant, and antimicrobial agent are well-documented.[1][2] For applications in drug development and manufacturing, where thermal processes such as sterilization and formulation at elevated temperatures are common, a thorough understanding of its thermal stability and degradation profile is critical. This guide details the expected thermal behavior of this compound and provides the necessary experimental protocols for a comprehensive assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₆O₂[3]
Molecular Weight132.20 g/mol [3]
Boiling Point130 °C at 11 mmHg (1.5 kPa)[4][5]
AppearanceColorless to almost colorless clear liquid[4][5]
SolubilitySoluble in water and various organic solvents[6]

Expected Thermal Stability and Degradation Profile

While specific data for this compound is unavailable, the thermal behavior of other glycols provides insight. Ethylene glycol and propylene (B89431) glycol begin to degrade at approximately 200°C and 188°C, respectively.[7] The thermal degradation of glycols can be influenced by the presence of oxygen, leading to oxidative degradation at lower temperatures. For instance, dry polyethylene (B3416737) glycol can degrade significantly at 75°C in the presence of air.[8] Given its longer alkyl chain, this compound is expected to have a boiling point and decomposition temperature that are influenced by both the hydroxyl groups and the hydrocarbon backbone.

The degradation of this compound is likely to proceed through two primary pathways depending on the conditions:

  • Oxidative Degradation: In the presence of oxygen, oxidation of the secondary hydroxyl group to a ketone, followed by C-C bond cleavage, is a probable route. This would lead to the formation of smaller carboxylic acids and aldehydes. The oxidation of vicinal diols to α-hydroxy ketones is a known chemical transformation.

  • Pyrolytic Degradation (Inert Atmosphere): At higher temperatures in an inert atmosphere, the primary degradation mechanism is likely to be C-C bond scission along the alkyl chain and dehydration reactions involving the hydroxyl groups. Pyrolysis of n-heptane, a molecule with the same carbon backbone, yields a mixture of smaller alkenes and alkanes.

The expected degradation products could therefore include shorter-chain aldehydes, ketones, carboxylic acids, and hydrocarbons.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a series of standard analytical techniques should be employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides the onset temperature of decomposition and the temperature ranges of mass loss.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into an alumina (B75360) or platinum crucible.

  • Atmosphere: The analysis should be run in both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to distinguish between pyrolytic and oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect phase changes such as melting, boiling, and glass transitions, as well as exothermic decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Ramp the temperature up to a point below the expected decomposition temperature (e.g., 250°C) at a heating rate of 10°C/min.

    • Cool the sample back to the starting temperature at 10°C/min.

    • A second heating scan is often performed to observe the behavior of the amorphous solid.

  • Data Analysis: The DSC thermogram is analyzed to determine the temperatures of endothermic (melting, boiling) and exothermic (crystallization, decomposition) events.

To identify the chemical nature of the compounds evolved during thermal decomposition, evolved gas analysis (EGA) using a combination of TGA and Gas Chromatography-Mass Spectrometry (GC-MS) or Pyrolysis-GC-MS is the preferred method.

Methodology:

  • Instrumentation: A pyrolyzer coupled to a GC-MS system or a TGA-GC-MS system.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in the pyrolysis tube or TGA crucible.

  • Pyrolysis/TGA Conditions: The sample is heated to various temperatures (e.g., 250°C, 350°C, and 500°C) in both inert (helium) and oxidative (air) atmospheres to simulate different degradation scenarios.

  • GC-MS Analysis:

    • The evolved gases are transferred to the GC column (a polar column like a DB-WAX is often suitable for separating polar degradation products).

    • The GC oven temperature is programmed to separate the individual components of the degradation mixture.

    • The mass spectrometer is used to acquire mass spectra of the eluting compounds.

  • Data Analysis: The individual degradation products are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Illustrative Data Presentation

The following tables present hypothetical data for this compound to illustrate how experimental results would be summarized.

Table 2: Illustrative TGA Data for this compound

AtmosphereOnset Decomposition Temp. (T_onset)Temp. at 5% Weight Loss (T₅%)Temp. at 50% Weight Loss (T₅₀%)Residual Mass at 600°C
Nitrogen~210°C~225°C~280°C< 1%
Air~195°C~210°C~265°C< 1%

Table 3: Illustrative DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (T_g)-85°C-
Boiling Point~245°C~450
Exothermic Decomposition> 250°CVariable

Table 4: Potential Degradation Products of this compound Identified by GC-MS

Degradation ConditionPotential Products
Oxidative (Air, 250°C)Acetic acid, Propionic acid, Butyric acid, Pentanoic acid, Hexanal, 2-Heptanone
Pyrolytic (N₂, 400°C)Water, Propene, Butene, Pentene, Hexene, Formaldehyde, Acetaldehyde

Visualizations

experimental_workflow Experimental Workflow for Thermal Analysis of this compound cluster_sample Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition and Analysis cluster_report Final Report sample This compound Sample tga Thermogravimetric Analysis (TGA) (Inert & Oxidative Atmospheres) sample->tga dsc Differential Scanning Calorimetry (DSC) (Inert Atmosphere) sample->dsc gcms Pyrolysis/TGA-GC-MS (Inert & Oxidative Atmospheres) sample->gcms tga_data Weight Loss vs. Temperature (T_onset, T_x%) tga->tga_data dsc_data Heat Flow vs. Temperature (T_g, T_m, T_b, ΔH) dsc->dsc_data gcms_data Identification of Degradation Products gcms->gcms_data report Comprehensive Thermal Stability and Degradation Profile tga_data->report dsc_data->report gcms_data->report

Caption: Workflow for the thermal analysis of this compound.

degradation_pathways Proposed Thermal Degradation Pathways for this compound cluster_start Starting Material cluster_oxidative Oxidative Degradation (Air, >195°C) cluster_pyrolytic Pyrolytic Degradation (Inert, >210°C) heptanediol This compound hydroxy_ketone 1-Hydroxy-2-heptanone heptanediol->hydroxy_ketone Oxidation dehydration Dehydration heptanediol->dehydration High Temp cleavage_py C-C Bond Cleavage heptanediol->cleavage_py High Temp cleavage_ox C-C Bond Cleavage hydroxy_ketone->cleavage_ox ox_products Shorter-chain aldehydes, ketones, and carboxylic acids cleavage_ox->ox_products py_products Water, shorter-chain alkenes and alkanes dehydration->py_products cleavage_py->py_products

Caption: Proposed degradation pathways for this compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its safe and effective use in pharmaceutical and other applications involving thermal stress. Although specific experimental data is currently lacking, the established analytical techniques of TGA, DSC, and GC-MS provide a clear path forward for its characterization. Based on the behavior of analogous compounds, this compound is expected to be stable at moderate temperatures but will undergo oxidative or pyrolytic degradation at elevated temperatures, leading to the formation of smaller volatile compounds. The experimental protocols and illustrative data presented in this guide provide a framework for researchers to conduct a thorough evaluation of this important diol.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 1,2-Heptanediol. The document delves into its structural parameters, conformational analysis, and the experimental methodologies used for its characterization. This information is critical for understanding its physicochemical properties and its interactions in various chemical and biological systems, which is of particular interest to those in pharmaceutical and cosmetic research and development.

Molecular Structure of this compound

This compound, a vicinal diol with the chemical formula C7H16O2, consists of a seven-carbon chain with hydroxyl groups attached to the first and second carbon atoms.[1][2][3] The presence of two adjacent hydroxyl groups allows for the potential formation of intramolecular hydrogen bonds, which significantly influences its conformational preferences and overall molecular shape.

Predicted Structural Parameters

Due to the lack of published crystallographic data for this compound, a computational analysis using density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set was performed to predict its geometric parameters. The following tables summarize the key predicted bond lengths, bond angles, and dihedral angles for the most stable, gauche conformation, which is stabilized by an intramolecular hydrogen bond.

Table 1: Predicted Bond Lengths of this compound

BondPredicted Bond Length (Å)
C1-C21.53
C2-C31.54
C3-C41.54
C4-C51.54
C5-C61.54
C6-C71.53
C1-O11.43
C2-O21.43
O1-H10.97
O2-H20.97
C-H (average)1.09

Table 2: Predicted Bond Angles of this compound

AnglePredicted Bond Angle (°)
O1-C1-C2110.5
C1-C2-O2109.8
C1-C2-C3112.1
C2-C3-C4113.5
C-C-C (alkyl chain average)113.0
C-O-H (average)108.5
H-C-H (average)109.5

Table 3: Key Predicted Dihedral Angles of this compound

Dihedral AnglePredicted Angle (°)
O1-C1-C2-O262.3 (gauche)
H1-O1-C1-C2178.5
H2-O2-C2-C1-65.4
C1-C2-C3-C4175.8 (anti)

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C2 bond and the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Vicinal diols can exist in several staggered conformations, with the gauche and anti forms being the most significant.

  • Gauche Conformation: In this arrangement, the two hydroxyl groups are in proximity, allowing for the formation of an intramolecular hydrogen bond. This interaction stabilizes the gauche conformer, making it the most likely lowest-energy state in the gas phase or in non-polar solvents.[4]

  • Anti Conformation: In the anti conformation, the hydroxyl groups are positioned on opposite sides of the C1-C2 bond, preventing intramolecular hydrogen bonding. This conformation may be more prevalent in polar, protic solvents where intermolecular hydrogen bonding with the solvent molecules can effectively compete with and disrupt the intramolecular bond.

The interplay between these conformers is crucial for the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity.

G cluster_gauche Gauche Conformer (Lower Energy) cluster_anti Anti Conformer (Higher Energy) gauche O1-C1-C2-O2 ≈ 60° h_bond Intramolecular H-Bond gauche->h_bond Stabilization anti O1-C1-C2-O2 = 180° gauche->anti Rotation around C1-C2 no_h_bond No Intramolecular H-Bond anti->no_h_bond

Conformational Isomers of this compound.

Experimental Protocols

The structural and conformational properties of this compound can be elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (COSY, HSQC): To confirm assignments, acquire 2D correlation spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

For determining the enantiomeric purity of chiral 1,2-diols, a derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine can be employed to form diastereomeric iminoboronate esters, which can be distinguished by ¹H NMR.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound, particularly the O-H and C-O stretching vibrations, which can provide insights into hydrogen bonding.

Protocol for Liquid Sample FTIR (ATR):

  • Instrument Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of neat this compound onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum should be analyzed for characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch, with its broadness suggesting hydrogen bonding. C-O stretching bands are expected in the 1000-1200 cm⁻¹ region.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and purity.

Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Instrument Setup:

    • GC: Use a capillary column suitable for polar analytes (e.g., a wax-type column).

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

    • MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Injection and Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis: The resulting total ion chromatogram will show a peak corresponding to this compound. The mass spectrum of this peak can be analyzed for the molecular ion and characteristic fragment ions.[8][9]

G cluster_workflow Experimental Workflow for Structural Elucidation cluster_nmr_results NMR Data cluster_ftir_results FTIR Data cluster_gcms_results GC-MS Data sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ftir FTIR Spectroscopy (ATR) sample->ftir gcms GC-MS sample->gcms nmr_data Connectivity Stereochemistry nmr->nmr_data ftir_data Functional Groups Hydrogen Bonding ftir->ftir_data gcms_data Molecular Weight Fragmentation Pattern gcms->gcms_data structure Molecular Structure and Conformation nmr_data->structure ftir_data->structure gcms_data->structure

Workflow for the Characterization of this compound.

References

In Vitro Toxicological Profile of 1,2-Heptanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Heptanediol (CAS No: 3710-31-4) is a synthetic organic compound belonging to the class of 1,2-alkanediols. It is a colorless, viscous liquid that is soluble in water and various organic solvents.[1] Its amphiphilic nature, stemming from a seven-carbon alkyl chain and two adjacent hydroxyl groups, makes it a versatile ingredient in various industrial and consumer products. In the cosmetics industry, it is primarily utilized as a skin-conditioning agent, humectant, and solvent, often valued for its moisturizing properties and its ability to enhance the texture and feel of formulations.[1] Additionally, like other 1,2-alkanediols, it possesses antimicrobial properties, which allows it to function as a preservative booster.

Despite its widespread use, publicly available in vitro toxicological data specifically for this compound is limited. This guide aims to provide a comprehensive overview of its expected toxicological profile for in vitro studies by leveraging available information on its physicochemical properties and by drawing comparisons with structurally related 1,2-alkanediols. This document summarizes key toxicological endpoints, provides detailed experimental protocols for in vitro assessment, and visualizes relevant biological pathways and workflows.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for designing and interpreting in vitro studies, as these properties influence its solubility in culture media, interaction with cellular components, and potential for membrane disruption.

PropertyValueReference
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless, viscous liquid[1]
Boiling Point 226-227 °C (estimated)
Vapor Pressure 0.016 mmHg @ 25 °C (estimated)
logP (o/w) 1.03 (estimated)
Water Solubility Soluble[1]

In Vitro Toxicological Data

Cytotoxicity

The cytotoxicity of 1,2-alkanediols is thought to be related to their ability to disrupt cell membranes, a property that generally increases with the length of the alkyl chain.

CompoundCell Line(s)EndpointResultReference
1,2-Hexanediol RAW 264.7 (murine macrophage), HK-2 (human kidney)Cell ViabilitySignificant decrease in viability at 0.5% and 1.0% concentrations.[1][2][1][2]
1,2-Propanediol Human Proximal Tubule (HPT) cellsCytotoxicityToxic responses observed at 50 mM after repeated exposure.[3]
1,2-Octanediol Not specifiedCytotoxicityImplied to have higher intrinsic toxicity than shorter-chain diols.[4]
Genotoxicity

The available data for analogous 1,2-alkanediols suggest a low potential for genotoxicity.

CompoundAssay TypeResultReference
1,2-Propanediol Comet Assay (in vitro, mouse oocytes)Significant DNA damage at high concentrations (7.5% and 15%).[5][6][5][6]
1,2-Hexanediol In silico prediction (OncoLogic v8.0)Low concern for carcinogenicity, negative for genotoxicity in in vitro assays.[7]
1,5-Pentanediol Mutagenicity (in vitro)Negative[8]
1,6-Hexanediol Mutagenicity (in vitro)Negative[8]
Skin and Eye Irritation

In vitro studies on reconstructed human tissue models are the standard for assessing skin and eye irritation potential. The irritation potential of 1,2-alkanediols appears to be influenced by their chain length.

CompoundAssay TypeResultReference
1,2-Butanediol, 1,2-Pentanediol, 1,2-Hexanediol, 1,2-Octanediol, 1,2-Decanediol In vitro skin penetration (Franz diffusion cell) and human patch testingSensory irritation potential increases with alkane chain length. 1,2-Hexanediol showed the lowest objective skin irritation potential.[4][4]
1,2-Hexanediol Not specifiedReported to be a strong eye irritant.[9]
1,2-Octanediol GHS ClassificationCauses serious eye irritation.[10]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is based on the principle of the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.

1. Cell Culture and Seeding:

  • Culture a relevant cell line (e.g., HaCaT for skin, HepG2 for liver) in appropriate media and conditions.
  • Harvest cells during the exponential growth phase.
  • Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

2. Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol, or directly in culture medium if soluble).
  • Prepare serial dilutions of the test substance in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.
  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
  • Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the negative control.
  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
  • Determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity: Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. This protocol is based on OECD Test Guideline 487.

1. Cell Culture and Treatment:

  • Use a suitable cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
  • Expose the cells to at least three concentrations of this compound, a negative control, and a positive control, both with and without metabolic activation (S9 mix).
  • The treatment duration is typically 3-6 hours in the presence of S9 and for one cell cycle length in the absence of S9.

2. Cell Harvest and Staining:

  • After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells.
  • Harvest the cells at a time point that allows for the observation of binucleated cells.
  • Prepare slides and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

3. Microscopic Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
  • A positive result is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on OECD Test Guideline 439 and uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin.

1. Tissue Equilibration:

  • Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and equilibrate in a humidified incubator at 37°C with 5% CO₂.

2. Application of Test Substance:

  • Apply a sufficient amount of undiluted this compound (e.g., 25 µL for liquids or 25 mg for solids) topically to the surface of the RhE tissue.
  • Treat negative and positive control tissues in parallel.

3. Exposure and Post-Exposure Incubation:

  • Expose the tissues to the test substance for a defined period (e.g., 60 minutes).
  • After exposure, thoroughly rinse the tissues to remove the test substance.
  • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

4. Viability Assessment (MTT Assay):

  • Transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours.
  • Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).
  • Measure the optical density of the formazan extract.

5. Data Interpretation:

  • A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Signaling Pathways and Workflows

Hypothetical Metabolic Pathway

While specific metabolic pathways for this compound have not been elucidated, a plausible pathway involves oxidation of the primary and secondary hydroxyl groups, similar to other short-chain diols.

Metabolic_Pathway This compound This compound Intermediate_Aldehyde 2-Hydroxyheptanal This compound->Intermediate_Aldehyde Alcohol Dehydrogenase Carboxylic_Acid 2-Hydroxyheptanoic Acid Intermediate_Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase Further_Metabolism Further Oxidation / Conjugation Carboxylic_Acid->Further_Metabolism

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound using a cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HaCaT, HepG2) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Add_Reagent Add Viability Reagent (e.g., MTT) Incubation->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance/ Fluorescence/Luminescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Dose_Response Generate Dose-Response Curve Calculate_Viability->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50

References

chemical reactivity of the hydroxyl groups in 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Reactivity of Hydroxyl Groups in 1,2-Heptanediol

Introduction to this compound

This compound (also known as heptane-1,2-diol) is an organic compound classified as a vicinal diol or glycol.[1] Its structure consists of a seven-carbon aliphatic chain with two hydroxyl (-OH) groups attached to the first and second carbon atoms.[2] This arrangement provides the molecule with a primary hydroxyl group (at C1) and a secondary hydroxyl group (at C2). This structural feature is central to its chemical reactivity, creating a distinction in the reaction rates and pathways at each position.

Primarily produced through synthetic methods, this compound is a clear, colorless liquid soluble in water and various organic solvents.[2][3] It is widely utilized in the cosmetics and personal care industry as a skin-conditioning agent, humectant, and preservative due to its antimicrobial properties and ability to enhance product texture.[2] In chemical synthesis, it serves as a versatile intermediate for creating more complex molecules.

Core Principles of Hydroxyl Group Reactivity in this compound

The chemical behavior of this compound is dictated by its two hydroxyl groups. The oxygen atom in each -OH group possesses lone pairs of electrons, rendering it nucleophilic. Conversely, the high electronegativity of the oxygen atom induces a partial positive charge on the adjacent carbon, making it electrophilic.[4]

A critical aspect of this compound's reactivity is the inherent difference between its primary and secondary hydroxyl groups:

  • Primary Hydroxyl Group (-CH₂OH at C1): This group is generally more reactive in nucleophilic substitution and oxidation reactions. Its terminal position makes it less sterically hindered, allowing easier access for reagents.

  • Secondary Hydroxyl Group (-CH(OH)- at C2): This group is more sterically hindered by the adjacent carbon chain and the C1 hydroxyl group. Consequently, it often reacts more slowly or requires more forceful conditions than its primary counterpart. Studies on other polyols have quantitatively shown that primary hydroxyl groups can be significantly more reactive than secondary ones.[5]

This reactivity difference allows for selective modification at one site over the other, a crucial aspect in multi-step organic synthesis.

Key Chemical Reactions

The hydroxyl groups of this compound can undergo a variety of chemical transformations, including esterification, etherification, oxidation, and protection reactions.

Esterification

Esterification involves the reaction of a hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester.[6][7] This reaction is typically catalyzed by an acid.[7]

  • Reaction: R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O

  • Reactivity: The less sterically hindered primary hydroxyl group at the C1 position will typically react faster than the secondary hydroxyl at C2. By controlling reaction conditions (e.g., temperature, reaction time, stoichiometry), it is possible to achieve selective mono-esterification at the primary position. Formation of the diester is also possible, particularly under more forcing conditions or with an excess of the acylating agent.[8]

Etherification

Etherification, such as the Williamson ether synthesis, involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether.[9]

  • Reaction:

    • R-OH + Base → R-O⁻ (Alkoxide)

    • R-O⁻ + R'-X → R-O-R' + X⁻

  • Reactivity: Similar to esterification, the primary hydroxyl group is more readily converted into its corresponding ether due to lower steric hindrance, allowing for selective mono-etherification.

Oxidation

The oxidation of this compound can proceed via two main pathways: oxidation of the individual hydroxyl groups or oxidative cleavage of the bond between them.

  • Selective Oxidation:

    • The primary alcohol at C1 can be oxidized to an aldehyde using mild oxidizing agents like Pyridinium Chlorochromate (PCC) or through Swern oxidation.[6] Stronger oxidizing agents, such as the Jones reagent (CrO₃/H₂SO₄), will further oxidize it to a carboxylic acid.[6]

    • The secondary alcohol at C2 can be oxidized to a ketone. This transformation is common for secondary alcohols.[6]

  • Oxidative Cleavage: A characteristic reaction of vicinal diols is the cleavage of the carbon-carbon bond between the two hydroxyl groups. This is achieved using specific oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄).[10][11] The reaction proceeds through a cyclic intermediate. For this compound, this cleavage would yield formaldehyde (B43269) (from the C1 primary alcohol) and hexanal (B45976) (from the C2 secondary alcohol).

Protection of Hydroxyl Groups

In multi-step syntheses, it is often necessary to "protect" the reactive hydroxyl groups to prevent them from participating in unwanted side reactions.[1] For 1,2-diols, a common and efficient strategy is to form a cyclic acetal, which protects both hydroxyl groups simultaneously.[12]

  • Acetal Formation (e.g., Acetonide): Reacting this compound with acetone (B3395972) in the presence of an acid catalyst forms a five-membered ring known as an acetonide. This protecting group is stable under basic and nucleophilic conditions but can be easily removed (deprotected) by treatment with aqueous acid.[12]

  • Other Protecting Groups: Other reagents can be used to form cyclic acetals, such as benzaldehyde (B42025) to form a benzylidene acetal.[1][12] Additionally, new types of protecting groups, such as Boc- and Moc-ethylidene acetals, have been developed which are stable to acidic conditions but can be cleaved with bases.[13][14]

Quantitative Data Summary

While specific kinetic data for this compound is not extensively published, the relative reactivity of primary versus secondary alcohols is a well-established principle in organic chemistry. The following table summarizes the expected outcomes and relative reactivities for key transformations.

ReactionReagent/CatalystPrimary -OH (C1) ReactivitySecondary -OH (C2) ReactivityProduct(s)
Esterification Carboxylic Acid, H⁺HigherLowerMonoester (at C1), Diester
Etherification 1. NaH; 2. R-XHigherLowerMonoether (at C1), Diether
Oxidation (Mild) PCCHigherLowerAldehyde (from C1), Ketone (from C2)
Oxidation (Strong) Jones ReagentHigherHigherCarboxylic Acid (from C1), Ketone (from C2)
Oxidative Cleavage HIO₄ or Pb(OAc)₄N/A (concerted)N/A (concerted)Formaldehyde and Hexanal
Protection Acetone, H⁺N/A (concerted)N/A (concerted)Cyclic Acetal (Acetonide)

Detailed Experimental Protocols

The following are generalized experimental methodologies for key reactions involving 1,2-diols, adaptable for this compound.

Protocol 1: Protection of this compound as an Acetonide
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous acetone, which serves as both the solvent and reagent.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (approx. 0.05 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a weak base, such as sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting acetonide derivative by column chromatography if necessary.

Protocol 2: Oxidative Cleavage with Periodic Acid
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or methanol.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of periodic acid (HIO₄) (approx. 1.1 eq) dropwise while maintaining the temperature.

  • Reaction: Allow the reaction to stir at 0°C to room temperature. Monitor the reaction by TLC for the disappearance of the diol.

  • Workup: Once the reaction is complete, quench it with a saturated solution of sodium thiosulfate (B1220275) to destroy excess periodate. Extract the products (formaldehyde and hexanal) with a suitable organic solvent like diethyl ether.

  • Analysis: The resulting aldehydes can be analyzed or used in subsequent steps. Note: Formaldehyde is volatile and may require derivatization for accurate quantification.

Protocol 3: Mono-Esterification at the Primary Hydroxyl Group
  • Setup: To a round-bottom flask, add this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.0-1.2 eq), and an acid catalyst (e.g., H₂SO₄, catalytic amount) in a suitable solvent like toluene.

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress using TLC or GC to maximize the formation of the mono-ester and minimize the diester byproduct.

  • Workup: After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acids. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the target mono-ester from unreacted starting material and diester byproduct using column chromatography.

Visualizations

Reaction Pathways of this compound

G cluster_start This compound cluster_products Reaction Products Heptanediol This compound (Primary & Secondary -OH) Ester Monoester / Diester Heptanediol->Ester Esterification (R-COOH, H⁺) Ether Monoether / Diether Heptanediol->Ether Etherification (Base, R-X) Ald_Ket Aldehyde + Ketone (Selective Oxidation) Heptanediol->Ald_Ket Oxidation (e.g., PCC) Cleavage Formaldehyde + Hexanal (Oxidative Cleavage) Heptanediol->Cleavage Oxidative Cleavage (HIO₄) Protected Cyclic Acetal (Protected Diol) Heptanediol->Protected Protection (Acetone, H⁺) G S1 1. Protonation of Acetone S2 2. Nucleophilic Attack by Diol S1->S2 Diol attacks activated carbonyl S3 3. Proton Transfer S2->S3 S4 4. Intramolecular Attack (Ring Formation) S3->S4 Second -OH attacks S5 5. Deprotonation S4->S5 H₂O leaves S6 Protected Acetonide S5->S6 Catalyst regenerated G Diol This compound + HIO₄ Ester Cyclic Periodate Ester (Intermediate) Diol->Ester Formation of cyclic intermediate Cleavage Concerted Bond Cleavage Ester->Cleavage Rearrangement of electrons Products Formaldehyde + Hexanal + HIO₃ Cleavage->Products C-C bond breaks

References

Methodological & Application

Application Notes and Protocols for 1,2-Heptanediol as a Penetration Enhancer in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-Heptanediol as a penetration enhancer in topical and transdermal drug delivery systems. Detailed protocols for key experiments are included to facilitate the evaluation of its efficacy and safety.

Introduction

This compound is a member of the 1,2-alkanediol family, which are chemical compounds known for their multifunctional properties in pharmaceutical and cosmetic formulations. Beyond their utility as solvents, humectants, and preservatives, certain 1,2-alkanediols have demonstrated the ability to act as penetration enhancers, reversibly modulating the barrier function of the stratum corneum to facilitate the passage of active pharmaceutical ingredients (APIs) into and through the skin. The efficacy of 1,2-alkanediols as penetration enhancers is often dependent on their alkyl chain length, the specific drug molecule, and the overall formulation. Longer-chain 1,2-alkanediols, such as this compound, are thought to enhance penetration primarily by disordering the highly organized lipid structures within the stratum corneum.[1][2]

Mechanism of Action

The primary mechanism by which this compound and other long-chain 1,2-alkanediols are believed to enhance skin penetration is through the fluidization of the stratum corneum lipids. The stratum corneum, the outermost layer of the epidermis, consists of corneocytes embedded in a lipid-rich matrix of ceramides, cholesterol, and free fatty acids. This lipid matrix is highly ordered and forms a formidable barrier to the permeation of most xenobiotics.

This compound, with its amphiphilic nature, can intercalate into these lipid bilayers. The presence of its hydrocarbon tail disrupts the tight packing of the lipid chains, leading to a more disordered or fluid state.[1][2] This increased fluidity reduces the diffusional resistance of the stratum corneum, thereby allowing drug molecules to permeate more readily.

cluster_0 Stratum Corneum (Normal State) cluster_1 Interaction with this compound cluster_2 Resulting Effect Ordered Lipids Ceramides Cholesterol Free Fatty Acids High Barrier Function High Barrier Function Ordered Lipids->High Barrier Function Maintains This compound This compound Disordered Lipids Fluidized Lipid Bilayers This compound->Disordered Lipids Intercalates and Disrupts Reduced Barrier Function Reduced Barrier Function Disordered Lipids->Reduced Barrier Function Leads to Enhanced Drug Permeation Enhanced Drug Permeation Reduced Barrier Function->Enhanced Drug Permeation Allows for

Proposed mechanism of this compound as a penetration enhancer.

Data Presentation

The following tables summarize quantitative data regarding the effect of this compound and related 1,2-alkanediols on drug permeation and their safety profiles.

Table 1: In Vitro Skin Permeation of Metronidazole with various 1,2-Alkanediols

1,2-Alkanediol (Concentration)Co-enhancerDrugSkin ModelRetardation/Enhancement Ratio*Reference
1,2-Propanediol (4%)1,4-CyclohexanediolMetronidazoleHairless Mouse0.99[3]
1,2-Butanediol (4%)1,4-CyclohexanediolMetronidazoleHairless Mouse1.61[3]
1,2-Pentanediol (4%)1,4-CyclohexanediolMetronidazoleHairless Mouse0.96[3]
1,2-Hexanediol (1%)1,4-CyclohexanediolMetronidazoleHairless Mouse0.76[3]
This compound (1%) 1,4-Cyclohexanediol Metronidazole Hairless Mouse 0.78 [3]

*A ratio > 1.00 indicates an enhancement effect, while a ratio < 1.00 indicates a retardation effect. Note that in this particular study, this compound exhibited a retardation effect in the presence of 1,4-Cyclohexanediol.

Table 2: In Vitro Skin Permeation of Triamcinolone Acetonide with various 1,2-Alkanediols

1,2-Alkanediol (5%)DrugFormulation BaseSkin ModelCumulative Permeation (µg/cm²) after 24h (Mean ± SD)Enhancement vs. ReferenceReference
Reference (No Alkanediol)Triamcinolone AcetonideNonionic Hydrophilic CreamPorcine Ear0.15 ± 0.03-[2]
1,2-PentanediolTriamcinolone AcetonideNonionic Hydrophilic CreamPorcine Ear0.25 ± 0.051.67-fold increase[2]
1,2-HexanediolTriamcinolone AcetonideNonionic Hydrophilic CreamPorcine Ear0.45 ± 0.083.00-fold increase[2]
1,2-OctanediolTriamcinolone AcetonideNonionic Hydrophilic CreamPorcine Ear0.55 ± 0.103.67-fold increase[2]

*Data for this compound was not available in this study; however, the results show a trend of increasing penetration enhancement with longer alkyl chain length for this formulation.

Table 3: Cytotoxicity and Skin Irritation Potential

CompoundAssayCell Line / Tissue ModelEndpointResultReference
1,2-HexanediolCytotoxicity (MTT Assay)RAW 264.7 and HK-2 cellsCell ViabilitySignificant decline at 1.0%
1,2-HexanediolCytotoxicity (Cell Proliferation Assay)HaCaT (Human Keratinocytes)Cell ViabilityHigh cytotoxicity at 168.8 mM and 211 mM; no cytotoxicity at 42.2 mM and 84.4 mM
This compound Skin Irritation Reconstructed Human Epidermis Tissue Viability Data not available

*Data for this compound is not available. Data for the closely related 1,2-Hexanediol is provided for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the methodology to assess the permeation of a drug through an ex vivo skin model in the presence of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Membrane Preparation (e.g., Porcine Ear Skin) Cell_Setup Franz Diffusion Cell Setup Skin_Prep->Cell_Setup Formulation_Prep Formulation Preparation (Control vs. This compound) Formulation_Prep->Cell_Setup Dosing Apply Formulation to Donor Compartment Cell_Setup->Dosing Incubation Incubate at 32°C Dosing->Incubation Sampling Collect Samples from Receptor Compartment at Time Intervals Incubation->Sampling Quantification Drug Quantification in Samples (e.g., HPLC) Sampling->Quantification Calculation Calculate Flux, Permeability Coefficient, and Enhancement Ratio Quantification->Calculation

Workflow for in vitro skin permeation study.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., porcine ear skin, human cadaver skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Test drug and this compound

  • Formulation vehicle (e.g., gel, cream)

  • Analytical equipment (e.g., HPLC)

Methodology:

  • Skin Membrane Preparation:

    • Thaw frozen excised skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cell on a magnetic stirrer.

    • Allow the system to equilibrate for at least 30 minutes.

  • Formulation Application and Sampling:

    • Prepare the control formulation (drug in vehicle) and the test formulation (drug and this compound in vehicle).

    • Apply a known amount of the formulation to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the initial drug concentration in the donor compartment.

    • The enhancement ratio (ER) is calculated as the ratio of the flux from the formulation containing this compound to the flux from the control formulation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the potential cytotoxicity of this compound on skin cells, such as human keratinocytes (HaCaT) or dermal fibroblasts.

Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound at Various Concentrations Incubation1->Treatment Incubation2 Incubate for 24-48h Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Calculation Calculate Cell Viability (%) and IC50 Measurement->Calculation

Workflow for MTT cytotoxicity assay.

Materials:

  • Human keratinocytes (e.g., HaCaT) or dermal fibroblasts

  • Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Culture the cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This protocol is based on the OECD Test Guideline 439 and is used to predict the skin irritation potential of a chemical.

Tissue_Prep Prepare Reconstructed Human Epidermis (RhE) Tissues Pre_Incubation Pre-incubate Tissues Tissue_Prep->Pre_Incubation Application Topically Apply this compound Pre_Incubation->Application Incubation_Exposure Incubate for a Defined Exposure Time Application->Incubation_Exposure Rinsing Rinse Tissues to Remove Test Substance Incubation_Exposure->Rinsing Post_Incubation Post-incubation Period Rinsing->Post_Incubation MTT_Assay Perform MTT Assay on Tissues Post_Incubation->MTT_Assay Extraction Extract Formazan MTT_Assay->Extraction Measurement Measure Absorbance Extraction->Measurement Viability_Calculation Calculate Tissue Viability (%) Measurement->Viability_Calculation Classification Classify as Irritant or Non-irritant Viability_Calculation->Classification

Workflow for in vitro skin irritation test using RhE models.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium provided by the RhE model manufacturer

  • 6-well or 24-well plates

  • This compound

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., PBS)

  • MTT solution

  • Isopropanol or other formazan extraction solvent

Methodology:

  • Tissue Preparation:

    • Upon receipt, place the RhE tissues in a 6-well or 24-well plate containing pre-warmed assay medium and pre-incubate according to the manufacturer's instructions.

  • Application of Test Substance:

    • Remove the tissues from the incubator and carefully apply a defined amount of this compound (and controls) to the surface of the epidermis.

    • Incubate for the specified exposure time (e.g., 60 minutes).

  • Post-Exposure Procedure:

    • After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.

    • Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay and Viability Assessment:

    • Transfer the tissues to a new plate containing MTT solution and incubate for approximately 3 hours.

    • After incubation, extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

    • Measure the absorbance of the formazan extract using a plate reader.

  • Data Analysis and Classification:

    • Calculate the percentage of tissue viability for this compound relative to the negative control.

    • Based on the mean tissue viability, classify the substance. According to OECD TG 439, if the mean viability is ≤ 50%, the substance is classified as an irritant. If the mean viability is > 50%, it is considered a non-irritant.[4]

Conclusion

This compound has the potential to be a valuable excipient in topical and transdermal drug delivery, primarily through its ability to fluidize the stratum corneum lipids. However, its efficacy as a penetration enhancer can be influenced by the presence of other formulation components. The provided protocols offer a framework for researchers to systematically evaluate the penetration-enhancing effects and safety profile of this compound for their specific drug and formulation. Further research is warranted to fully elucidate its performance as a standalone enhancer and to establish a comprehensive safety profile.

References

Application of 1,2-Heptanediol Derivatives in the Synthesis of Chiral Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure 1,2-diols are crucial building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various chiral drugs.[1] Their stereochemistry directly influences the biological activity and pharmacological properties of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes and protocols for the use of 1,2-diol derivatives, exemplified by intermediates structurally similar to 1,2-heptanediol, in the asymmetric synthesis of chiral molecules. The methodologies described herein are based on robust and well-documented chemical transformations, offering a guide for the stereocontrolled synthesis of complex chiral targets.

While direct applications of this compound in the synthesis of a specific marketed pharmaceutical are not extensively documented in readily available literature, the principles and protocols can be effectively demonstrated through the synthesis of other biologically active chiral molecules. For this purpose, the enantioselective synthesis of the insect pheromone (+)-endo-brevicomin, which utilizes a chiral 1,2-diol, will be used as a representative example.[3] This synthesis showcases a powerful catalytic method for creating chiral 1,2-diol fragments and their subsequent conversion into a complex target.

Core Concept: Asymmetric Ring Opening/Cross Metathesis (AROCM)

A highly effective method for generating chiral 1,2-diols is the Asymmetric Ring Opening/Cross Metathesis (AROCM) of di-oxygenated cyclobutenes.[3] This reaction, catalyzed by a chiral ruthenium complex, allows for the creation of multiple stereocenters in a single step, producing functionally rich synthetic building blocks with high enantiopurity.[3]

The general workflow for this approach can be visualized as follows:

AROCM_Workflow Start Di-oxygenated Cyclobutene (B1205218) (Achiral) AROCM Asymmetric Ring Opening/ Cross Metathesis (AROCM) Start->AROCM Olefin Terminal Olefin Olefin->AROCM Catalyst Chiral Ru Catalyst Catalyst->AROCM Diol Enantioenriched 1,2-anti Diol (Chiral Building Block) AROCM->Diol Target Chiral Pharmaceutical (e.g., (+)-endo-Brevicomin) Diol->Target

Caption: General workflow for the synthesis of chiral molecules using AROCM.

Exemplary Synthesis: (+)-endo-Brevicomin

The following sections detail the experimental protocols and data for the enantioselective synthesis of (+)-endo-brevicomin, demonstrating the utility of chiral 1,2-diol intermediates.

Overall Synthetic Strategy

The synthesis begins with the AROCM of a protected di-oxygenated cyclobutene with a terminal olefin to generate a key chiral 1,2-diol intermediate. This intermediate then undergoes oxidation and a subsequent one-pot hydrogenation/cyclization to yield the final product, (+)-endo-brevicomin.[3]

Brevicomin_Synthesis_Pathway Cyclobutene Dibenzyl-protected Cyclobutene AROCM AROCM (Chiral Ru Catalyst) Cyclobutene->AROCM RacemicAlcohol Racemic Terminal Olefin RacemicAlcohol->AROCM Intermediate9 Chiral Diol Intermediate (9) AROCM->Intermediate9 Oxidation Dess-Martin Periodinane Oxidation Intermediate9->Oxidation Ketone10 Ketone Intermediate (Z-10) Oxidation->Ketone10 FinalStep One-pot Hydrogenation & Cyclization Ketone10->FinalStep Brevicomin (+)-endo-Brevicomin FinalStep->Brevicomin

Caption: Synthetic pathway for (+)-endo-Brevicomin.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-endo-brevicomin.[3]

StepReactantsProductYield (%)Enantiomeric Excess (ee %)
Asymmetric Ring Opening/Cross MetathesisDibenzyl-protected Cyclobutene, Racemic Terminal OlefinChiral Diol Intermediate (9)85Not directly measured
OxidationChiral Diol Intermediate (9)Ketone Intermediate (Z-10)8895
Hydrogenation and CyclizationKetone Intermediate (Z-10)(+)-endo-Brevicomin6795
Experimental Protocols

1. Asymmetric Ring Opening/Cross Metathesis (AROCM) to form Chiral Diol Intermediate (9) [3]

  • Materials:

    • Dibenzyl-protected cyclobutene (1 equivalent)

    • Racemic terminal olefin (1.2 equivalents)

    • Chiral Ruthenium Catalyst (e.g., a cyclometallated chiral-at-Ru complex, 0.05 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of the chiral ruthenium catalyst in anhydrous THF, add the dibenzyl-protected cyclobutene.

    • Add the racemic terminal olefin to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the chiral diol intermediate (9).

2. Oxidation to Ketone Intermediate (Z-10) [3]

  • Materials:

    • Chiral Diol Intermediate (9) (1 equivalent)

    • Dess-Martin Periodinane (1.5 equivalents)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the chiral diol intermediate (9) in DCM.

    • Add Dess-Martin Periodinane portion-wise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the oxidation is complete (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the ketone intermediate (Z-10). The enantiomeric excess can be determined at this stage using chiral SFC.

3. One-pot Hydrogenation and Cyclization to (+)-endo-Brevicomin [3]

  • Materials:

    • Ketone Intermediate (Z-10) (1 equivalent)

    • Palladium on Carbon (10% Pd/C)

    • Methanol (B129727) (MeOH)

    • Hydrochloric Acid (catalytic amount)

    • Hydrogen gas

  • Procedure:

    • Dissolve the ketone intermediate (Z-10) in methanol containing a catalytic amount of hydrochloric acid.

    • Add 10% Pd/C to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction until the starting material is consumed. This single step facilitates the reduction of the alkenes, hydrogenolysis of the benzyl (B1604629) groups, and subsequent cyclization.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain (+)-endo-brevicomin.

Conclusion

The synthesis of (+)-endo-brevicomin serves as a compelling example of how chiral 1,2-diol building blocks, generated through powerful catalytic asymmetric methods, can be effectively utilized in the stereoselective synthesis of complex chiral molecules. The protocols detailed above provide a framework for researchers in pharmaceutical development to apply similar strategies for the synthesis of their target molecules, leveraging the versatility of chiral 1,2-diols as key synthetic intermediates. The ability to construct stereochemically complex targets from simple precursors with high enantioselectivity remains a cornerstone of modern drug discovery and development.[2][3]

References

Application Notes and Protocols for the GC-MS Analysis of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Heptanediol is a versatile compound used in the formulation of various cosmetic and pharmaceutical products due to its moisturizing and antimicrobial properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, formulation development, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound. This document provides detailed application notes and protocols for the determination of this compound using GC-MS. Both direct analysis of the underivatized compound and a method involving derivatization to enhance chromatographic performance are described.

Experimental Protocols

Two primary protocols are presented: direct analysis for simpler matrices and analysis with derivatization for complex matrices or when enhanced sensitivity is required.

Protocol 1: Direct Analysis of Underivatized this compound

This protocol is suitable for the analysis of this compound in relatively clean sample matrices, such as cosmetic formulations where the analyte is present at sufficient concentrations.

Sample Preparation:

  • Dilution: Accurately weigh a portion of the sample and dilute it with a suitable volatile organic solvent such as methanol, ethanol, or acetone (B3395972) to achieve a final concentration within the calibrated range of the instrument. A typical starting concentration is in the range of 10-100 µg/mL.

  • Homogenization: Vortex the diluted sample for 1-2 minutes to ensure complete dissolution and homogenization of this compound.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the GC-MS system.

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters:

The following table outlines the recommended starting parameters for the GC-MS analysis of underivatized this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 10:1 to 50:1, adjust as needed)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
Oven Temperature Program- Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 240 °C- Final Hold: Hold at 240 °C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3-5 minutes
Protocol 2: Analysis of this compound with Silylation Derivatization

Derivatization is recommended for complex matrices to improve the volatility and thermal stability of this compound, leading to better peak shape and sensitivity. Silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common and effective derivatization technique for diols.[1]

Sample Preparation and Derivatization:

  • Extraction (for complex matrices): For samples such as creams or lotions, perform a liquid-liquid extraction.

    • Accurately weigh about 1 g of the sample into a centrifuge tube.

    • Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the supernatant (organic layer) to a clean tube.

    • Repeat the extraction twice and combine the organic extracts.

  • Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of pyridine (B92270) (as a catalyst).[1]

    • Tightly cap the vial and heat at 60-70 °C for 30 minutes in a heating block or water bath.[1]

    • Cool the vial to room temperature.

  • Final Dilution and Analysis:

    • Dilute the derivatized sample with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to bring the concentration into the calibration range.

    • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters for Derivatized Sample:

The GC-MS parameters will be similar to the direct analysis method, with potential adjustments to the temperature program to ensure good separation of the derivatized analyte from any derivatizing agent byproducts.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the tables below. This data is based on typical performance and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Mass Spectrometric Data for Underivatized this compound

ParameterValueReference
Retention Time (on HP-5ms)~8-12 min (estimated based on Kovats Index)--INVALID-LINK--
Kovats Retention Index (non-polar column)1065 - 1098--INVALID-LINK--, --INVALID-LINK--
Kovats Retention Index (polar column)1470--INVALID-LINK--, --INVALID-LINK--
Characteristic Mass Fragments (m/z) Relative Intensity Source
43100%--INVALID-LINK--
57~60%--INVALID-LINK--
71~40%--INVALID-LINK--
85~25%--INVALID-LINK--
101 (M-CH2OH)+~5%--INVALID-LINK--
132 (M+)Not observed or very low intensity--INVALID-LINK--

Table 2: Method Performance Characteristics (Illustrative)

ParameterUnderivatized MethodDerivatized Method
Linearity Range1 - 200 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995> 0.998
Limit of Detection (LOD)~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL~0.15 µg/mL
Precision (%RSD)< 10%< 5%
Accuracy (% Recovery)90 - 110%95 - 105%

Note: These values are illustrative and should be determined for each specific method and instrument during validation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow_Direct cluster_prep Sample Preparation (Direct) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution with Solvent Sample->Dilution Homogenization Vortexing Dilution->Homogenization Filtration 0.45 µm Filtration Homogenization->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectral Library Search Integration->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for Direct GC-MS Analysis of this compound.

GCMS_Workflow_Derivatization cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization Dilution Dilution Derivatization->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectral Analysis Integration->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for GC-MS Analysis of this compound with Derivatization.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Separation of 1,2-Alkanediols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the separation of 1,2-alkanediols (vicinal diols) using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals in drug development and related fields. The protocols cover various analytical challenges, including the separation of chiral 1,2-alkanediols and the analysis of diols lacking UV chromophores.

Application Note 1: Chiral Separation of 1,2-Alkanediols Using Polysaccharide-Based Chiral Stationary Phases

Introduction

The enantiomeric purity of chiral 1,2-alkanediols is a critical quality attribute in the pharmaceutical and chemical industries, as different enantiomers can exhibit distinct biological activities.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including alcohols and diols.[1]

This application note describes a systematic approach to developing a robust HPLC method for the chiral separation of 1,2-alkanediols. A screening protocol employing a variety of polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions is presented to efficiently identify the optimal separation parameters.

Experimental Workflow for Chiral Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Prepare 1.0 mg/mL Racemic 1,2-Alkanediol Solution B Select Polysaccharide-Based CSPs (e.g., Chiralpak IA, IB, IC) A->B C Screen Mobile Phases: - Normal Phase (Hexane/IPA) - Polar Organic (ACN/MeOH) - Reversed-Phase (H2O/ACN) B->C D Perform Isocratic Runs (10 µL injection, 1.0 mL/min) C->D E Evaluate Chromatograms (Resolution > 0.5 is promising) D->E F Select Best CSP and Mobile Phase from Screening E->F Promising Separation G Optimize Modifier Percentage (e.g., 5%, 10%, 15% IPA in Hexane) F->G H Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) G->H I Optimize Column Temperature (e.g., 25°C, 30°C, 35°C) H->I J Final Optimized Method I->J

Figure 1: Workflow for chiral HPLC method development for 1,2-alkanediols.

Protocol: Chiral Separation Screening

1. Materials and Reagents:

  • Racemic 1,2-alkanediol standard

  • HPLC-grade n-hexane, isopropanol (B130326) (IPA), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), and water

  • Chiral Stationary Phases:

    • Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate))

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size is a common configuration.[1]

2. Analyte Preparation:

  • Prepare a 1.0 mg/mL solution of the racemic 1,2-alkanediol in the initial mobile phase composition.[1]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[1]

  • Column Temperature: 25°C

  • Detection: Refractive Index (RID) or Evaporative Light Scattering (ELSD) due to the lack of a strong UV chromophore in many aliphatic diols. If the diol has a suitable chromophore (e.g., 1,2-diphenyl-1,2-ethanediol), a UV detector can be used.[1][3]

4. Mobile Phase Screening:

  • Equilibrate the column for at least 30 minutes with each new mobile phase.

  • Perform isocratic runs with the mobile phases listed in the table below.

Table 1: Mobile Phase Screening Conditions for Chiral Separation

ModeMobile Phase Composition
Normal Phase (NP)n-Hexane / Isopropanol (90:10, v/v)
Normal Phase (NP)n-Hexane / Isopropanol (80:20, v/v)
Polar Organic (PO)Acetonitrile / Methanol (90:10, v/v)
Reversed-Phase (RP)Water / Acetonitrile (50:50, v/v)

5. Evaluation and Optimization:

  • Assess the chromatograms for any separation between the enantiomers. A resolution (Rs) greater than 0.5 is considered a promising result for further optimization.[1]

  • Select the CSP and mobile phase that provide the best initial separation.

  • Optimize the modifier percentage, flow rate, and column temperature to achieve baseline resolution (Rs ≥ 1.5).

Quantitative Data Example: Chiral Separation of 1,2-Diphenyl-1,2-ethanediol

The following table summarizes representative data for the chiral separation of 1,2-diphenyl-1,2-ethanediol on a specialized chiral stationary phase.

Table 2: Representative Chromatographic Data for Chiral Separation

ParameterValue
Analyte1,2-Diphenyl-1,2-ethanediol
Column[Cu3(Btc)2]@[Cu2((+)-Cam)2Dabco]-packed
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25°C
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5 (Baseline Separation)

Note: This data is illustrative and based on separations achieved with novel metal-organic framework-based CSPs, which have shown good performance for this type of analyte.[3]

Application Note 2: Analysis of 1,2-Alkanediols by HPLC with Refractive Index Detection (RID)

Introduction

Simple 1,2-alkanediols lack a UV chromophore, making their detection by standard UV-Vis HPLC detectors challenging. Refractive Index Detection (RID) is a universal detection method that responds to changes in the refractive index of the mobile phase caused by the presence of the analyte.[4] This makes it a suitable and robust choice for the quantitative analysis of underivatized 1,2-alkanediols.[5][6]

This application note provides a protocol for the separation and quantification of a series of 1,2-alkanediols using a reversed-phase HPLC method with RID.

Experimental Workflow for HPLC-RID Analysis

A Prepare Standards and Samples of 1,2-Alkanediols in Mobile Phase B Equilibrate C18 Column and RID (Allow for stable baseline) A->B C Inject Sample (e.g., 20 µL) B->C D Perform Isocratic Elution (e.g., Acetonitrile/Water) C->D E Detect Analytes using RID D->E F Quantify using Calibration Curve E->F

Figure 2: General workflow for HPLC-RID analysis of 1,2-alkanediols.

Protocol: Reversed-Phase HPLC with RID

1. Materials and Reagents:

  • 1,2-Ethanediol, 1,2-Propanediol, 1,2-Butanediol, and 1,2-Hexanediol standards

  • HPLC-grade acetonitrile and water

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or similar.[5]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile / Water (70:30, v/v)[5]

  • Flow Rate: 1.0 mL/min (Note: Some methods for similar compounds use higher flow rates, but 1.0 mL/min is a standard starting point).

  • Column Temperature: 50°C[5]

  • RID Temperature: 35°C (or as recommended by the manufacturer)

  • Injection Volume: 20 µL

4. Procedure:

  • Prepare a series of calibration standards for each 1,2-alkanediol in the mobile phase.

  • Equilibrate the HPLC system and the RID until a stable baseline is achieved. This is particularly important for RID.

  • Inject the standards and samples.

  • Record the retention times and peak areas.

  • Construct a calibration curve for each analyte and determine the concentration in unknown samples.

Quantitative Data: Separation of a 1,2-Alkanediol Series

The following table presents expected elution patterns and representative data for the separation of short-chain 1,2-alkanediols on a C18 column. Retention time will generally increase with the length of the alkyl chain in reversed-phase chromatography.

Table 3: Representative Chromatographic Data for 1,2-Alkanediol Series by RP-HPLC-RID

AnalyteExpected Elution OrderRepresentative Retention Time (min)
1,2-Ethanediol12.5
1,2-Propanediol23.1
1,2-Butanediol34.0
1,2-Hexanediol46.8

Note: These retention times are illustrative and will vary depending on the exact column, mobile phase composition, and other chromatographic conditions.

Application Note 3: Sensitive Analysis of Vicinal Diols via Post-Column Derivatization

Introduction

For trace-level analysis of vicinal (1,2-) diols in complex matrices, derivatization can significantly enhance sensitivity and selectivity.[7] A highly specific approach involves the reaction of vicinal diols with boronic acids.[8][9] This application note describes a method using post-column derivatization with 6-bromo-3-pyridinylboronic acid (BPBA) followed by mass spectrometry (MS) detection. This technique retains the chromatographic separation of the underivatized diols while enabling highly sensitive and selective detection.[8][10]

Logical Relationship for Post-Column Derivatization

cluster_0 HPLC System cluster_1 Post-Column Reaction cluster_2 Detection A Sample Injection B Reversed-Phase C18 Column A->B C Separation of Vicinal Diols B->C D T-junction C->D F Reaction Coil D->F E BPBA Reagent Pump E->D G Formation of BPBA-Diol Esters F->G H Mass Spectrometer (MS) G->H I Selective Ion Monitoring H->I

Figure 3: Schematic of an HPLC system with post-column derivatization for vicinal diol analysis.

Protocol: Post-Column Derivatization with BPBA

1. Materials and Reagents:

  • Vicinal diol standards or sample extracts

  • HPLC-grade water, acetonitrile, and formic acid

  • 6-bromo-3-pyridinylboronic acid (BPBA)

2. HPLC System:

  • Binary or quaternary HPLC pump

  • Autosampler

  • Column oven

  • A second pump for the derivatizing reagent

  • T-junction for mixing column effluent and reagent

  • Reaction coil (e.g., PEEK tubing, length and volume optimized for reaction time)

  • Mass spectrometer (e.g., Q-TRAP or similar)

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A time-based gradient from high aqueous to high organic content, optimized to separate the diols of interest. A representative gradient is shown in Table 4.[9]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Table 4: Representative HPLC Gradient for Vicinal Diol Metabolites

Time (min)% Mobile Phase B (Acetonitrile)
0.020
2.020
15.060
20.095
25.095
25.120
30.020

4. Post-Column Derivatization Conditions:

  • Reagent: 100 µg/mL BPBA in acetonitrile/water with a suitable modifier.

  • Reagent Flow Rate: 0.1 mL/min

  • The reagent is introduced via the T-junction after the analytical column.

5. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive mode for these derivatives.

  • Detection: The BPBA-diol esters are characterized by a unique isotopic pattern due to the presence of bromine (79Br and 81Br).[9] Detection can be performed using a precursor ion scan for the characteristic fragment ions (e.g., m/z 200 and 202).[8][9]

  • Limit of Detection (LOD): This method can achieve very low limits of detection, reaching the nanomolar range (e.g., 25 nM).[8][10]

This comprehensive overview provides the necessary framework for developing and implementing robust HPLC methods for the separation and analysis of 1,2-alkanediols, catering to various analytical needs from chiral purity assessment to trace-level quantification.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Enantiomerically Pure 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of enantiomerically pure (R)- and (S)-1,2-Heptanediol. Two primary biocatalytic strategies are presented: kinetic resolution of racemic 1,2-Heptanediol using lipases and asymmetric hydrolysis of 1,2-epoxyheptane (B1347036) using epoxide hydrolases. Additionally, the application of whole-cell biocatalysis is discussed as an efficient method for producing chiral diols.

Introduction

Enantiomerically pure 1,2-diols are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical methods for obtaining these compounds often require harsh reaction conditions, the use of expensive and toxic metal catalysts, and may offer limited stereoselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes to perform highly selective transformations under mild conditions. This document outlines enzymatic approaches to produce enantiopure this compound, a key intermediate for various applications.

Biocatalytic Approaches

Two main enzymatic strategies are detailed for the synthesis of enantiomerically pure this compound:

  • Lipase-Catalyzed Kinetic Resolution: This method involves the enantioselective acylation of racemic this compound. One enantiomer is preferentially acylated by the lipase (B570770), allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

  • Epoxide Hydrolase-Catalyzed Asymmetric Hydrolysis: This approach utilizes the enantioselective ring-opening of racemic 1,2-epoxyheptane to produce one enantiomer of this compound, leaving the other epoxide enantiomer unreacted. This method can also be designed for enantioconvergent synthesis where both epoxide enantiomers are converted to a single diol enantiomer.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols in organic solvents. Lipases such as those from Pseudomonas cepacia (now Burkholderia cepacia) and Candida antarctica are commonly employed for the kinetic resolution of 1,2-diols.

Data Presentation

While specific data for the kinetic resolution of this compound is not extensively reported, the following table summarizes typical results for the lipase-catalyzed resolution of similar short-to-medium chain 1,2-diols, which can be used as a starting point for optimization.

BiocatalystSubstrateAcyl DonorSolventConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference
Pseudomonas cepacia Lipase (PSL-C)Racemic 1,2-PentanediolVinyl acetate (B1210297)tert-Butyl methyl ether~50>95 (ester)>95 (diol)General Knowledge
Candida antarctica Lipase B (CALB)Racemic 1,2-HexanediolVinyl acetaten-Hexane~50>99 (ester)>99 (diol)General Knowledge
Amano Lipase PSRacemic ethyl 2-benzyl-2,3-dihydroxypropanoateVinyl acetateTolueneHighHigh (S)-acetateHigh (R)-diol[1]
Experimental Protocol: Lipase-Catalyzed Acylation of this compound

This protocol is a general procedure that can be optimized for specific lipases and desired outcomes.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Pseudomonas cepacia lipase or Candida antarctica lipase B)

  • Vinyl acetate (or other acyl donor)

  • Anhydrous organic solvent (e.g., tert-Butyl methyl ether, n-Hexane, Toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer

Procedure:

  • To a dried flask, add racemic this compound (1.0 mmol) and the chosen anhydrous organic solvent (10 mL).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (2.0-5.0 mmol, 2-5 equivalents).

  • If necessary, add activated molecular sieves to maintain anhydrous conditions.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (typically 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess of both the remaining diol and the formed ester.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • The filtrate contains the unreacted this compound enantiomer and the acylated this compound enantiomer.

  • Separate the unreacted diol from the ester by column chromatography on silica (B1680970) gel.

  • The acylated enantiomer can be deacylated (e.g., by hydrolysis with K2CO3 in methanol) to obtain the other enantiomer of this compound.

Visualization: Lipase-Catalyzed Kinetic Resolution Workflow

G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Work-up & Separation cluster_3 Products Racemic this compound Racemic this compound Incubation (30-40°C) Incubation (30-40°C) Racemic this compound->Incubation (30-40°C) Immobilized Lipase Immobilized Lipase Immobilized Lipase->Incubation (30-40°C) Acyl Donor (Vinyl Acetate) Acyl Donor (Vinyl Acetate) Acyl Donor (Vinyl Acetate)->Incubation (30-40°C) Organic Solvent Organic Solvent Organic Solvent->Incubation (30-40°C) Filtration Filtration Incubation (30-40°C)->Filtration Reaction Mixture Column Chromatography Column Chromatography Filtration->Column Chromatography Filtrate Enantiopure (R)-1,2-Heptanediol Enantiopure (R)-1,2-Heptanediol Column Chromatography->Enantiopure (R)-1,2-Heptanediol Enantiopure (S)-1,2-Heptanediol Acetate Enantiopure (S)-1,2-Heptanediol Acetate Column Chromatography->Enantiopure (S)-1,2-Heptanediol Acetate

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Epoxide Hydrolase-Catalyzed Hydrolysis of 1,2-Epoxyheptane

Epoxide hydrolases (EHs) catalyze the hydrolysis of epoxides to their corresponding diols. This reaction can be highly enantioselective, providing a direct route to enantiopure diols.

Data Presentation

The following data is for the hydrolysis of 1,2-epoxyoctane (B1223023), a close analog of 1,2-epoxyheptane, using a recombinant epoxide hydrolase from Yarrowia lipolytica (Yleh). These results provide a strong basis for developing a process for this compound.

BiocatalystSubstrateProductpHTemp (°C)Conversion (%)Yield (%)Enantiomeric Excess (e.e.) of Product (%)Reference
Recombinant Ylehrac-1,2-Epoxyoctane(R)-1,2-Octanediol8.03047.447.4>99[2]
Recombinant Yleh with Choline (B1196258) chloride-Glycerol (co-solvent)rac-1,2-Epoxyoctane(R)-1,2-Octanediol8.03060.560.5>99[2]
Experimental Protocol: Epoxide Hydrolase-Catalyzed Hydrolysis

This protocol is adapted from the procedure for 1,2-epoxyoctane and can be used as a starting point for 1,2-epoxyheptane.

Materials:

  • Racemic 1,2-epoxyheptane

  • Purified epoxide hydrolase or whole cells expressing the enzyme (e.g., recombinant E. coli expressing Yleh)

  • Buffer solution (e.g., 50 mM Tris-sulfate, pH 8.0)

  • Organic co-solvent (optional, e.g., deep eutectic solvent like choline chloride-glycerol)

  • Standard laboratory glassware

  • Shaking incubator

Procedure:

  • Prepare a reaction mixture containing the buffer solution.

  • If using a co-solvent, add it to the buffer.

  • Add the purified enzyme or the whole-cell biocatalyst to the reaction mixture.

  • Start the reaction by adding racemic 1,2-epoxyheptane to the desired final concentration (e.g., 15 mM).

  • Incubate the reaction at the optimal temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction by taking samples at different time points and analyzing them by chiral GC or HPLC to determine the conversion of the epoxide and the enantiomeric excess of the formed this compound.

  • After completion of the reaction (e.g., when the conversion plateaus), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the resulting enantiomerically enriched this compound by column chromatography if necessary.

Visualization: Epoxide Hydrolase-Catalyzed Hydrolysis Workflow

G cluster_0 Reaction Components cluster_1 Enzymatic Hydrolysis cluster_2 Extraction & Purification cluster_3 Product rac-1,2-Epoxyheptane rac-1,2-Epoxyheptane Incubation (30°C) Incubation (30°C) rac-1,2-Epoxyheptane->Incubation (30°C) Epoxide Hydrolase Epoxide Hydrolase Epoxide Hydrolase->Incubation (30°C) Buffer (pH 8.0) Buffer (pH 8.0) Buffer (pH 8.0)->Incubation (30°C) Solvent Extraction Solvent Extraction Incubation (30°C)->Solvent Extraction Reaction Mixture Purification Purification Solvent Extraction->Purification Crude Product Enantiopure (R)-1,2-Heptanediol Enantiopure (R)-1,2-Heptanediol Purification->Enantiopure (R)-1,2-Heptanediol

Caption: Workflow for epoxide hydrolase-catalyzed synthesis of this compound.

Whole-Cell Biocatalysis

Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the in-situ regeneration of cofactors. Recombinant microorganisms, such as Escherichia coli, can be engineered to overexpress specific enzymes like lipases or epoxide hydrolases, providing a cost-effective and robust catalytic system.

Application Notes
  • Advantages: Whole-cell biocatalysts can be used as resting or permeabilized cells, which simplifies the process and can enhance stability. Cofactor-dependent reactions are particularly well-suited for whole-cell systems.

  • Considerations: Mass transfer limitations across the cell membrane can sometimes be a bottleneck. Optimization of cell permeabilization (e.g., with solvents or detergents) might be necessary. The host organism's own enzymes might lead to side reactions, which may require genetic modification to eliminate.

Visualization: Whole-Cell Biocatalysis Concept

G cluster_0 Recombinant Microorganism Engineered E. coli Engineered E. coli Overexpressed Enzyme\n(Lipase or Epoxide Hydrolase) Overexpressed Enzyme (Lipase or Epoxide Hydrolase) Engineered E. coli->Overexpressed Enzyme\n(Lipase or Epoxide Hydrolase) Cofactor Regeneration System Cofactor Regeneration System Engineered E. coli->Cofactor Regeneration System Product\n(Enantiopure this compound) Product (Enantiopure this compound) Engineered E. coli->Product\n(Enantiopure this compound) Substrate\n(rac-1,2-Heptanediol or rac-1,2-Epoxyheptane) Substrate (rac-1,2-Heptanediol or rac-1,2-Epoxyheptane) Substrate\n(rac-1,2-Heptanediol or rac-1,2-Epoxyheptane)->Engineered E. coli Biotransformation

Caption: Concept of whole-cell biocatalysis for enantiopure this compound synthesis.

Analytical Methods

Accurate determination of enantiomeric excess is crucial for evaluating the success of the biocatalytic synthesis.

  • Chiral Gas Chromatography (GC): Derivatization of the diol enantiomers (e.g., as trifluoroacetyl derivatives) followed by analysis on a chiral column (e.g., Astec® CHIRALDEX™ G-TA) is a common method.

  • Chiral High-Performance Liquid Chromatography (HPLC): Direct analysis of the diol enantiomers on a chiral stationary phase is another effective technique.

Conclusion

Biocatalysis offers efficient and environmentally friendly routes to enantiomerically pure this compound. Lipase-catalyzed kinetic resolution and epoxide hydrolase-catalyzed hydrolysis are two powerful strategies. The choice of method will depend on the availability of the starting material (racemic diol vs. epoxide) and the desired enantiomer. Further optimization of reaction conditions and the use of engineered whole-cell biocatalysts can lead to highly efficient and scalable processes for the production of this valuable chiral building block.

References

Application Notes and Protocols for the Formulation of 1,2-Heptanediol in Topical Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing topical microemulsions containing 1,2-Heptanediol for dermatological research. The protocols outlined below are based on established principles of microemulsion science and specific findings related to the use of 1,2-alkanediols in topical preparations.

Introduction to this compound in Topical Formulations

This compound is a versatile ingredient in dermatological and cosmetic formulations, known for its properties as a skin conditioning agent and its antimicrobial capabilities.[1] It is a clear, colorless liquid that is soluble in water and can interact with both aqueous and lipid phases, making it a suitable component for microemulsion systems.[1] Its non-comedogenic nature, with a rating of 0, further enhances its suitability for skincare applications.[1] In topical delivery, 1,2-alkanediols, including this compound, have been investigated for their influence on the percutaneous absorption of active pharmaceutical ingredients (APIs). Studies have shown that the hydrocarbon chain length of 1,2-alkanediols can modulate the penetration of drugs through the skin, with longer chains like that of this compound potentially retarding percutaneous absorption in certain formulations.[2]

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a cosurfactant.[3][4] With droplet sizes typically in the range of 10-100 nm, they offer several advantages for topical drug delivery, including enhanced drug solubilization, improved stability, and potentially increased skin permeation.[4]

Data Presentation: Formulation and Characterization Parameters

The following tables summarize key quantitative data from relevant studies on topical formulations containing 1,2-alkanediols and representative data for topical microemulsions.

Table 1: Influence of this compound on Metronidazole Permeation (Data adapted from Li et al., 2014) [2]

Formulation IDThis compound Conc. (%)Other ComponentsFlux (μg/cm²/h)Retardation Ratio (RR)
F11 (Control)1Metronidazole, Water, etc.5.83 ± 0.471.00
F121Metronidazole, 1,4-Cyclohexanediol, Water, etc.4.56 ± 0.740.78

Table 2: Representative Physicochemical Characteristics of a Topical Microemulsion

ParameterTypical RangeMethod of Analysis
Droplet Size10 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Zeta Potential-30 mV to +30 mVElectrophoretic Light Scattering
pH4.5 - 6.5pH meter
Viscosity50 - 500 cPViscometer (e.g., Brookfield)
Electrical ConductivityVaries (depends on phase)Conductometer

Experimental Protocols

Protocol 1: Preparation of a this compound-Containing Topical Microemulsion

This protocol describes the preparation of an oil-in-water (o/w) microemulsion incorporating this compound using the spontaneous emulsification (phase titration) method.

Materials:

  • Oil Phase: Isopropyl myristate (IPM) or other suitable cosmetic ester.

  • Aqueous Phase: Purified water.

  • Surfactant: Tween 80 (Polysorbate 80) or other non-ionic surfactant with a suitable Hydrophile-Lipophile Balance (HLB).

  • Cosurfactant: Propylene glycol or Transcutol® P.

  • Active Ingredient: this compound.

Procedure:

  • Preparation of the Oil Phase: Accurately weigh the required amount of the oil phase (e.g., Isopropyl myristate).

  • Preparation of the Surfactant/Cosurfactant (Sₘᵢₓ) Mixture:

    • Accurately weigh the surfactant and cosurfactant in a predetermined ratio (e.g., 1:1, 2:1, or 3:1 by weight).

    • Mix them thoroughly until a homogenous, clear liquid is obtained.

  • Construction of the Pseudo-ternary Phase Diagram:

    • To determine the microemulsion region, prepare a series of mixtures of the oil phase and the Sₘᵢₓ at various weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

    • Titrate each oil/Sₘᵢₓ mixture with the aqueous phase (purified water) dropwise under constant magnetic stirring at room temperature.

    • After each addition of the aqueous phase, allow the system to equilibrate and visually inspect for transparency and homogeneity.

    • The point at which the mixture becomes clear and isotropic indicates the formation of a microemulsion. Continued addition of the aqueous phase may lead to turbidity, indicating the boundary of the microemulsion region.

    • Plot the results on a triangular phase diagram to delineate the microemulsion existence area.

  • Formulation of the this compound Microemulsion:

    • Select a formulation from within the identified microemulsion region of the phase diagram.

    • Dissolve the desired concentration of this compound (e.g., 1% w/w) in the aqueous phase.

    • Prepare the oil phase and Sₘᵢₓ mixture as per the selected ratio.

    • Slowly add the aqueous phase containing this compound to the oil/Sₘᵢₓ mixture with continuous stirring until a clear and homogenous microemulsion is formed.

Protocol 2: Physicochemical Characterization of the Microemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

  • Procedure:

    • Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Instrument: Zetasizer or a similar instrument with zeta potential measurement capabilities.

  • Procedure:

    • Dilute the microemulsion sample with purified water.

    • Inject the diluted sample into the specific zeta potential cell.

    • Measure the electrophoretic mobility of the droplets, from which the zeta potential is calculated.

    • Perform the measurement in triplicate at a constant temperature (e.g., 25°C).

3. pH Measurement:

  • Instrument: Calibrated pH meter.

  • Procedure:

    • Directly immerse the pH electrode into the undiluted microemulsion.

    • Allow the reading to stabilize and record the pH value.

    • Perform the measurement at room temperature.

4. Viscosity Measurement:

  • Instrument: Rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle.

  • Procedure:

    • Place a sufficient amount of the undiluted microemulsion in the viscometer's sample holder.

    • Measure the viscosity at different shear rates to evaluate the rheological behavior.

    • Record the viscosity in centipoise (cP) at a constant temperature (e.g., 25°C).

5. Electrical Conductivity Measurement:

  • Instrument: Conductometer.

  • Procedure:

    • Immerse the conductivity electrode directly into the undiluted microemulsion.

    • Record the conductivity reading. This measurement helps in determining the nature of the continuous phase (low conductivity for oil-continuous, high for water-continuous).

Protocol 3: In Vitro Skin Permeation Study

This protocol is designed to evaluate the effect of the this compound microemulsion on the permeation of a model drug through an excised skin model.

Materials:

  • Franz diffusion cells.

  • Excised skin (e.g., porcine ear skin or human cadaver skin).

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4).

  • The formulated this compound microemulsion containing a model drug.

  • A control formulation (e.g., an aqueous solution of the drug).

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification.

Procedure:

  • Skin Preparation:

    • Thaw the excised skin at room temperature.

    • Carefully remove any subcutaneous fat and trim the skin to the appropriate size to fit the Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath to mimic physiological skin temperature.

    • Stir the receptor medium continuously with a magnetic stir bar.

  • Application of Formulation:

    • Apply a known amount of the this compound microemulsion formulation (and the control formulation on separate cells) to the surface of the skin in the donor compartment.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the model drug using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to the control formulation.

Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro Performance Evaluation A Component Selection (Oil, Surfactant, Cosurfactant, this compound) B Construct Pseudo-ternary Phase Diagram A->B C Identify Microemulsion Region B->C D Prepare this compound Microemulsion C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential D->F G pH & Viscosity D->G H Conductivity D->H I Skin Permeation Study (Franz Diffusion Cell) D->I J Data Analysis (Flux, Permeability) I->J

Caption: Workflow for the formulation and evaluation of topical microemulsions.

Signaling_Pathway_Hypothesis ME This compound Microemulsion SC Stratum Corneum ME->SC Topical Application Lipid_Disruption Lipid Bilayer Disruption SC->Lipid_Disruption Component Interaction Partitioning Increased Drug Partitioning SC->Partitioning Solubilization Effect Permeation Enhanced/Modified Drug Permeation Lipid_Disruption->Permeation Partitioning->Permeation

Caption: Hypothesized mechanism of microemulsion-mediated skin permeation.

References

The Untapped Potential of 1,2-Heptanediol in Cryopreservation: A Theoretical and Investigative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of cryopreservation is continually seeking novel cryoprotective agents (CPAs) that can offer improved cell viability, reduced toxicity, and enhanced stability. While traditional CPAs like dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are widely used, their inherent cytotoxicity necessitates the exploration of alternatives. This document explores the theoretical potential of 1,2-Heptanediol as a cryoprotectant for cell preservation. Currently, there is a notable absence of established protocols and quantitative data regarding the use of this compound for this specific application in the scientific literature. However, by examining the properties of other short-chain 1,2-alkanediols, we can extrapolate potential mechanisms of action, advantages, and challenges. This document provides a comprehensive theoretical framework, hypothetical experimental protocols for investigation, and potential data outcomes to guide researchers in exploring this compound as a novel cryoprotectant.

Introduction to this compound

This compound is a member of the 1,2-alkanediol family, characterized by a seven-carbon chain with hydroxyl groups at the first and second positions. It is recognized for its amphiphilic nature, possessing both hydrophilic (hydroxyl groups) and hydrophobic (alkyl chain) moieties. This structure allows it to interact with both aqueous and lipid environments, a key characteristic for a potential cryoprotectant. In other industries, particularly cosmetics, 1,2-alkanediols are utilized for their antimicrobial and moisturizing properties. The antimicrobial activity of 1,2-alkanediols is often linked to their ability to disrupt microbial cell membranes, a mechanism that could have implications for its interaction with mammalian cell membranes during cryopreservation.

Theoretical Framework: this compound as a Cryoprotectant

The potential of this compound as a cryoprotectant can be inferred from the known mechanisms of similar molecules and the fundamental principles of cryopreservation.

2.1. Potential Mechanism of Action

The primary mechanism by which this compound might exert its cryoprotective effects is through its interaction with the cell membrane. Its amphiphilic structure could allow it to:

  • Integrate into the lipid bilayer: The hydrophobic tail could intercalate with the fatty acid chains of the phospholipids, while the hydrophilic head groups align with the phosphate (B84403) heads. This interaction could increase membrane fluidity at low temperatures, preventing the formation of damaging intracellular ice crystals.

  • Modulate water transport: By altering membrane permeability, this compound could facilitate the controlled efflux of water from the cell during freezing, thereby reducing the likelihood of intracellular ice formation.

  • Inhibit ice crystal growth: Like other CPAs, it may interfere with the hydrogen bonding of water molecules, thus inhibiting the growth of large, damaging ice crystals in the extracellular space.

2.2. Potential Advantages

  • Antimicrobial Properties: Its inherent antimicrobial activity could reduce the risk of contamination in the cryopreservation medium.[1][2][3]

  • Potential for Reduced Toxicity (Hypothetical): While likely to exhibit some cytotoxicity, the specific toxicity profile compared to DMSO would need to be determined. Shorter-chain diols are known to have some cryoprotective effects.

2.3. Significant Challenges and Considerations

  • Cytotoxicity: This is the most significant anticipated challenge. Studies on 1,2-hexanediol (B41856), a close structural analog, have shown significant cytotoxicity to mammalian cells at concentrations as low as 1.0%.[4][5] Since cryoprotectants are often used at concentrations of 5-10% (v/v), the potential for high toxicity with this compound is a major concern that must be thoroughly investigated.

  • Structure-Activity Relationship: The antimicrobial and surface activity of 1,2-alkanediols increases with the length of the alkyl chain.[6][7] This suggests that this compound might have a stronger interaction with cell membranes than shorter-chain diols. However, this increased interaction could also lead to greater membrane disruption and, consequently, higher toxicity.

  • Solubility: Longer-chain alkanediols tend to have lower water solubility, which could be a limiting factor in preparing effective cryopreservation media.

Hypothetical Experimental Protocols

The following protocols are designed for the initial investigation of this compound as a cryoprotectant. They are based on standard cryopreservation techniques and should be adapted based on the specific cell type and experimental setup.

3.1. Experiment 1: Determining the Cytotoxicity of this compound

Objective: To determine the concentration-dependent toxicity of this compound on a selected cell line at room temperature and 4°C.

Materials:

  • Selected mammalian cell line (e.g., HEK293, HeLa, or a cell line relevant to the researcher's field)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (high purity)

  • Trypan blue solution

  • Cell counting chamber (hemocytometer) or automated cell counter

  • 96-well plates

  • MTT or similar cell viability assay kit

Protocol:

  • Culture the selected cell line to 70-80% confluency.

  • Prepare a series of concentrations of this compound in complete cell culture medium (e.g., 0.1%, 0.5%, 1%, 2.5%, 5%, 7.5%, 10% v/v).

  • Seed cells into 96-well plates at a predetermined density.

  • After 24 hours, replace the medium with the prepared this compound solutions. Include a positive control (e.g., 10% DMSO) and a negative control (fresh medium).

  • Incubate one set of plates at 37°C and another at 4°C for a duration relevant to the cryopreservation process (e.g., 30 minutes, 1 hour, 4 hours).

  • After incubation, wash the cells with PBS and perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • In parallel, perform trypan blue exclusion assays at each concentration and time point to determine the percentage of viable cells.

3.2. Experiment 2: Evaluating the Cryoprotective Efficacy of this compound

Objective: To assess the ability of this compound to protect cells during a freeze-thaw cycle.

Materials:

  • Cell line from Experiment 1

  • Cryopreservation medium: Basal medium supplemented with fetal bovine serum (FBS) and various concentrations of this compound (based on the non-toxic range determined in Experiment 1).

  • Control cryopreservation medium (e.g., 90% FBS, 10% DMSO).

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer.

  • Liquid nitrogen storage dewar

  • Water bath at 37°C

Protocol:

  • Harvest cells and determine the cell count and viability.

  • Centrifuge the cell suspension and resuspend the cell pellet in the prepared cryopreservation media containing different concentrations of this compound to a final concentration of 1-5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each cryovial.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Transfer the vials to a liquid nitrogen dewar for long-term storage (at least 24 hours).

  • To thaw, rapidly warm the vials in a 37°C water bath until a small ice crystal remains.

  • Immediately transfer the cell suspension to a tube containing pre-warmed complete culture medium.

  • Centrifuge the cells to remove the cryopreservation medium and resuspend in fresh culture medium.

  • Determine the post-thaw cell viability using a trypan blue exclusion assay.

  • Plate the thawed cells and assess their attachment, morphology, and proliferation over several days.

Data Presentation (Hypothetical Data)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical Cytotoxicity of this compound on HEK293 Cells (1-hour exposure)

Concentration (v/v)Cell Viability at 37°C (%)Cell Viability at 4°C (%)
Control (Medium) 98 ± 297 ± 3
0.1% this compound 95 ± 396 ± 2
0.5% this compound 88 ± 592 ± 4
1.0% this compound 75 ± 685 ± 5
2.5% this compound 42 ± 860 ± 7
5.0% this compound 15 ± 435 ± 6
10% DMSO (Control) 65 ± 775 ± 5

Table 2: Hypothetical Post-Thaw Viability of HEK293 Cells

CryoprotectantImmediate Post-Thaw Viability (%)Viability after 24h in Culture (%)
1% this compound 55 ± 840 ± 10
2.5% this compound 65 ± 750 ± 8
5% this compound 40 ± 920 ± 7
10% DMSO (Control) 85 ± 575 ± 6
No Cryoprotectant <5<1

Visualizations

G Experimental Workflow for Investigating a Novel Cryoprotectant cluster_0 Phase 1: Toxicity Assessment cluster_1 Phase 2: Cryopreservation Efficacy A Select Cell Line B Prepare Serial Dilutions of this compound A->B C Expose Cells to this compound at 37°C and 4°C B->C D Perform Cell Viability Assays (e.g., MTT, Trypan Blue) C->D E Determine Non-Toxic Concentration Range D->E F Prepare Cryopreservation Media with this compound E->F Inform Concentration Selection G Freeze Cells using Controlled-Rate Cooling F->G H Store in Liquid Nitrogen G->H I Rapidly Thaw Cells H->I J Assess Post-Thaw Viability and Function I->J G Potential Mechanism of this compound Membrane Interaction cluster_membrane Cell Membrane Lipid Bilayer Lipid Bilayer Increased Fluidity at Low Temp Increased Fluidity at Low Temp Lipid Bilayer->Increased Fluidity at Low Temp This compound This compound This compound->Lipid Bilayer Intercalation of Alkyl Chain Altered Water Permeability Altered Water Permeability This compound->Altered Water Permeability Interaction with Head Groups Reduced Intracellular Ice Reduced Intracellular Ice Increased Fluidity at Low Temp->Reduced Intracellular Ice Improved Cell Viability Improved Cell Viability Reduced Intracellular Ice->Improved Cell Viability Controlled Dehydration Controlled Dehydration Altered Water Permeability->Controlled Dehydration Controlled Dehydration->Reduced Intracellular Ice G Relationship of 1,2-Alkanediol Properties and Cryoprotective Efficacy Alkyl Chain Length Alkyl Chain Length Increased Hydrophobicity Increased Hydrophobicity Alkyl Chain Length->Increased Hydrophobicity + Decreased Water Solubility Decreased Water Solubility Alkyl Chain Length->Decreased Water Solubility - Stronger Membrane Interaction Stronger Membrane Interaction Increased Hydrophobicity->Stronger Membrane Interaction + Limited Usable Concentration Limited Usable Concentration Decreased Water Solubility->Limited Usable Concentration - Potential for Increased Cryoprotection Potential for Increased Cryoprotection Stronger Membrane Interaction->Potential for Increased Cryoprotection + Potential for Increased Cytotoxicity Potential for Increased Cytotoxicity Stronger Membrane Interaction->Potential for Increased Cytotoxicity + Reduced Cryoprotective Efficacy Reduced Cryoprotective Efficacy Limited Usable Concentration->Reduced Cryoprotective Efficacy - Potential for Increased Cytotoxicity->Reduced Cryoprotective Efficacy

References

Application Notes and Protocols: The Role of 1,2-Heptanediol in the Synthesis of Novel Polymers and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-heptanediol as a monomer in the synthesis of novel polyesters and polyurethanes. The inclusion of this seven-carbon diol is explored as a strategic approach to tailor the physicochemical properties of these polymers for a variety of specialized applications, including drug delivery systems, biodegradable plastics, and advanced coatings. The protocols detailed below offer step-by-step guidance for the synthesis and characterization of polymers incorporating this compound, enabling researchers to investigate its impact on material performance.

The length of the aliphatic chain in diol monomers is a critical factor in determining the flexibility, crystallinity, and macroscopic properties of the resulting polyester (B1180765).[1] Generally, an increase in the number of methylene (B1212753) units in the diol enhances the flexibility of the polymer chains, leading to a decrease in the glass transition temperature (Tg).[2] The effect on the melting temperature (Tm) is more complex; while increased flexibility may lower Tm, long polymethylene segments can also lead to crystallization, potentially increasing the melting point.[1][2] In polyurethanes, the diol acts as a chain extender, and its structure influences the mechanical properties of the final material. Longer chain diols typically result in more flexible and elastic polyurethanes.[3]

Section 1: Synthesis of Novel Polyesters with this compound

Application Note:

The incorporation of this compound into polyester backbones can be leveraged to produce materials with tailored thermal and mechanical properties. The seven-carbon chain of this compound is expected to impart a moderate degree of flexibility to the polymer, resulting in a lower glass transition temperature (Tg) compared to polyesters synthesized with shorter diols like 1,4-butanediol. This increased flexibility can be advantageous for applications requiring materials that are less brittle and more pliable at room temperature. Furthermore, the presence of a side chain (the pentyl group at the second carbon) in this compound, as opposed to a linear diol, can disrupt chain packing and reduce crystallinity, which may enhance biodegradability and solubility in organic solvents.

Experimental Protocol: Melt Polycondensation of Poly(Heptylene Adipate)

This protocol describes the synthesis of a polyester from this compound and adipic acid via melt polycondensation.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Charge the three-neck flask with equimolar amounts of this compound and adipic acid.

    • Add the catalyst, titanium (IV) isopropoxide, at a concentration of approximately 0.1 mol% relative to the adipic acid.

    • Equip the flask with a mechanical stirrer, nitrogen inlet, and distillation head.

    • Begin purging the system with a slow stream of nitrogen gas.

    • Heat the mixture to 180-200°C while stirring. Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask.

    • Continue this stage for approximately 4-6 hours, or until the evolution of water ceases.

  • Polycondensation:

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1 hour. This will facilitate the removal of excess this compound and drive the polymerization forward.

    • Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the molten polymer will noticeably increase as the molecular weight builds.

    • To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere.

  • Purification:

    • Dissolve the synthesized polyester in chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and wash it with fresh methanol.

    • Dry the purified polyester in a vacuum oven at a temperature below its Tg until a constant weight is achieved.

Illustrative Data Presentation:

The following table presents illustrative quantitative data for polyesters synthesized with this compound compared to a polyester synthesized with 1,4-butanediol, a more common diol. These values are based on general trends observed in polyester chemistry and are intended for comparative purposes.

PropertyPoly(Butylene Adipate) (from 1,4-Butanediol)Poly(Heptylene Adipate) (from this compound)
Number Average Molecular Weight (Mn) ( g/mol ) ~25,000~23,000
Polydispersity Index (PDI) ~2.1~2.3
Glass Transition Temperature (Tg) (°C) ~ -60~ -70
Melting Temperature (Tm) (°C) ~ 55~ 40
Tensile Strength (MPa) ~ 30~ 20
Elongation at Break (%) ~ 400~ 550

Note: The data presented are illustrative and can vary based on the synthesis conditions and the final molecular weight of the polymer.

Visualization of Polyester Synthesis Workflow:

Polyester_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Adipic Acid + Catalyst Esterification Esterification (180-200°C, N2) Monomers->Esterification Heat Polycondensation Polycondensation (220-240°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Dissolution Dissolve in Chloroform Crude_Polymer->Dissolution Precipitation Precipitate in Methanol Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Pure Polyester Drying->Pure_Polymer GPC GPC (Mn, PDI) Pure_Polymer->GPC DSC DSC (Tg, Tm) Pure_Polymer->DSC Tensile_Test Tensile Testing (Strength, Elongation) Pure_Polymer->Tensile_Test

Workflow for Polyester Synthesis and Characterization.

Section 2: Synthesis of Novel Polyurethanes with this compound

Application Note:

In polyurethane synthesis, this compound can serve as a chain extender, reacting with a diisocyanate to form the hard segments of the polymer. The structure of this compound, with its seven-carbon chain, is expected to produce polyurethanes with increased flexibility and a lower hard segment concentration compared to those made with shorter diols. This can lead to materials with lower modulus and higher elongation at break, making them suitable for applications such as elastomers and soft coatings. The secondary hydroxyl group of this compound may exhibit different reactivity compared to the primary hydroxyl group, which could influence the polymerization kinetics and the final polymer architecture.

Experimental Protocol: One-Shot Synthesis of a Polyurethane Elastomer

This protocol details the synthesis of a polyurethane elastomer using a one-shot method, where all reactants are mixed simultaneously.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn ≈ 2000 g/mol )

  • This compound

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Dry N,N-Dimethylformamide (DMF) (solvent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle with temperature controller

Procedure:

  • Preparation:

    • Dry the PTMEG and this compound in a vacuum oven at 80°C for at least 4 hours to remove any moisture.

    • Set up the reaction flask with a mechanical stirrer and a nitrogen inlet.

  • Polymerization:

    • In the reaction flask, dissolve the dried PTMEG and this compound in dry DMF under a nitrogen atmosphere.

    • Add the DBTDL catalyst to the mixture (approximately 0.05 wt% of the total reactants).

    • Heat the mixture to 70°C with stirring.

    • Slowly add the MDI to the reaction mixture through the dropping funnel over a period of 30 minutes. The NCO/OH molar ratio should be carefully controlled (e.g., 1.02).

    • After the addition of MDI is complete, continue the reaction at 70°C for 3-4 hours. The viscosity of the solution will increase significantly.

  • Casting and Curing:

    • Pour the viscous polymer solution into a Teflon-coated mold.

    • Cure the polymer in an oven at 80°C for 24 hours to complete the reaction and remove the solvent.

    • After curing, demold the polyurethane film.

Illustrative Data Presentation:

The following table provides illustrative quantitative data for a polyurethane synthesized with this compound as a chain extender, compared to a polyurethane synthesized with 1,4-butanediol.

PropertyPolyurethane (with 1,4-Butanediol)Polyurethane (with this compound)
Number Average Molecular Weight (Mn) ( g/mol ) ~45,000~40,000
Polydispersity Index (PDI) ~2.5~2.8
Glass Transition Temperature (Tg) of Soft Segment (°C) ~ -50~ -55
Shore A Hardness ~ 85~ 75
Tensile Strength (MPa) ~ 35~ 25
Elongation at Break (%) ~ 500~ 650

Note: The data presented are illustrative and can vary based on the NCO/OH ratio, the type of polyol and diisocyanate used, and the synthesis conditions.

Visualization of Polyurethane Synthesis Signaling Pathway:

Polyurethane_Synthesis cluster_reactants Reactants cluster_reaction Polymerization Polyol Polyol (PTMEG) (Soft Segment) Prepolymer_Formation Prepolymer Formation (MDI + PTMEG) Polyol->Prepolymer_Formation Diisocyanate Diisocyanate (MDI) Diisocyanate->Prepolymer_Formation Chain_Extension Chain Extension (Prepolymer + this compound) Diisocyanate->Chain_Extension Diol This compound (Chain Extender) Diol->Chain_Extension Diol->Chain_Extension Prepolymer_Formation->Chain_Extension Polyurethane Polyurethane (Hard & Soft Segments) Chain_Extension->Polyurethane

Logical relationship in polyurethane synthesis.

References

Application of 1,2-Heptanediol in Nanoparticle Technology: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, there is currently no direct evidence to support the widespread application of 1,2-Heptanediol as a primary agent in either the synthesis or stabilization of nanoparticles. While 1,2-alkanediols, a broader chemical class to which this compound belongs, have been noted in specific synthetic methods for certain nanoparticles, detailed protocols and extensive data on the use of this compound for these purposes are not available in the reviewed literature.

This document, therefore, aims to provide researchers, scientists, and drug development professionals with a broader understanding of the principles of nanoparticle synthesis and stabilization, highlighting the roles of various chemical agents. It will also explore the potential, albeit currently hypothetical, roles that a molecule like this compound could play in this field, based on its known chemical properties and applications in other areas, such as the cosmetics industry.

General Principles of Nanoparticle Synthesis and Stabilization

The generation of stable nanoparticles is a multi-faceted process that involves two key stages: synthesis (the formation of the nanoparticle) and stabilization (the prevention of nanoparticle aggregation).

Nanoparticle Synthesis

Nanoparticle synthesis can be broadly categorized into two main approaches:

  • Top-Down Methods: These involve the size reduction of larger materials to the nanoscale through physical or chemical processes.

  • Bottom-Up Methods: These involve the assembly of nanoparticles from atomic or molecular precursors. This is the more common approach and includes methods like chemical reduction, sol-gel synthesis, and microemulsion techniques.

The choice of synthesis method depends on the desired material, size, and morphology of the nanoparticles.

Nanoparticle Stabilization

Once synthesized, nanoparticles have a high surface energy and a natural tendency to aggregate to reduce this energy. Stabilization is therefore crucial to maintain their nanoscale properties and functionality. The primary mechanisms of stabilization are:

  • Steric Stabilization: This involves the adsorption of large molecules, typically polymers, onto the nanoparticle surface. These molecules create a physical barrier that prevents the nanoparticles from coming into close contact and aggregating. Common steric stabilizers include polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP).

  • Electrostatic Stabilization: This mechanism relies on creating a charged layer at the nanoparticle surface. The resulting electrostatic repulsion between similarly charged nanoparticles prevents their aggregation. The stability is highly dependent on the pH and ionic strength of the surrounding medium.

The Role of Capping Agents

In many synthesis protocols, "capping agents" are employed. These are molecules that bind to the surface of the nanoparticle during its formation. Capping agents play a dual role: they control the growth and shape of the nanoparticle during synthesis and provide stability to the final product. A wide variety of molecules can act as capping agents, including surfactants, polymers, and small organic ligands.

Potential (Hypothetical) Role of this compound in Nanoparticle Technology

While direct evidence is lacking, the chemical structure of this compound suggests potential, yet unproven, applications in nanoparticle science. This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) diol head group and a hydrophobic (water-fearing) alkyl tail. This structure is characteristic of many surfactants and stabilizing agents.

Based on these properties, one could hypothesize that this compound might function as:

  • A Co-Surfactant or Stabilizer in Microemulsions: Microemulsion-based synthesis is a common method for producing nanoparticles with controlled size. The stability of these microemulsions often relies on a combination of a primary surfactant and a co-surfactant. The amphiphilic nature of this compound could potentially allow it to act as a co-surfactant in such systems.

  • A Capping Agent: The hydroxyl groups of this compound could potentially coordinate with the surface of certain types of nanoparticles, such as metal oxides, thereby acting as a capping agent to control growth and provide a degree of steric stabilization.

  • A Component in Lipid-Based Nanoparticles: In the formulation of lipid nanoparticles (LNPs), various excipients are used to ensure stability. Given its use in cosmetic emulsions, this compound could theoretically be explored as a component in LNP formulations to influence their physical properties and stability.

It is crucial to reiterate that these are speculative applications based on chemical principles and require experimental validation.

Experimental Workflow for Investigating Novel Stabilizers

For researchers interested in exploring the potential of novel molecules like this compound as nanoparticle stabilizers, a general experimental workflow can be proposed.

G cluster_0 Hypothesis Formulation cluster_1 Synthesis & Formulation cluster_2 Characterization cluster_3 Stability Assessment Hypothesis Hypothesize this compound as a Nanoparticle Stabilizer Synthesis Nanoparticle Synthesis (e.g., Chemical Reduction) Hypothesis->Synthesis Formulation Addition of this compound (as potential stabilizer) Synthesis->Formulation Size Size & Polydispersity (DLS) Formulation->Size Morphology Morphology (TEM/SEM) Formulation->Morphology Surface_Charge Surface Charge (Zeta Potential) Formulation->Surface_Charge Time_Stability Stability over Time Size->Time_Stability Morphology->Time_Stability Condition_Stability Stability under different conditions (pH, temp) Surface_Charge->Condition_Stability

Caption: A generalized workflow for evaluating a novel nanoparticle stabilizer.

Conclusion

1,2-Heptanediol in Phase-Transfer Catalysis: A Theoretical Overview and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, known as a phase-transfer agent, transports a reactant from one phase to the other, where the reaction can then proceed.[3][4] This technique offers significant advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[2][5] While classic phase-transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers, the potential for other molecules to act in this capacity is an area of ongoing interest.[2][4]

This document explores the theoretical potential of 1,2-Heptanediol as a phase-transfer catalyst. Currently, there is a lack of specific documented applications of this compound in this role within the scientific literature. However, based on its chemical structure and properties, a hypothetical mechanism can be proposed. This compound is a diol with a seven-carbon chain, making it amphiphilic.[6][7] The two hydroxyl groups can potentially chelate with cations or form hydrogen bonds with anions, while the heptyl chain provides solubility in organic solvents.[6][7]

Theoretical Role of this compound in Phase-Transfer Catalysis

The proposed mechanism for this compound as a phase-transfer catalyst involves the formation of a complex with an inorganic salt in the aqueous phase. This complex is then sufficiently lipophilic to be extracted into the organic phase, where the anion can react with the organic substrate. The diol would then return to the aqueous phase to restart the catalytic cycle. This is conceptually similar to the mechanism of crown ethers, which can complex with cations and transport them into the organic phase.[8]

General Principles of Phase-Transfer Catalysis

The fundamental principle of phase-transfer catalysis is to bring a water-soluble reactant into an organic phase where it can react with a water-insoluble reactant.[1] This is typically achieved through one of two major mechanisms: the extraction mechanism or the interfacial mechanism.[2][3]

  • Extraction Mechanism: The phase-transfer catalyst transports the aqueous-phase reactant into the bulk of the organic phase, where the reaction occurs.[1][2]

  • Interfacial Mechanism: The reaction occurs at the interface of the two phases, with the catalyst facilitating the interaction of the reactants at this boundary.[2][3]

The efficiency of a phase-transfer catalyst is influenced by several factors, including its lipophilicity, the nature of the anion to be transported, and the reaction conditions.[9]

Visualization of Phase-Transfer Catalysis

The following diagrams illustrate the general concepts of phase-transfer catalysis.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion (X⁻) Catalyst_aq Catalyst (Q⁺) Anion_aq->Catalyst_aq Ion Exchange Cation_aq Cation (M⁺) Substrate_org Organic Substrate (RY) Product_org Product (RX) Substrate_org->Product_org Forms Catalyst_Anion_org Catalyst-Anion Complex (Q⁺X⁻) Catalyst_Anion_org->Substrate_org Reaction Catalyst_Anion_org->Catalyst_aq Catalyst Regeneration Catalyst_aq->Catalyst_Anion_org Phase Transfer PTC_Evaluation_Workflow cluster_research Research & Development cluster_application Application A Hypothesize Catalytic Activity of this compound B Select Model Reaction (e.g., Nucleophilic Substitution) A->B C Screen Reaction Conditions (Solvent, Temperature, Concentration) B->C D Optimize Catalyst Loading C->D E Determine Reaction Scope and Limitations D->E F Kinetic and Mechanistic Studies E->F G Scale-up Studies F->G H Application in Target Synthesis G->H

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 1,2-Heptanediol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2-Heptanediol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in water?

A1: The estimated solubility of this compound in water at 25°C is approximately 8811 mg/L.[1] However, this value can be influenced by factors such as temperature and the presence of other solutes.

Q2: Why is my this compound not dissolving completely in water, even below its reported solubility limit?

A2: Several factors could be contributing to this issue. The dissolution rate may be slow, requiring more time and agitation. The temperature of the water can also affect solubility. Additionally, the purity of both the this compound and the water can impact dissolution. Finally, if the solution is close to saturation, the dissolution rate can decrease significantly.

Q3: Can I heat the solution to increase the solubility of this compound?

A3: Yes, for many substances, solubility increases with temperature. Gently warming the aqueous solution while stirring can help dissolve this compound more effectively. However, it is crucial to ensure that the elevated temperature does not negatively impact other components in your formulation or the stability of this compound itself.

Q4: Are there any recommended co-solvents to improve the solubility of this compound in water?

A4: Yes, co-solvents can significantly enhance the solubility of this compound. Commonly used co-solvents in cosmetic and pharmaceutical formulations include propylene (B89431) glycol, ethanol (B145695), and glycerin.[2][3][4][5] These substances are miscible with water and can create a more favorable solvent environment for the amphiphilic this compound.

Q5: How do surfactants help in solubilizing this compound?

A5: Surfactants can increase the apparent solubility of this compound by forming micelles. This compound can be encapsulated within these micelles, allowing it to be dispersed in the aqueous phase at concentrations higher than its intrinsic water solubility. This is a common technique used for poorly water-soluble compounds.

Troubleshooting Guide

This guide addresses common problems encountered when dissolving this compound in aqueous solutions and provides step-by-step solutions.

Problem Possible Causes Troubleshooting Steps
Cloudy or hazy solution - Incomplete dissolution of this compound.- Presence of impurities in the this compound or water.- The concentration of this compound exceeds its solubility limit under the current conditions.1. Increase agitation: Ensure vigorous and continuous stirring.2. Increase temperature: Gently warm the solution while stirring.3. Filter the solution: Use a 0.45 µm or 0.22 µm filter to remove any undissolved particles or impurities.4. Verify concentration: Double-check calculations to ensure the target concentration is within the expected solubility range.5. Use a co-solvent: Add a co-solvent like propylene glycol or ethanol to the aqueous phase before adding this compound.
Phase separation (oily layer formation) - The concentration of this compound is significantly above its solubility limit.- Insufficient mixing or homogenization.1. Reduce concentration: Dilute the solution with more of the aqueous phase.2. Add a co-solvent: Introduce a suitable co-solvent to increase the overall solubility.3. Incorporate a surfactant: Add an appropriate surfactant to emulsify or solubilize the excess this compound.4. Improve mixing: Use a high-shear mixer or sonicator for better homogenization.
Slow dissolution rate - Inadequate agitation.- Low temperature.- Large droplet size of this compound.1. Optimize agitation: Increase the stirring speed or use a different mixing method (e.g., magnetic stirrer vs. overhead stirrer).2. Increase temperature: As mentioned, warming the solution can speed up dissolution.3. Add this compound slowly: Introduce the diol gradually to the vortex of the stirred aqueous phase to promote faster dispersion.

Quantitative Data on Solubility

Specific quantitative data for the solubility of this compound in various co-solvent systems and with different surfactants is not extensively available in published literature. Therefore, it is highly recommended to determine this experimentally for your specific formulation. The following tables are provided as templates for presenting your experimental data.

Table 1: Solubility of this compound in Aqueous Co-solvent Systems at 25°C

Co-solventCo-solvent Concentration (% v/v)This compound Solubility (g/L)
Propylene Glycol10Data to be determined experimentally
20Data to be determined experimentally
50Data to be determined experimentally
Ethanol10Data to be determined experimentally
20Data to be determined experimentally
50Data to be determined experimentally
Glycerin10Data to be determined experimentally
20Data to be determined experimentally
50Data to be determined experimentally

Table 2: Effect of Surfactants on the Apparent Solubility of this compound in Water at 25°C

SurfactantSurfactant Concentration (% w/v)Apparent this compound Solubility (g/L)
Polysorbate 200.5Data to be determined experimentally
1.0Data to be determined experimentally
2.0Data to be determined experimentally
Polysorbate 800.5Data to be determined experimentally
1.0Data to be determined experimentally
2.0Data to be determined experimentally
Caprylyl/Capryl Glucoside0.5Data to be determined experimentally
1.0Data to be determined experimentally
2.0Data to be determined experimentally

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Aqueous System (Shake-Flask Method)

1. Materials:

  • This compound (of known purity)
  • Aqueous solvent system (e.g., purified water, buffer, or co-solvent mixture)
  • Glass vials or flasks with airtight seals
  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C)
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
  • Analytical balance
  • Calibrated pipettes
  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous solvent system in a sealed vial. The excess is to ensure that a saturated solution is formed.
  • Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C).
  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the aqueous phase remains constant.
  • After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow for phase separation. If separation is not distinct, centrifuge the vials at a controlled temperature.
  • Carefully withdraw an aliquot of the supernatant (the aqueous phase) using a syringe.
  • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved this compound.
  • Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID). A method for determining the content of similar diols in cosmetic formulations by gas chromatography has been described.[6]
  • Calculate the solubility of this compound in the aqueous system, taking into account the dilution factor. Express the solubility in g/L or other appropriate units.

Visualizations

experimental_workflow start Start: Prepare Aqueous System add_diol Add excess this compound to the aqueous system in a sealed vial start->add_diol equilibrate Equilibrate at constant temperature with agitation (24-48h) add_diol->equilibrate phase_separation Allow for phase separation (or centrifuge) equilibrate->phase_separation sample Sample the aqueous supernatant phase_separation->sample filter Filter the sample (e.g., 0.45 µm filter) sample->filter dilute Dilute the filtrate for analysis filter->dilute analyze Analyze concentration (e.g., GC-FID) dilute->analyze end End: Determine Solubility analyze->end troubleshooting_workflow start Start: Dissolving this compound in Aqueous Solution is_solution_clear Is the solution clear and homogenous? start->is_solution_clear successful Success: Solution Prepared is_solution_clear->successful Yes cloudy_hazy Issue: Cloudy or Hazy Solution is_solution_clear->cloudy_hazy No, cloudy phase_separation Issue: Phase Separation is_solution_clear->phase_separation No, phase separation increase_agitation Increase agitation and/or temperature cloudy_hazy->increase_agitation check_concentration Verify concentration is below solubility limit cloudy_hazy->check_concentration add_cosolvent Add a co-solvent (e.g., Propylene Glycol) phase_separation->add_cosolvent add_surfactant Add a surfactant phase_separation->add_surfactant increase_agitation->is_solution_clear check_concentration->add_cosolvent add_cosolvent->is_solution_clear add_surfactant->is_solution_clear

References

Technical Support Center: Purification of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurities largely depend on the synthetic route. Common impurities include unreacted starting materials (e.g., 1-hexene), over-oxidation products such as heptanoic acid, and byproducts from the oxidative cleavage of the carbon-carbon double bond.[1] Residual solvents from the reaction or extraction steps can also be present.[2] Additionally, trace byproducts can cause undesirable odors.[3][4]

Q2: Which purification method is best for this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Vacuum Distillation is highly effective for separating this compound from non-volatile impurities and high-boiling point side products. It is the preferred method for large-scale purification.[1][5]

  • Flash Column Chromatography is ideal for removing impurities with similar boiling points to this compound and for achieving very high purity on a smaller scale.[2][6]

  • Liquid-Liquid Extraction is a useful initial purification step to remove water-soluble impurities, salts, and some polar byproducts before proceeding to distillation or chromatography.[6][7]

Q3: How can I remove the persistent odor from my purified this compound?

A3: A persistent odor, often described as similar to traditional Chinese medicine, is a common issue.[4] This can be addressed by:

  • Treatment with a reducing agent: Adding a small amount of a metal borohydride (B1222165), such as sodium borohydride or potassium borohydride, to the crude product before distillation can convert trace odorous byproducts into odorless substances.[3][4][8]

  • Activated Carbon Treatment: Stirring the this compound with granular activated carbon can help adsorb odor-causing impurities.[9][10]

  • Multiple distillations: Repeated fractional distillation under vacuum can also help to separate the odor-causing components.[4]

Q4: What are suitable conditions for Gas Chromatography (GC) analysis to check the purity of this compound?

A4: A polar capillary column is typically used for the GC analysis of diols.[11] A common choice is a polyethylene (B3416737) glycol (wax) type column.[12] A typical temperature program would involve an initial hold at a lower temperature (e.g., 70-100°C), followed by a ramp up to a higher temperature (e.g., 230-240°C).[12]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause Solution
Product is decomposing or turning dark. The distillation temperature is too high, causing thermal degradation. This compound has a high boiling point at atmospheric pressure.[1][13]Perform the distillation under vacuum to lower the boiling point. A pressure of 11 mmHg reduces the boiling point to approximately 130°C.[14] Ensure the vacuum is stable and as low as reasonably achievable.[1][6]
Sudden, violent boiling (bumping). The liquid is superheating without a nucleation point for smooth boiling. Boiling chips are ineffective under vacuum.[10]Use a magnetic stir bar for vigorous and constant stirring.[6][10] Ensure the heating is gradual and uniform.
Unable to achieve a stable vacuum. Leaks in the system at joints or tubing connections.[1][15]Check that all ground glass joints are clean, properly greased, and securely clamped. Use thick-walled vacuum tubing.[16]
Poor separation of impurities. The distillation is performed too quickly, not allowing for proper equilibration between the liquid and vapor phases.[15]Slow down the heating rate to allow for a slow and steady collection of distillate (ideally 1-2 drops per second). Consider using a fractionating column for impurities with close boiling points.[16]
Flash Column Chromatography
Issue Possible Cause Solution
This compound is not eluting from the column. The solvent system is not polar enough. This compound is a polar molecule.[17]Gradually increase the polarity of the eluent. A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common starting point. If the compound still doesn't elute, consider a more polar solvent system like methanol (B129727) in dichloromethane.[2]
Co-elution of impurities with the product. The chosen solvent system does not provide sufficient selectivity to resolve the impurities from this compound.[18]Try a different solvent system. Small changes can significantly impact separation.[2] If using silica (B1680970) gel, consider switching to a different stationary phase like alumina (B75360) or a diol-functionalized silica.[2][19]
Product appears to be degrading on the column. Silica gel is acidic and can cause degradation of acid-sensitive compounds.[2][17]Deactivate the silica gel by pre-flushing the column with an eluent containing a small amount of a basic modifier like triethylamine (B128534) (1-2%).[20] Alternatively, use a neutral stationary phase like alumina.[2]
Poor separation due to column overloading. Too much crude material was loaded onto the column.[2]Use an appropriate ratio of silica gel to crude product, typically between 30:1 to 100:1 by weight.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is suitable for purifying several grams to kilograms of this compound from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flasks (a "cow" type receiver is recommended for collecting fractions)[16]

  • Magnetic stirrer and stir bar

  • Heating mantle with a variable transformer

  • Vacuum pump and tubing

  • Cold trap (recommended to protect the pump)[16]

  • Manometer

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are lightly greased and sealed properly.[10]

  • Charging the Flask: Place a magnetic stir bar and the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Turn on the cooling water to the condenser and begin stirring.[10] Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).[6]

  • Heating: Once the vacuum is stable, begin to gently heat the flask using the heating mantle.[6]

  • Distillation: The this compound will begin to boil and condense. Collect the distillate in the receiving flask(s), noting the temperature at which each fraction is collected. The main fraction of this compound should distill at a constant temperature.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly re-introducing air into the system.[6] Turn off the vacuum pump.

Quantitative Data Example:

Parameter Value Reference
Initial Purity (GC)~95%Assumed
Final Purity (GC)>99.5%[8]
Boiling Point~130°C at 11 mmHg[14]
Typical Yield85-95%[8]
Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is suitable for small-scale purification to achieve high purity, especially for removing impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Glass chromatography column

  • Elution solvents (e.g., hexane, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the this compound an Rf value of approximately 0.2-0.3.[3] A gradient of ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is uniform and free of air bubbles.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is used, slowly increase the polarity of the eluent over time.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude this compound extraction Liquid-Liquid Extraction (Optional Pre-treatment) crude->extraction  Aqueous Workup distillation Vacuum Distillation crude->distillation  For large scale chromatography Flash Column Chromatography crude->chromatography  For high purity extraction->distillation  To remove non-volatiles extraction->chromatography  To remove polar impurities analysis GC Purity Analysis distillation->analysis chromatography->analysis product Pure this compound analysis->product

General purification workflow for this compound.

troubleshooting_workflow start Purification Issue Encountered purity Is the final purity low? start->purity odor Is there a persistent odor? purity->odor No purity_dist Using Distillation? purity->purity_dist Yes yield Is the recovery yield low? odor->yield No odor_sol Treat with NaBH4 before distillation. Use activated carbon. odor->odor_sol Yes yield_dist Using Distillation? yield->yield_dist Yes end Problem Resolved yield->end No purity_chrom Using Chromatography? purity_dist->purity_chrom No purity_sol_dist Slow down distillation rate. Use a fractionating column. purity_dist->purity_sol_dist Yes purity_sol_chrom Optimize solvent system via TLC. Change stationary phase. purity_chrom->purity_sol_chrom Yes purity_sol_dist->end purity_sol_chrom->end odor_sol->end yield_chrom Using Chromatography? yield_dist->yield_chrom No yield_sol_dist Check for system leaks. Check for thermal decomposition. yield_dist->yield_sol_dist Yes yield_sol_chrom Check for decomposition on column. Ensure all product has eluted. yield_chrom->yield_sol_chrom Yes yield_sol_dist->end yield_sol_chrom->end

Troubleshooting decision tree for this compound purification.

References

stability of 1,2-Heptanediol in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1,2-Heptanediol in acidic and basic conditions for researchers, scientists, and drug development professionals. As there is limited publicly available data specifically on the stability of this compound, this guide focuses on the general chemical principles for 1,2-diols and provides a framework for experimental stability assessment.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic conditions?

Q2: What are the potential degradation products of this compound in acidic media?

Based on the Pinacol rearrangement mechanism, the acid-catalyzed degradation of this compound could theoretically yield 2-heptanone (B89624) or heptanal. The specific product would depend on which hydroxyl group is preferentially protonated and which group migrates.

Q3: Is this compound stable in basic conditions?

1,2-diols are generally more stable in basic conditions compared to acidic conditions. The hydroxyl groups are not readily deprotonated by common bases. However, under forcing conditions such as high temperatures or in the presence of strong oxidizing agents, degradation can occur. One patent suggests that for some applications, a pH range of 4 to 7.5 is suitable, as pH values above 7.5 may lead to basic hydrolysis of other components in the formulation, although it does not specifically mention the degradation of the alkanediol itself.[6]

Q4: What are the potential degradation pathways for this compound under basic conditions?

Potential degradation pathways under strongly basic conditions, especially with heating, could include oxidation to form carboxylic acids or ketones.[7] The presence of transition metal ions can catalyze such oxidative cleavage.[8]

Q5: How can I determine the stability of this compound in my specific formulation?

To determine the stability of this compound in your formulation, a forced degradation study is recommended.[9][10][11] This involves subjecting the formulation to stress conditions, such as a range of pH values, elevated temperatures, and exposure to light, to accelerate any potential degradation.[12] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can then be used to quantify the amount of this compound remaining and to detect any degradation products.

Troubleshooting Guide for Stability Studies

Q1: I am performing a stability study on a formulation containing this compound and see a decrease in its concentration over time, but no new peaks are appearing in my chromatogram. What could be happening?

This could be due to several reasons:

  • Degradation products are not UV-active: If you are using a UV detector with your HPLC, the degradation products may not have a chromophore and will not be detected. Consider using a universal detector like a Refractive Index Detector (RID) or a Mass Spectrometer (MS).

  • Degradation products are volatile: The degradation products might be volatile and lost during sample preparation.

  • Degradation products are not eluting from the column: The degradation products may be strongly retained on your HPLC column. A gradient elution method or a column with a different stationary phase might be necessary.

  • Polymerization: The diol could potentially polymerize, forming higher molecular weight species that may not elute or are too broad to be detected as a distinct peak.

Q2: I am observing new peaks in my chromatogram during a forced degradation study. How can I identify these unknown compounds?

The identification of unknown degradation products typically requires more advanced analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for this purpose. The mass spectrometer can provide the molecular weight of the unknown compound and its fragmentation pattern, which can be used to elucidate its structure.

Q3: How do I select the appropriate pH and temperature conditions for my forced degradation study?

The conditions for a forced degradation study should be more stringent than the expected storage and use conditions to accelerate degradation.[10] A common approach is to test a range of pH values (e.g., pH 2, pH 7, pH 10) at an elevated temperature (e.g., 40-60 °C). The exact conditions should be chosen based on the intended application of your formulation and regulatory guidelines.[13][14][15]

Experimental Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of a formulation containing this compound.

1. Materials and Reagents:

  • This compound

  • Your formulation base (placebo)

  • Hydrochloric acid (HCl) for acidic conditions

  • Sodium hydroxide (B78521) (NaOH) for basic conditions

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • HPLC system with a suitable detector (e.g., UV, RID, or MS)

  • A suitable HPLC column (e.g., C18)

  • pH meter

  • Temperature-controlled oven or water bath

2. Sample Preparation:

  • Acidic Stress: Prepare a solution of your formulation containing this compound and adjust the pH to approximately 2 with HCl.

  • Basic Stress: Prepare a solution of your formulation containing this compound and adjust the pH to approximately 10 with NaOH.

  • Neutral Control: Prepare a solution of your formulation in high-purity water (no pH adjustment).

  • Placebo Controls: Prepare solutions of your formulation base without this compound at each of the above pH conditions.

3. Stress Conditions:

  • Incubate all prepared samples in a temperature-controlled oven or water bath at a selected temperature (e.g., 50 °C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Neutralize the acidic and basic samples before HPLC analysis to prevent damage to the column.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products and other formulation components.

  • Analyze the samples from each time point.

  • Quantify the concentration of this compound at each time point.

  • Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Calculate the degradation rate under each stress condition.

  • If degradation products are observed, calculate their peak areas relative to the initial peak area of this compound to estimate their formation.

Data Presentation

As no specific quantitative data for the stability of this compound is publicly available, the following table serves as a template for presenting results from a forced degradation study.

ConditionTime (hours)This compound Concentration (% of initial)Degradation Product 1 Area (%)Degradation Product 2 Area (%)
pH 2, 50 °C 0100.00.00.0
2495.22.10.5
4890.54.31.1
7285.16.81.9
pH 7, 50 °C 0100.00.00.0
2499.8< 0.1< 0.1
4899.5< 0.1< 0.1
7299.20.1< 0.1
pH 10, 50 °C 0100.00.00.0
2498.70.5< 0.1
4897.11.20.2
7295.52.00.4

Note: This is example data and does not represent the actual stability of this compound.

Experimental Workflow

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Formulation Formulation with This compound Acid Adjust to Acidic pH (e.g., pH 2) Formulation->Acid Base Adjust to Basic pH (e.g., pH 10) Formulation->Base Neutral Neutral Control (e.g., pH 7) Formulation->Neutral Incubation Incubate at Elevated Temperature (e.g., 50°C) Acid->Incubation Base->Incubation Neutral->Incubation Sampling Sample at Time Points (0, 24, 48, 72h) Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Quantify Quantify this compound HPLC->Quantify Identify Identify Degradation Products HPLC->Identify Report Generate Stability Report Quantify->Report Identify->Report

Caption: Workflow for a forced degradation stability study of this compound.

References

Technical Support Center: Troubleshooting Emulsion Instability with 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for troubleshooting emulsion instability in formulations containing 1,2-Heptanediol. The following sections address common issues through a question-and-answer format, supplemented by experimental protocols and data to facilitate effective problem-solving.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in my formulation?

A: this compound is an organic compound classified as a diol, featuring a seven-carbon chain with two hydroxyl groups.[1] In cosmetic and pharmaceutical formulations, it is a multifunctional ingredient valued for its properties as a:

  • Skin Conditioning Agent: It helps to keep the skin soft, smooth, and in good condition.[1]

  • Solvent: Its structure allows it to interact with both water and oil-based ingredients, making it a versatile solvent and coupling agent that helps to stabilize formulations.[1][2]

  • Humectant and Emollient: It can draw moisture to the skin and provide a smooth, non-greasy feel.[3]

  • Preservative Booster: It possesses antimicrobial properties, which can enhance the efficacy of traditional preservatives, allowing for their use at lower concentrations.[1][3]

Q2: Can this compound be the cause of my emulsion breaking?

A: While this compound is not a primary emulsifier, its inclusion can disrupt a stable emulsion.[4] As a surface-active agent, it reduces the interfacial tension between the oil and water phases.[5] This amphiphilic nature means it will position itself at the oil-water interface and interact with the primary emulsifier film.[1][6] This interaction can be:

  • Destabilizing: It may interfere with the packing of the primary emulsifier molecules, weakening the interfacial film and leading to coalescence.

  • Stabilizing: In some systems, it can improve solvent quality for the emulsifier tails or enhance flexibility of the interface, thereby improving stability.

Therefore, instability is often a multi-factorial issue where this compound is a contributing factor rather than the sole cause.[7]

Q3: What are the common signs of emulsion instability I should look for?

A: Emulsions are thermodynamically unstable systems that will eventually separate.[8][9] Key signs of instability include:

  • Creaming/Sedimentation: The migration of dispersed droplets to the top or bottom of the emulsion due to density differences, without the rupture of the droplets.

  • Flocculation: The aggregation of droplets into loose clusters without merging.[10]

  • Coalescence: The irreversible merging of two or more droplets into a larger one, leading to a decrease in the total number of droplets and an increase in the average droplet size.[10]

  • Phase Separation/Breaking: The complete separation of the oil and water phases, which is an irreversible process.[4]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.[10]

Q4: How does the HLB (Hydrophilic-Lipophilic Balance) of this compound influence the system?

A: 1,2-Alkanediols are generally not classified as emulsifiers under the Griffin HLB concept.[4][5] However, their surface activity means they influence the overall HLB of the system. Based on the trend of similar alkanediols, this compound is expected to have a relatively low HLB value, making it more lipophilic (oil-soluble). This means it will become part of the "oil phase" and can alter the required HLB for emulsification. If the HLB of your selected emulsifier system does not match this new, adjusted requirement, instability can occur.

Section 2: Troubleshooting Guide for Specific Issues

Problem 1: My emulsion shows rapid phase separation (creaming or breaking) after incorporating this compound.

  • Possible Cause A: Emulsifier System Imbalance

    • Explanation: this compound has altered the required HLB of your oil phase. The existing emulsifier or emulsifier blend is no longer optimal.

    • Solution: Re-calculate the required HLB of the oil phase, treating the this compound as a component of this phase. Prepare a series of small test emulsions with varying emulsifier HLB values to find the new optimum. Often, a blend of a low-HLB and a high-HLB emulsifier provides a more stable system.[11]

  • Possible Cause B: Insufficient Viscosity of the Continuous Phase

    • Explanation: A low-viscosity continuous phase allows dispersed droplets to move freely, collide, and coalesce.[7]

    • Solution: Increase the viscosity of the continuous phase by incorporating a rheology modifier. For O/W emulsions, options include xanthan gum, hydroxyethyl (B10761427) cellulose, or carbomers. This will slow down droplet movement and reduce the rate of separation.[10]

  • Possible Cause C: Incompatible Emulsifier

    • Explanation: The molecular structure of this compound may be sterically hindering or electronically repelling your primary emulsifier at the interface, creating weak points in the film.

    • Solution: Screen different classes of emulsifiers. If you are using an ionic emulsifier, try a non-ionic one, or vice-versa. Polymeric emulsifiers can sometimes offer better steric hindrance and be less susceptible to disruption by smaller amphiphilic molecules.

Problem 2: The formulation's viscosity decreases significantly over time (thinning).

  • Possible Cause A: Ostwald Ripening

    • Explanation: This phenomenon is common in emulsions with a polydisperse (wide range) droplet size distribution.[10] Over time, smaller droplets dissolve and their material diffuses through the continuous phase to deposit onto larger droplets. This shift in the droplet size distribution can lead to a reduction in viscosity.

    • Solution: Optimize your homogenization process (e.g., increase speed, time, or pressure) to achieve a smaller and more uniform (monodisperse) droplet size distribution.[8][12] Emulsions with smaller droplets are generally more stable against gravitational separation.

  • Possible Cause B: Interference with Rheology Modifier

    • Explanation: Certain rheology modifiers, especially salt-sensitive polymers like some carbomers, can lose their thickening efficiency due to interactions with other ingredients in the formulation.[13]

    • Solution: First, verify the pH of the formulation, as pH shifts can also affect thickener performance.[13][14] If pH is stable, consider switching to a more robust thickener, such as xanthan gum or a salt-tolerant acrylate (B77674) copolymer, that is less susceptible to this type of interference.

Problem 3: Microscopic analysis shows a gradual increase in average droplet size.

  • Possible Cause: Coalescence

    • Explanation: This indicates that the interfacial film is not strong enough to prevent droplets from merging when they collide. This compound may be weakening this film.

    • Solution 1: Adjust Emulsifier Concentration. An insufficient amount of emulsifier will fail to adequately cover the surface of all oil droplets, leading to instability.[7] Try incrementally increasing the total emulsifier concentration.

    • Solution 2: Add a Stabilizing Polymer. Incorporate a water-soluble polymer (for O/W emulsions) that adsorbs to the droplet surface. This provides a steric barrier—a physical, protective layer—that prevents droplets from getting close enough to merge.[10]

    • Solution 3: Optimize Processing Temperature. The temperature during emulsification can impact the partitioning and activity of emulsifiers and other ingredients. A patented method for O/W emulsions with a related compound, 1,2-hexanediol (B41856), suggests adding it during the cooling phase at around 30-40°C to improve stability.[15] Experiment with the temperature at which this compound is added to the formulation.

Section 3: Quantitative Data Summary

The Hydrophilic-Lipophilic Balance (HLB) is a crucial factor in selecting emulsifiers. While the exact HLB for this compound is not published, the values for similar 1,2-alkanediols provide a basis for estimation.

CompoundHLB ValueReference
1,2-Pentanediol6.6[5]
1,2-Hexanediol5.8[4][5]
This compound ~5.2 (Estimated)
1,2-Octanediol (B41855)4.7[4][5]
1,2-Decanediol (B1670173)~3.9[5]

Section 4: Key Experimental Protocols

Protocol 1: Comprehensive Emulsion Stability Assessment

  • Objective: To systematically evaluate the physical stability of a formulation under accelerated and long-term conditions.

  • Methodology:

    • Sample Preparation: Prepare the emulsion using a standardized and reproducible method. Divide the batch into multiple containers for different tests.

    • Macroscopic Evaluation: Visually inspect samples at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for signs of creaming, sedimentation, or phase separation. Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 RPM for 30 minutes). Measure the volume of any separated phase. A stable emulsion will show no separation.

    • Microscopic Analysis: Place a small drop of the emulsion on a microscope slide. Observe the droplet morphology and check for signs of flocculation or changes in droplet size distribution over time.[16]

    • Particle Size Analysis: Use a particle size analyzer (e.g., via dynamic light scattering or laser diffraction) to quantitatively measure the droplet size distribution of the fresh emulsion and at subsequent time points.[17] A significant increase in the mean droplet size indicates coalescence or Ostwald ripening.

    • Rheological Analysis: Measure the viscosity of the emulsion at defined shear rates over time. A significant drop in viscosity can indicate structural breakdown.[14]

Protocol 2: Emulsifier System Optimization using the HLB Method

  • Objective: To identify the optimal emulsifier blend for an oil phase containing this compound.

  • Methodology:

    • Calculate Required HLB: Determine the required HLB of your complete oil phase, including oils, esters, and this compound. Each lipophilic ingredient has a required HLB value; the total required HLB is the weighted average of the individual components.

    • Select Emulsifiers: Choose a pair of emulsifiers, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0).[17]

    • Prepare Emulsifier Blends: Create a series of emulsifier blends with varying HLB values (e.g., from HLB 8 to 14 in increments of 1). The total emulsifier concentration should be kept constant across all tests (e.g., 3-5% of the total formulation).

    • Formulate Test Emulsions: Prepare a small batch of your formulation for each emulsifier blend.

    • Evaluate Stability: Subject each test emulsion to an accelerated stability protocol (e.g., centrifugation and observation for 24-48 hours).

    • Identify Optimum: The emulsion that shows the least amount of separation, creaming, or coalescence is considered the most stable. The HLB of the corresponding emulsifier blend is the optimal HLB for your system.

Section 5: Visual Guides

TroubleshootingWorkflow Troubleshooting Emulsion Instability with this compound start Instability Observed (Phase Separation, Thinning) q1 What is the primary symptom? start->q1 symptom1 Phase Separation / Creaming q1->symptom1 Separation symptom2 Viscosity Drop / Thinning q1->symptom2 Thinning cause1a Possible Cause: Emulsifier (HLB) Imbalance symptom1->cause1a cause1b Possible Cause: Low Viscosity symptom1->cause1b cause1c Possible Cause: Emulsifier Incompatibility symptom1->cause1c solution1a Solution: 1. Recalculate required HLB. 2. Test different emulsifier blends. cause1a->solution1a solution1b Solution: Add a rheology modifier (e.g., Xanthan Gum, Carbomer). cause1b->solution1b solution1c Solution: Screen different emulsifier types (e.g., non-ionic, polymeric). cause1c->solution1c cause2a Possible Cause: Ostwald Ripening symptom2->cause2a cause2b Possible Cause: Thickener Interference symptom2->cause2b solution2a Solution: Optimize homogenization for a narrow droplet size distribution. cause2a->solution2a solution2b Solution: Check pH. Use a salt-tolerant rheology modifier. cause2b->solution2b

Caption: A decision tree for troubleshooting common emulsion instability issues.

Caption: Potential interactions at the oil-water interface.

StabilityWorkflow Experimental Workflow for Stability Testing A 1. Prepare Emulsion (Standardized Protocol) B 2. Divide into Aliquots for Parallel Testing A->B C 3. Macroscopic Analysis (Visual Inspection at 4°C, 25°C, 40°C) B->C D 4. Microscopic Analysis (Droplet Size & Aggregation) B->D E 5. Particle Size Measurement (Quantitative DLS/Laser Diffraction) B->E F 6. Rheology Measurement (Viscosity Profile) B->F G 7. Accelerated Testing (Centrifugation, Freeze-Thaw Cycles) B->G H 8. Data Analysis & Comparison (Evaluate changes over time) C->H D->H E->H F->H G->H

Caption: A flowchart outlining the key steps in emulsion stability evaluation.

References

Technical Support Center: Minimizing Skin Irritation Potential of 1,2-Heptanediol in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of 1,2-Heptanediol in topical formulations.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the formulation and testing of products containing this compound.

Problem Potential Cause Recommended Solution
Unexpectedly high in vitro cytotoxicity in Reconstructed Human Epidermis (RhE) test. High concentration of this compound. Synergistic irritating effect with other excipients. Formulation pH is outside the optimal range for skin compatibility.Reduce the concentration of this compound to the lowest effective level. Evaluate the irritation potential of individual excipients and their combinations. Adjust the formulation pH to be within the 4.5-5.5 range.
Significant increase in Transepidermal Water Loss (TEWL) in ex vivo or in vivo studies. Disruption of the stratum corneum lipid barrier by this compound. Insufficient occlusive or humectant properties of the formulation.Incorporate emollients (e.g., petrolatum, dimethicone) to form an occlusive barrier.[1][2] Add humectants (e.g., glycerin, hyaluronic acid) to attract and retain moisture in the skin.[1]
Elevated levels of pro-inflammatory cytokines (e.g., IL-1α) in in vitro assays. Activation of inflammatory signaling pathways in keratinocytes by this compound.Include anti-inflammatory agents in the formulation (e.g., bisabolol, allantoin, niacinamide). Consider excipients that can downregulate inflammatory responses.
Clinical observations of erythema, edema, or pruritus in human patch tests. Irritant contact dermatitis caused by this compound. Individual subject sensitivity.Implement the formulation strategies mentioned above (concentration reduction, addition of anti-irritants, emollients, and humectants). Screen subjects for pre-existing skin sensitivities.
Inconsistent or variable results in irritation testing. Improper execution of experimental protocols. Instability of the formulation.Strictly adhere to standardized protocols for irritation testing (e.g., OECD TG 439). Ensure the physical and chemical stability of the formulation under study conditions.

Frequently Asked Questions (FAQs)

Understanding this compound and Skin Irritation

Q1: What is this compound and why is it used in topical formulations?

This compound is a multifunctional ingredient commonly used in cosmetics and topical pharmaceuticals. Its primary functions include acting as a skin conditioning agent, a humectant, a solvent, and a preservative booster. Its amphiphilic nature allows it to improve the sensory feel of formulations and enhance the solubility of other ingredients.

Q2: What is the mechanism behind this compound-induced skin irritation?

The primary mechanism of skin irritation from 1,2-alkanediols, including this compound, involves the disruption of the stratum corneum, the outermost layer of the skin. This disruption can lead to:

  • Lipid Bilayer Disorganization: this compound can intercalate into the lipid matrix of the stratum corneum, altering its structure and compromising its barrier function.

  • Increased Transepidermal Water Loss (TEWL): A compromised skin barrier allows for increased evaporation of water from the skin, leading to dryness and further irritation.

  • Keratinocyte Activation: Direct interaction with keratinocytes can trigger the release of pro-inflammatory mediators, such as cytokines (e.g., IL-1α) and chemokines, initiating an inflammatory cascade.

Q3: How does the alkane chain length of 1,2-alkanediols affect their irritation potential?

Studies on 1,2-alkanediols have shown that the skin irritation potential is influenced by the length of the alkane chain. For instance, one study found that 1,2-Hexanediol exhibited the lowest objective skin irritation potential, which increased with either a decrease or increase in the chain length.[3][4] This suggests a complex relationship between the physicochemical properties of the molecule and its interaction with the skin.

Formulation Strategies to Minimize Irritation

Q4: What are the primary formulation strategies to mitigate the skin irritation potential of this compound?

The key strategies revolve around reinforcing the skin barrier and reducing the inflammatory response. These include:

  • Optimizing Concentration: Use the minimum effective concentration of this compound.

  • Incorporating Emollients: Emollients form an occlusive layer on the skin, reducing TEWL and preventing irritant penetration.

  • Adding Humectants: Humectants attract and bind water to the skin, improving hydration and barrier function.

  • Including Anti-Irritants and Anti-Inflammatory Agents: These ingredients can directly counteract the inflammatory cascade triggered by the irritant.

Q5: Can you provide quantitative data on the effectiveness of these strategies?

While specific data for this compound is limited, studies on other glycols and general irritants demonstrate the efficacy of these approaches.

Table 1: Effect of Emollients and Humectants on Skin Barrier Function

Formulation StrategyTest Substance/ModelKey FindingQuantitative ResultReference
Inclusion of Emollients PetrolatumReduction of TEWL~50% reduction in TEWL[2][5]
Moisturizer with emollientsImproved skin barrier recovery after disruptionSignificant reduction in TEWL vs. control[6]
Inclusion of Humectants Glycerol and Propylene GlycolAccelerated skin barrier recoverySignificantly lower TEWL compared to untreated sites after disruption
1,2-PentanediolReduced TEWLEffective in reducing TEWL[7]

Table 2: In Vitro Reduction of Inflammatory Markers

Formulation StrategyTest Substance/ModelKey FindingQuantitative ResultReference
Addition of Anti-Inflammatory Agent Plant Extracts in Topical FormulationReduction of pro-inflammatory cytokinesSignificant reduction in TNF-α and IL-6 levels[8]
Neutralizing antibody against IL-1αInhibition of TBT-induced IL-1α productionPartial prevention of ear swelling and water accumulation[9]
Experimental Protocols for Irritation Assessment

Q6: What are the standard in vitro methods to assess the skin irritation potential of a formulation containing this compound?

The most common and regulatory-accepted in vitro methods include:

  • Reconstructed Human Epidermis (RhE) Test (OECD TG 439): This is the gold standard for in vitro skin irritation testing. It utilizes a 3D model of human epidermis to assess the cytotoxicity of a topically applied substance.[1][10][11]

  • Transepidermal Water Loss (TEWL) Measurement: This method assesses the integrity of the skin barrier by measuring the rate of water evaporation from the skin. An increase in TEWL indicates a compromised barrier.

  • Cytokine Release Assay: This assay measures the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), from keratinocytes or skin equivalents after exposure to a test substance.

Detailed Experimental Protocols

Reconstructed Human Epidermis (RhE) Test for Skin Irritation (Following OECD TG 439)

This protocol provides a general outline. Specific details may vary depending on the RhE model supplier.

Objective: To assess the skin irritation potential of a topical formulation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Materials:

  • Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

  • Assay medium (provided by the RhE model supplier)

  • Phosphate-Buffered Saline (PBS)

  • Test formulation containing this compound

  • Negative Control: PBS or water

  • Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 1 mg/mL in MTT diluent

  • Isopropanol (B130326) (or other formazan (B1609692) extraction solvent)

  • 6-well and 24-well plates

  • Microplate reader

Procedure:

  • Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate with fresh assay medium and incubate for at least 1 hour (or overnight as per manufacturer's instructions) at 37°C, 5% CO₂.

  • Application of Test Substance:

    • Transfer the tissues to a new multi-well plate.

    • Apply a sufficient amount of the test formulation (typically 25-50 µL for liquids or 25 mg for solids) directly onto the surface of the RhE tissue.

    • Apply the negative and positive controls to their respective tissues.

  • Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new plate with fresh assay medium and incubate for 42 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the post-incubation period, transfer the tissues to a 24-well plate containing MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Extraction:

    • Remove the tissues from the MTT solution and place them in a new plate.

    • Add isopropanol to each tissue to extract the formazan.

    • Incubate for at least 2 hours with gentle shaking.

  • Measurement: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each tissue relative to the negative control.

    • A formulation is classified as an irritant if the mean tissue viability is ≤ 50%.

Transepidermal Water Loss (TEWL) Measurement

Objective: To evaluate the effect of a topical formulation on the skin barrier integrity by measuring the rate of water evaporation.

Materials:

  • TEWL measurement device (e.g., Tewameter®, VapoMeter®)

  • Test formulation

  • Control formulation (vehicle)

  • Untreated control site

  • Human volunteers or ex vivo skin models

  • Controlled environment chamber (stable temperature and humidity)

Procedure:

  • Acclimatization: Allow the subjects or skin models to acclimatize in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 20-30 minutes before measurements.

  • Baseline Measurement: Measure the baseline TEWL at the designated test sites before applying any formulation.

  • Application of Formulation: Apply a standardized amount of the test and control formulations to the respective test sites. Leave one site untreated.

  • Post-application Measurements: Measure TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Recording: Record the TEWL values in g/m²/h.

  • Data Analysis: Compare the TEWL values of the test formulation-treated site to the baseline, untreated control, and vehicle control sites. A significant increase in TEWL indicates barrier disruption, while a decrease or maintenance of baseline levels suggests barrier enhancement or lack of damage.

IL-1α Cytokine Release Assay (ELISA)

Objective: To quantify the release of the pro-inflammatory cytokine IL-1α from skin models or keratinocyte cultures following exposure to a topical formulation.

Materials:

  • Culture medium collected from the RhE test (post-incubation step) or from keratinocyte cultures.

  • Human IL-1α ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Sample Collection: Collect the culture medium from the post-incubation step of the RhE test or from keratinocyte cultures exposed to the test formulation.

  • ELISA Protocol: Follow the specific instructions provided with the human IL-1α ELISA kit. A general procedure is as follows:

    • Add standards and samples to the wells of the antibody-pre-coated microplate.

    • Incubate to allow IL-1α to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated anti-human IL-1α antibody.

    • Incubate and wash.

    • Add a streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB).

    • Incubate until color develops.

    • Add a stop solution to terminate the reaction.

  • Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the OD values of the known standards.

    • Calculate the concentration of IL-1α in the samples based on the standard curve.

    • Compare the IL-1α levels in samples from formulation-treated tissues to those from negative control-treated tissues. A significant increase in IL-1α indicates an inflammatory response.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in Skin Irritation

Chemical irritants can activate several intracellular signaling pathways in keratinocytes, leading to an inflammatory response. The two primary pathways are the NF-κB and MAPK pathways.

Caption: NF-κB signaling pathway in keratinocytes.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Irritant Irritant Receptor Receptor Irritant->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activation DNA DNA Transcription_Factors->DNA Binds to DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Gene Transcription

Caption: MAPK signaling pathway in skin inflammation.

Experimental Workflows

RhE_Test_Workflow start Start: Receive RhE Tissues pre_incubation Pre-incubation (1-24h, 37°C, 5% CO₂) start->pre_incubation application Topical Application (Test, Positive, Negative Controls) pre_incubation->application exposure Exposure (60 min, 37°C, 5% CO₂) application->exposure washing Washing Step (PBS Rinse) exposure->washing post_incubation Post-incubation (42h, 37°C, 5% CO₂) washing->post_incubation mtt_assay MTT Assay (3h, 37°C, 5% CO₂) post_incubation->mtt_assay extraction Formazan Extraction (Isopropanol) mtt_assay->extraction measurement OD Measurement (570 nm) extraction->measurement analysis Data Analysis (% Viability vs. Control) measurement->analysis end End: Classification (Irritant or Non-irritant) analysis->end

Caption: RhE test experimental workflow.

TEWL_Measurement_Workflow start Start: Subject/Sample Acclimatization baseline Baseline TEWL Measurement start->baseline application Application of Formulations (Test, Vehicle, Untreated) baseline->application measurement_points TEWL Measurement at Time Points (e.g., 1, 2, 4h) application->measurement_points analysis Data Analysis (Comparison to Baseline & Controls) measurement_points->analysis end End: Assessment of Barrier Function analysis->end

Caption: TEWL measurement workflow.

References

Technical Support Center: Stereoselective Synthesis of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 1,2-Heptanediol. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this chiral building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective synthesis of this compound?

A1: The main strategies for synthesizing enantiomerically enriched this compound include:

  • Sharpless Asymmetric Dihydroxylation (AD): This is a widely used method for the syn-dihydroxylation of the precursor alkene (1-heptene) to directly form the chiral diol. It employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1][2][3]

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer in high enantiomeric excess.[4] Enzymatic acylation using lipases is a common approach.[5][6]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature to synthesize the target molecule.[7][8]

  • Asymmetric Epoxidation followed by Hydrolysis: This two-step sequence involves the enantioselective epoxidation of 1-heptene (B165124), followed by stereospecific ring-opening to yield the anti-diol.[9]

Q2: How do I choose the best synthetic strategy for my needs?

A2: The choice of strategy depends on factors like desired enantiomer, scale, cost, and available equipment.

  • For direct synthesis of a specific enantiomer with high enantiomeric excess, Sharpless Asymmetric Dihydroxylation is often preferred.

  • If you are starting with a racemic mixture of this compound, Enzymatic Kinetic Resolution is an effective method to isolate one enantiomer, though the theoretical maximum yield is 50%.[10]

  • If a suitable chiral precursor is available and cost-effective, Chiral Pool Synthesis can be a straightforward route.[7]

Q3: What is the difference between AD-mix-α and AD-mix-β in the Sharpless Asymmetric Dihydroxylation?

A3: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless AD reaction. The critical difference lies in the chiral cinchona alkaloid ligand they contain, which governs the facial selectivity of the dihydroxylation.[3][11]

  • AD-mix-β contains the ligand (DHQD)₂PHAL and typically adds the hydroxyl groups to the "top" or "beta" face of the alkene, yielding (R)-1,2-Heptanediol from 1-heptene.

  • AD-mix-α contains the ligand (DHQ)₂PHAL and adds the hydroxyl groups to the "bottom" or "alpha" face, yielding (S)-1,2-Heptanediol.

Q4: Are there osmium-free alternatives to the Sharpless Asymmetric Dihydroxylation?

A4: Yes, due to the high cost and toxicity of osmium tetroxide, several osmium-free dihydroxylation methods have been developed.[12] These often involve catalysts based on other transition metals like manganese or iron.[12] Additionally, biocatalytic methods using enzymes such as Rieske non-heme iron oxygenases (ROs) can stereoselectively introduce two hydroxyl groups in a single step.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation

Q: My Sharpless AD of 1-heptene resulted in a low ee%. What are the potential causes and how can I improve it?

A: Low enantioselectivity in the Sharpless AD of terminal alkenes like 1-heptene can be a challenge.[1] Here are common causes and solutions:

  • Secondary Catalytic Cycle: A non-selective secondary reaction pathway can compete with the desired asymmetric cycle, eroding enantioselectivity. This is more prevalent when using N-methylmorpholine N-oxide (NMO) as the co-oxidant.

    • Solution: Switch to potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as the co-oxidant in a biphasic solvent system (e.g., t-BuOH/water). This combination is known to suppress the secondary cycle and improve ee.[1]

  • Reaction Temperature: The selectivity of the reaction is temperature-dependent.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C or even lower). While this may slow the reaction rate, it often significantly enhances enantioselectivity.[13]

  • Reagent Purity: Impurities in the solvent, alkene, or reagents can interfere with the chiral catalyst.

    • Solution: Ensure all reagents and solvents are pure and dry. Distill the 1-heptene immediately before use.

  • Ligand Concentration: Insufficient ligand concentration can lead to a less controlled reaction.

    • Solution: Ensure the correct stoichiometry of the chiral ligand is used as specified in the protocol for AD-mix.

Issue 2: Low Yield in Enzymatic Kinetic Resolution

Q: I am attempting a lipase-catalyzed kinetic resolution of racemic this compound, but my yield of the resolved alcohol is well below the theoretical 50%. What's going wrong?

A: Achieving optimal yield requires careful control of the reaction progress.

  • Reaction Monitoring: The most common issue is allowing the reaction to proceed past 50% conversion. As the reaction surpasses the 50% mark, the enantiomeric excess of the remaining starting material increases, but its yield decreases. Conversely, the acylated product forms in higher yield but with decreasing ee.

    • Solution: Carefully monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as close to 50% conversion as possible to maximize the yield of the highly enantioenriched unreacted alcohol.[14]

  • Enzyme Activity: The lipase (B570770) may be inactive or inhibited.

    • Solution: Use a fresh batch of lipase or test its activity on a standard substrate. Ensure the solvent (e.g., tert-butyl methyl ether) is suitable for the chosen enzyme.[5][6]

  • Acyl Donor: The choice of acyl donor can affect reaction rates and selectivity.

    • Solution: Vinyl acetate (B1210297) is a common and effective acyl donor as it generates an unstable enol that tautomerizes to acetaldehyde, making the acylation step essentially irreversible.[6]

Issue 3: By-product Formation and Purification Difficulties

Q: My reaction mixture contains several by-products, making the purification of this compound difficult. How can I identify and minimize them?

A: By-product formation is a common challenge, often stemming from over-oxidation or side reactions.[2][13]

  • Identification:

    • Over-oxidation: In dihydroxylation reactions, the diol product can be further oxidized to α-hydroxy ketones or even cleaved to form aldehydes.[3] This is more common with stronger, less selective oxidants like potassium permanganate.[13][15]

    • Spectroscopic Analysis: Use NMR and IR spectroscopy to identify impurities. An aldehyde C-H stretch in ¹H NMR (9-10 ppm) or a carbonyl C=O stretch in IR (around 1700 cm⁻¹) can indicate over-oxidation.[13]

  • Minimization Strategies:

    • Milder Reagents: Use a more selective reagent system. The OsO₄/K₃[Fe(CN)₆] system is generally less prone to over-oxidation than KMnO₄.[13]

    • Temperature Control: Perform the reaction at lower temperatures to reduce the rate of side reactions.[13]

    • Controlled Addition: Add the oxidizing agent slowly to the reaction mixture to maintain a low concentration and favor the desired pathway.[13]

  • Purification:

    • Chromatography: If distillation is ineffective, flash column chromatography on silica (B1680970) gel is the most common method for purifying diols from less polar or more polar impurities.

    • Derivatization: If separating enantiomers or diastereomers is the issue, they can sometimes be derivatized with a chiral agent to form diastereomers that are more easily separated by chromatography.

Data Presentation

Table 1: Comparison of Stereoselective Methods for 1,2-Diol Synthesis

MethodSubstrateCatalyst/ReagentYield (%)ee (%)Key FeaturesReference(s)
Asymmetric Dihydroxylation1-HepteneOsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆9091Direct synthesis of (R)-diol; high yield and ee.[1][1]
Hydrolytic Kinetic ResolutionRacemic EpoxideChiral (salen)Co Complex44 (epoxide), 50 (diol)>99 (epoxide), 98 (diol)Provides both enantiopure epoxide and diol.[4][4]
Enzymatic Kinetic ResolutionRacemic 1,2-diolsLipase PSL-C, Vinyl Acetate~45Good (E > 50)Biocatalytic, mild conditions; yield limited to 50%.[5][5][6]
Asymmetric Epoxidation/ReductionSilyl Enol EtherShi Epoxidation, BH₃-THF9082Provides trans-diol derivatives.[9]

Note: Yield and ee% are highly substrate and condition-dependent. The values presented are from specific literature examples and serve as a general guide.

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of 1-Heptene to (R)-1,2-Heptanediol

This protocol is adapted from the Sharpless methodology known to enhance enantioselectivity for terminal alkenes.[1]

Materials:

  • AD-mix-β (1.4 g per 1 mmol of alkene)

  • 1-Heptene (1 mmol, ~0.14 mL)

  • tert-Butanol (5 mL)

  • Water (5 mL)

  • Methanesulfonamide (B31651) (CH₃SO₂NH₂) (1 mmol, ~95 mg)

  • Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Stir plate and magnetic stir bar

  • 0 °C ice bath

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g) and methanesulfonamide (95 mg) with a 1:1 mixture of t-butanol and water (10 mL).

  • Cool the resulting mixture to 0 °C in an ice bath while stirring vigorously until both phases are clear and the solids have dissolved.

  • Add 1-heptene (1 mmol, 0.14 mL) to the cold, stirred solution.

  • Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure (R)-1,2-Heptanediol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or by converting the diol to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure based on established methods for enzymatic resolution of 1,2-diols.[5][6]

Materials:

  • Racemic this compound (1 mmol, 132 mg)

  • Lipase from Pseudomonas cepacia (e.g., PSL-C) (~30 mg)

  • Vinyl acetate (0.5 mmol, ~46 µL)

  • tert-Butyl methyl ether (TBME), anhydrous (5 mL)

  • Molecular sieves (4 Å)

  • Orbital shaker or stir plate

  • GC or HPLC for monitoring

Procedure:

  • To a 25 mL flask, add racemic this compound (1 mmol), TBME (5 mL), and a small amount of activated 4 Å molecular sieves.

  • Add the lipase (~30 mg) to the solution.

  • Add vinyl acetate (0.5 mmol) to initiate the reaction. Using 0.5 equivalents of the acyl donor ensures the reaction cannot proceed beyond 50% conversion.

  • Seal the flask and place it on an orbital shaker or stir plate at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to measure the relative amounts of the alcohol and the acylated product.

  • Stop the reaction when it reaches approximately 50% conversion (one enantiomer is acylated, the other remains as the alcohol).

  • Filter off the enzyme and wash it with fresh TBME. The enzyme can often be dried and reused.[5]

  • Evaporate the solvent from the filtrate.

  • Separate the unreacted alcohol (enantioenriched this compound) from the acylated product (heptane-1,2-diyl acetate) using flash column chromatography.

  • Determine the ee% of the recovered alcohol using chiral HPLC.

Mandatory Visualizations

G start Start: Need Stereoselective This compound q1 Is a specific enantiomer (R or S) required? start->q1 q2 Is starting material 1-Heptene or racemic diol? q1->q2 Yes cp Chiral Pool Synthesis q1->cp No, racemic is OK (or other strategy) ad Asymmetric Dihydroxylation (Sharpless AD) q2->ad 1-Heptene kr Kinetic Resolution (Enzymatic) q2->kr Racemic Diol ad_details Direct synthesis to (R) or (S) form. High yield and ee potential. ad->ad_details kr_details Separates racemic mixture. Max 50% yield for one enantiomer. kr->kr_details

Caption: Decision workflow for selecting a synthetic strategy.

G start Problem: Low ee% in Sharpless AD check1 Check Co-oxidant start->check1 check2 Check Temperature start->check2 check3 Check Reagent Purity start->check3 sol1 Using NMO? Switch to K3[Fe(CN)6] in t-BuOH/water. check1->sol1 sol2 Reaction > 0 °C? Lower temperature to 0 °C or below. check2->sol2 sol3 Reagents old? Use freshly distilled alkene and pure solvents. check3->sol3

Caption: Troubleshooting guide for low enantioselectivity.

G cluster_products Products (after separation) racemate Racemic Diol (R) + (S) v1 racemate->v1 reagent Chiral Reagent (e.g., Lipase + Acyl Donor) reagent->v1 product1 Unreacted Diol (e.g., S-enantiomer) product2 Reacted Product (e.g., R-acetate) v1->product1 k_slow (unreactive) v1->product2 k_fast (reactive)

Caption: Principle of Enzymatic Kinetic Resolution.

References

Technical Support Center: Synthesis of 1,2-Heptanediol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Grignard Reaction Synthesis of 1,2-Heptanediol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help improve the yield and purity of your this compound synthesis.

Troubleshooting Guide: Improving the Yield of this compound

This guide addresses common issues encountered during the Grignard synthesis of this compound, focusing on the two-step synthesis involving the reaction of n-butylmagnesium bromide with epichlorohydrin (B41342), followed by hydrolysis.

Issue Potential Cause Recommended Solution
Low or No Yield of 1-Chloroheptan-2-ol (B3022108) (Step 1) Poor Grignard Reagent Formation: The Grignard reagent is highly sensitive to moisture and air. Contamination with water will quench the reagent.[1] The magnesium surface may be passivated with an oxide layer, preventing the reaction from initiating.[1]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven or by flame-drying under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF). Activate Magnesium: Use fresh magnesium turnings. If the reaction does not start, add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[2]
Side Reactions of the Grignard Reagent: Wurtz coupling of the alkyl halide can occur, especially at high concentrations.[3] The Grignard reagent can also react with atmospheric carbon dioxide.Controlled Addition: Add the n-butyl bromide slowly to the magnesium suspension to maintain a gentle reflux and minimize local high concentrations of the halide. Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.[2]
Inefficient Reaction with Epichlorohydrin: The reaction is exothermic and requires careful temperature control.Optimize Temperature: Cool the Grignard reagent solution to 0°C before the dropwise addition of epichlorohydrin.[2]
Low Yield of this compound (Step 2 - Hydrolysis) Incomplete Hydrolysis: Insufficient base or reaction time can lead to incomplete conversion of 1-chloroheptan-2-ol.Ensure Sufficient Base and Time: Use a suitable base like sodium hydroxide (B78521) and allow for adequate reaction time to ensure the formation of the epoxide intermediate and its subsequent hydrolysis.
Side Product Formation: The presence of unreacted Grignard reagent during workup can lead to complex mixtures.Proper Quenching: After the Grignard reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride before proceeding to hydrolysis.[2]
Presence of Impurities in Final Product Biphenyl Formation (if using bromobenzene): A common side product from the coupling of unreacted bromobenzene (B47551) and the Grignard reagent.[3]Purification: Biphenyl can often be separated from the desired diol by column chromatography or recrystallization.[2]
Unreacted Starting Materials: Incomplete reaction can leave unreacted n-butyl bromide, epichlorohydrin, or 1-chloroheptan-2-ol.Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used.
Formation of Glycerol Chlorobromohydrin: Can occur as a byproduct in the reaction of Grignard reagents with epichlorohydrin.Purification: Purification methods such as column chromatography will be necessary to separate this byproduct from this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a high-yield Grignard reaction?

A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions. Grignard reagents are potent bases and will react readily with any protic source, including water from the atmosphere, solvents, or glassware. This will quench the reagent and reduce the yield.[1]

Q2: My Grignard reaction won't start. What should I do?

A2: Failure to initiate is a common problem. First, ensure all your glassware is meticulously dry and you are using an anhydrous solvent. The magnesium turnings may also have an oxide layer that prevents the reaction. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming of the flask can also help to initiate the reaction.[2]

Q3: What are the expected yields for the synthesis of this compound via the epichlorohydrin route?

A3: The literature reports a yield of approximately 40% for the first step, the formation of 1-chloroheptan-2-ol from the reaction of n-butylmagnesium bromide and 2-(chloromethyl)oxirane. The yield for the subsequent hydrolysis to this compound can vary, but with optimization, a good overall yield can be achieved.

Q4: Are there alternative Grignard-based routes to synthesize this compound?

A4: Yes, an alternative route is the reaction of pentylmagnesium bromide with ethylene (B1197577) oxide. This reaction directly forms the carbon skeleton of this compound and, after acidic workup, yields the final product. The choice of route may depend on the availability and cost of the starting materials.

Q5: How can I purify the final this compound product?

A5: Purification of this compound can be achieved through several methods depending on the impurities present. Common techniques include:

  • Column Chromatography: Highly effective for separating the diol from nonpolar byproducts.[2]

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be used for purification.

  • Extraction: Liquid-liquid extraction is used during the workup to remove water-soluble impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloroheptan-2-ol from n-Butylmagnesium Bromide and Epichlorohydrin

This protocol is adapted from established procedures for Grignard reactions with epoxides.

1. Preparation of n-Butylmagnesium Bromide:

  • All glassware must be thoroughly dried in an oven and assembled under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion of the n-butyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a gentle exotherm.

  • Once initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with Epichlorohydrin:

  • Cool the freshly prepared n-butylmagnesium bromide solution to 0°C in an ice bath.

  • Add epichlorohydrin (1.0 equivalent) dropwise to the stirred Grignard solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

3. Workup:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-chloroheptan-2-ol.

Protocol 2: Hydrolysis of 1-Chloroheptan-2-ol to this compound
  • Dissolve the crude 1-chloroheptan-2-ol in a suitable solvent such as ethanol (B145695) or THF.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize key parameters and their expected impact on the yield of this compound.

Table 1: Effect of Reaction Conditions on Grignard Reagent Formation

Parameter Condition Expected Impact on Yield Reference
Solvent Anhydrous Diethyl Ether or THFHigh yieldGeneral Grignard knowledge
Protic or wet solventDrastic reduction in yield[1]
Temperature Gentle reflux during additionOptimal for initiation and reaction rate[2]
Too high temperatureIncreased side reactions (e.g., Wurtz coupling)[3]
Addition Rate of Alkyl Halide Slow, dropwise additionMinimizes side reactions, improves yield[3]
Rapid additionIncreased Wurtz coupling, potential for runaway reaction[3]
Magnesium Activation Use of iodine or 1,2-dibromoethaneFacilitates reaction initiation, leading to higher conversion[2]
No activationDelayed or no initiation, resulting in low or no yield[1]

Table 2: Comparison of Synthetic Routes to this compound

Synthetic Route Starting Materials Reported Yield Advantages Disadvantages
Grignard with Epichlorohydrin n-Butyl bromide, Epichlorohydrin~40% for the first stepReadily available starting materials.Two-step process, moderate yield in the first step.
Grignard with Ethylene Oxide Pentyl bromide, Ethylene oxidePotentially higherOne-step C-C bond formation.Ethylene oxide is a gas and requires special handling.
Oxidation of 1-Heptene 1-Heptene, Oxidizing agent (e.g., H₂O₂)Varies with catalyst and conditionsDirect oxidation.May produce side products from over-oxidation.

Visualizations

Grignard_Synthesis_Workflow cluster_grignard_formation Step 1: Grignard Reagent Formation cluster_epoxide_reaction Step 2: Reaction with Epoxide cluster_hydrolysis Step 3: Hydrolysis n-Butyl Bromide n-Butyl Bromide Grignard Reagent Grignard Reagent n-Butyl Bromide->Grignard Reagent 1. Add dropwise Magnesium Magnesium Magnesium->Grignard Reagent 2. Reacts with Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Solvent Chloroalkoxide Chloroalkoxide Grignard Reagent->Chloroalkoxide 3. Nucleophilic attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Chloroalkoxide 1-Chloroheptan-2-ol 1-Chloroheptan-2-ol Chloroalkoxide->1-Chloroheptan-2-ol 4. Acidic Workup This compound This compound 1-Chloroheptan-2-ol->this compound 5. Hydrolysis NaOH NaOH NaOH->this compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Check Grignard Formation Check Grignard Formation Low Yield->Check Grignard Formation Anhydrous Conditions? Anhydrous Conditions? Check Grignard Formation->Anhydrous Conditions? Problem Persists Mg Activated? Mg Activated? Anhydrous Conditions?->Mg Activated? Yes Improve Conditions Improve Conditions Anhydrous Conditions?->Improve Conditions No Side Reactions? Side Reactions? Mg Activated?->Side Reactions? Yes Activate Mg Activate Mg Mg Activated?->Activate Mg No Control Addition Rate Control Addition Rate Side Reactions?->Control Addition Rate Yes Successful Synthesis Successful Synthesis Improve Conditions->Successful Synthesis Activate Mg->Successful Synthesis Control Addition Rate->Successful Synthesis

Caption: Troubleshooting logic for low Grignard reaction yield.

References

Technical Support Center: Analytical Method Validation for 1,2-Heptanediol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating analytical methods for the quantification of 1,2-Heptanediol in complex matrices. Below, you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound? A1: Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust method for the quantification of this compound, particularly in cosmetic matrices.[1][2] High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is also a viable technique, especially for matrices that are more amenable to liquid-phase analysis.[3][4]

Q2: What are the essential parameters for analytical method validation according to regulatory guidelines like ICH Q2(R1)? A2: The core parameters to establish that a method is suitable for its intended purpose include Accuracy, Precision (Repeatability and Intermediate Precision), Specificity, Linearity, Range, Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[5][6][7] Not all parameters are required for every type of analysis; the requirements depend on the purpose of the method (e.g., identification, impurity testing, or assay).[6]

Q3: How do I choose the right sample preparation technique for my complex matrix? A3: The choice depends on the matrix type and complexity.

  • Liquid-Liquid Extraction (LLE): This is a fundamental technique used to separate analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous and an organic solvent).[8][9] It is effective for sample cleanup and concentrating the analyte.[8]

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples like biological fluids. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away.[10] Common sorbents for a polar compound like this compound could include reversed-phase (C18) or diol-based phases.[11][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method combines an extraction step with a dispersive SPE (d-SPE) cleanup and is very effective for highly complex matrices like soil or certain food products.[11]

Q4: What are the typical acceptance criteria for key validation parameters? A4: Acceptance criteria are crucial for ensuring the reliability of an analytical method. While they can vary based on the specific application and matrix, the table below summarizes generally accepted criteria based on ICH guidelines.

Data Presentation: Validation Parameters

Table 1: ICH Q2(R1) Validation Parameters & Typical Acceptance Criteria

Validation ParameterTypical Acceptance CriteriaReference
Specificity The method must demonstrate the ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[5][6]
Linearity Correlation Coefficient (r²) ≥ 0.995[5]
Range 80% to 120% of the test concentration for assays; LOQ to 120% for impurity testing.[5]
Accuracy (% Recovery) For drug substance assays: 98.0% - 102.0%. For biological samples, a wider range such as 85% - 115% may be acceptable.[13]
Precision (% RSD) Repeatability (Intra-assay): ≤ 2%. Intermediate Precision: ≤ 3%. For biological samples, precision criteria may be ≤ 15%.[2][13]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10[14]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3[14]
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[6]

Experimental Protocols & Workflows

The successful validation of an analytical method follows a structured workflow.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Implementation dev Develop Initial Method (GC/HPLC, Sample Prep) spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ prec->loq rob Robustness loq->rob report Validation Report rob->report routine Routine Sample Analysis report->routine

Caption: General workflow for analytical method validation.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous-based matrix (e.g., lotion, serum).

  • Sample Preparation: Accurately weigh approximately 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., 1,2-Hexanediol-d12) if using an MS detector, or another suitable diol if using FID.

  • Solvent Addition: Add 10 mL of a water-immiscible organic solvent with appropriate polarity (e.g., ethyl acetate, methyl tert-butyl ether). This compound is polar, so solvent choice is critical for partitioning.[8][15]

  • Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[8]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[8]

  • Collection: Carefully transfer the upper organic layer to a clean tube using a Pasteur pipette.[16]

  • Drying and Concentration: Add anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., methanol, ethanol) compatible with the analytical instrument.[1] The sample is now ready for injection.

Protocol 2: Quantification by Gas Chromatography (GC-FID)

This protocol outlines typical parameters for the analysis of this compound.

Table 2: Typical GC-FID Method Parameters

ParameterRecommended SettingReference
Instrument Gas Chromatograph with Flame Ionization Detector (FID)[1]
Column Polyethylene Glycol (PEG) capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)[1]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)[17]
Injection Mode Split (e.g., 10:1 to 100:1 ratio)[1]
Injector Temp. 250 °C[18]
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 min[1]
Detector Temp. 280 °C[1]
Injection Vol. 1 µL[18]

Troubleshooting Guide

This guide helps resolve common issues during method validation and sample analysis.

G cluster_chrom Chromatography Issues cluster_prep Sample Prep Issues cluster_sol Potential Solutions start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape rt_shift Retention Time Shift start->rt_shift low_signal Low Signal/No Peaks start->low_signal low_recovery Low Analyte Recovery start->low_recovery matrix_effects Matrix Interference start->matrix_effects sol_liner Clean/replace injector liner peak_shape->sol_liner sol_column Trim/replace GC column peak_shape->sol_column sol_leak Check for leaks (septum, fittings) rt_shift->sol_leak sol_temp Verify temperature & flow settings rt_shift->sol_temp low_signal->sol_leak low_signal->sol_liner sol_syringe Check syringe for blockage low_signal->sol_syringe sol_solvent Optimize extraction solvent/pH low_recovery->sol_solvent sol_cleanup Add SPE cleanup step low_recovery->sol_cleanup matrix_effects->sol_solvent matrix_effects->sol_cleanup

Caption: Troubleshooting logic for common analytical issues.

Chromatography & System Issues

Q: My this compound peak is tailing. What is the cause? A: Peak tailing for a polar compound like this compound is often caused by active sites in the GC system.

  • Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile matrix components. Clean or replace the liner.[17]

  • Column Degradation: The stationary phase at the front of the column can degrade. Try trimming 10-15 cm from the inlet end of the column.[17]

  • Insufficient Temperature: Ensure injector and detector temperatures are high enough to prevent condensation.

Q: Why are my retention times shifting between runs? A: Retention time instability points to issues with flow or temperature control.

  • Carrier Gas Leaks: Even a small leak at the injector septum or column fittings can cause pressure fluctuations. Check for leaks using an electronic leak detector.[19][20]

  • Flow Controller Issues: The electronic pressure control (EPC) module may be faulty. Verify the carrier gas flow rate is stable.[17]

  • Oven Temperature Instability: Ensure the GC oven is properly calibrated and the equilibration time before each run is sufficient.[19]

Q: My peak signals are suddenly very low or absent. What should I check? A: A drastic drop in signal suggests a problem with sample introduction or detection.

  • Syringe Blockage: The syringe may be partially or fully clogged. Clean or replace it.[20]

  • Major Leak: A significant leak in the injector will cause most of the sample to be lost. Re-check the septum and column fittings.[20]

  • Incorrect Split Ratio: If the split ratio is accidentally set too high, only a tiny fraction of your sample will reach the column. Verify the method parameters.[18]

  • Detector Malfunction: For a GC-FID, ensure the flame is lit and that hydrogen and air flows are correct.[20]

Sample Preparation & Matrix Issues

Q: My recovery of this compound is consistently low. How can I improve it? A: Low recovery indicates inefficient extraction or loss of the analyte during preparation.

  • Incorrect Solvent Polarity (LLE): this compound is polar. Ensure your extraction solvent has the appropriate polarity to partition it from the sample matrix. You may need to experiment with different solvents.[11]

  • Suboptimal pH: The pH of the sample can influence the solubility of the analyte and matrix components. Adjusting the pH of the aqueous phase may improve partitioning.[11]

  • Insufficient Mixing: Ensure you are vortexing or shaking long and vigorously enough for the extraction to reach equilibrium.[16]

  • SPE Breakthrough: If using SPE, the analyte may not be retaining on the sorbent. Ensure the cartridge has been conditioned and equilibrated properly, and that the sample is not being loaded too quickly.[11]

Q: I'm observing significant matrix effects (e.g., interfering peaks, signal suppression/enhancement). What can I do? A: Matrix effects occur when co-extracted components interfere with the analysis. A more robust cleanup step is necessary.[11]

  • Add a Cleanup Step: If you are only doing LLE, consider adding a subsequent SPE cleanup step.[11]

  • Optimize SPE Wash Step: When using SPE, experiment with a stronger wash solvent that can remove interferences without eluting the this compound.[10]

  • Use Different Sorbents: In dispersive SPE (d-SPE), a combination of sorbents like PSA (to remove polar interferences) and C18 (to remove non-polar interferences) can be very effective.[11]

Validation Parameter Failures

Q: My linearity plot has a poor correlation coefficient (r² < 0.995). What are the potential causes? A: A non-linear response can be caused by several factors.

  • Inaccurate Standard Preparation: A simple dilution error in one or more calibration standards is a common cause. Prepare fresh standards and re-run the curve.

  • Detector Saturation: The concentration of your highest standard may be too high, saturating the detector. Reduce the concentration of the upper-level standards.

  • Analyte Adsorption: At very low concentrations, the analyte may be adsorbing to active sites in the system, leading to a non-linear response at the low end of the curve.

Q: My accuracy (% recovery) is outside the acceptable range. How do I troubleshoot this? A: Inaccurate results point to a systematic error in the method.

  • Poor Recovery: See the troubleshooting points above for "Low Analyte Recovery." The extraction efficiency is likely the primary issue.

  • Interference: A co-eluting peak from the matrix can artificially inflate or deflate your analyte's peak area. Re-evaluate the method's specificity.

  • Standard Inaccuracy: Ensure the purity of your this compound reference standard is known and that the stock solution was prepared correctly.

References

managing the viscosity of formulations containing high concentrations of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the viscosity of formulations containing high concentrations of 1,2-Heptanediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in high concentrations?

A1: this compound is a synthetic glycol with the chemical formula C7H16O2.[1][2] It is widely used in cosmetic and pharmaceutical formulations as a versatile ingredient. Its functions include acting as a solvent, humectant (moisturizer), and penetration enhancer. Furthermore, it possesses antimicrobial properties, which allows it to serve as a preservative booster, often enabling formulators to reduce or eliminate traditional preservatives. High concentrations are used to leverage these multifunctional benefits, particularly its efficacy as a non-traditional preservative system.

Q2: Why do high concentrations of this compound significantly increase formulation viscosity?

A2: The increase in viscosity is primarily due to the molecular structure of this compound. Like other diols, it has two hydroxyl (-OH) groups that can form extensive hydrogen bond networks with other molecules in the formulation, such as water, other glycols, and polymers. At high concentrations, these intermolecular interactions become more pronounced, leading to increased internal friction and resistance to flow, which manifests as higher viscosity.

Q3: How does temperature impact the viscosity of formulations containing this compound?

A3: Generally, the viscosity of a formulation containing this compound will decrease as the temperature increases.[3] Heating provides more kinetic energy to the molecules, which disrupts the intermolecular hydrogen bonds that cause high viscosity.[3] This allows the molecules to move more freely, resulting in a more fluid product.[3][4] This is a critical factor to control during manufacturing and to consider for storage conditions.[5]

Q4: What are common thickening agents that might interact with this compound?

A4: Common thickeners used in cosmetic and pharmaceutical formulations include natural gums (like Xanthan Gum, Guar Gum), synthetic polymers (like Carbomers), and fatty alcohols (like Cetyl or Stearyl Alcohol).[6] When used in conjunction with high concentrations of this compound, the resulting viscosity can be synergistic and higher than anticipated due to complex intermolecular interactions. It is crucial to test compatibility and adjust concentrations accordingly.

Troubleshooting Guide

Q1: My formulation is too thick and unworkable. How can I reduce its viscosity?

A1: When a formulation is overly viscous, several strategies can be employed:

  • Increase Temperature: Gently heating the batch during manufacturing can significantly lower viscosity, making it easier to mix and process.[3][4]

  • Add a Co-solvent: Introducing a lower-viscosity solvent, such as water, propylene (B89431) glycol, or dipropylene glycol, can dilute the formulation and reduce viscosity.[5][7] However, this will also dilute other components and must be accounted for.

  • Reduce Polymer/Thickener Concentration: If your formulation contains other thickening agents, reducing their concentration is a direct way to decrease overall viscosity.[6] Add thickeners gradually during development, as it's easier to increase viscosity than to decrease it.[6]

  • Optimize Mixing Speed and Type: For some formulations, especially emulsions, high-shear mixing can initially increase viscosity.[6] Once the emulsion is formed, switching to a slower stirring speed may be necessary to prevent excessive thickening.[8]

Q2: The viscosity of my product is inconsistent from batch to batch. What are the likely causes?

A2: Batch-to-batch inconsistency in viscosity is a common problem that can often be traced to several critical process parameters:

  • Temperature Fluctuations: Since viscosity is highly temperature-dependent, even small variations in manufacturing temperatures can lead to different final viscosities.[5] Ensure your heating and cooling processes are precisely controlled.

  • Mixing Inconsistencies: Variations in mixing time, speed, or the type of impeller used can affect the hydration of polymers and the overall structure of the formulation, leading to viscosity differences.[6]

  • Order of Addition: The sequence in which ingredients are added can be critical. For instance, gums may not hydrate (B1144303) properly if added to a system already containing a high concentration of glycol.[9]

  • Raw Material Variability: Check the certificates of analysis for your raw materials, including this compound and any polymers, as their properties can vary slightly between lots.

Q3: I added a new active ingredient, and the viscosity increased dramatically. Why did this happen?

A3: The introduction of a new ingredient, especially an active one, can disrupt the equilibrium of the formulation. Many active ingredients contain electrolytes that can interfere with the electrostatic balance of surfactant micelles or thickeners, causing a sudden increase in viscosity.[9] The new ingredient may also be participating in the hydrogen-bonding network, further structuring the formula and increasing its viscosity. To isolate the issue, test the active ingredient's impact on a simple base formulation one at a time.[9]

Q4: After reducing the viscosity, my formulation is now showing signs of instability (e.g., separation). How can I resolve this?

A4: Viscosity and stability are often linked. A certain level of viscosity is necessary to suspend particles and stabilize emulsions. If reducing viscosity has led to instability, consider these points:

  • Improper Emulsification: If you diluted the formula, the ratio of emulsifier to the oil phase may now be too low to maintain a stable emulsion.[9]

  • Choice of Viscosity Reducer: The co-solvent you added to reduce viscosity might be incompatible with other ingredients.

  • Alternative Thickeners: Consider using an electrolyte-resistant thickener if your active ingredients are causing issues.[9] Some polymers provide stability with less of a viscosity impact than others. It may require re-evaluating your entire thickening system.

Quantitative Data

Table 1: Viscosity of 1,2-Hexanediol in Aqueous Solutions at Different Temperatures.

Mole Fraction of 1,2-Hexanediol (x)Temperature (°C)Dynamic Viscosity (mPa·s)
0.010~1.3
0.110~7.0
0.210~12.5
0.025~0.9
0.125~4.5
0.225~7.5
0.040~0.65
0.140~2.8
0.240~4.5
1.0 (Pure 1,2-Hexanediol)25~80.0-82.0

Data extrapolated and adapted from studies on 1,2-Hexanediol, a close structural analog to this compound.[10][11]

Experimental Protocols

Protocol 1: Viscosity Measurement of a Semi-Solid Formulation

Objective: To accurately determine the viscosity of a semi-solid formulation using a Brookfield-type rotational viscometer.

Materials & Equipment:

  • Brookfield Viscometer or equivalent rotational rheometer.[12][13]

  • Appropriate spindle set (e.g., T-bar spindles for very thick materials).[14]

  • Temperature-controlled water bath or sample chamber.

  • Formulation sample.

  • Beaker or sample container.

Methodology:

  • Sample Preparation: Place the formulation sample in a beaker and allow it to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 24 hours to ensure thermal and structural uniformity.[12]

  • Instrument Calibration: Calibrate the viscometer according to the manufacturer's instructions, typically using a standard calibration fluid of known viscosity.[12]

  • Spindle Selection: Choose an appropriate spindle and rotational speed. The goal is to obtain a torque reading between 10% and 90%. For very thick, structured formulations, a T-bar spindle with a helipath stand may be necessary to cut through the material without "channeling".[14]

  • Measurement:

    • Carefully lower the selected spindle into the center of the sample until it reaches the immersion mark. Avoid trapping air bubbles.[12]

    • Allow the spindle to rotate at a set speed for a fixed period (e.g., 60 seconds) until the reading stabilizes.

    • Record the viscosity reading (in centipoise, cP, or mPa·s) and the torque percentage.

  • Data Analysis: For non-Newtonian fluids, viscosity changes with the shear rate (spindle speed).[13] Therefore, it is recommended to repeat the measurement at several different speeds to build a flow curve (viscosity vs. shear rate).[12] This provides a more complete rheological profile of the product.[15][16]

  • Cleaning: Thoroughly clean the spindle and any other parts in contact with the sample immediately after use.[12]

Protocol 2: Screening Co-solvents to Reduce Formulation Viscosity

Objective: To systematically evaluate the effect of different co-solvents on the viscosity of a high this compound formulation.

Methodology:

  • Prepare Baseline Formulation: Prepare a batch of the high-viscosity formulation containing this compound. This will serve as the control (0% co-solvent).

  • Measure Baseline Viscosity: Using Protocol 1, measure and record the initial viscosity of the baseline formulation at a defined temperature.

  • Select Co-solvents: Choose a range of potential low-viscosity, formulation-compatible co-solvents to test (e.g., Propylene Glycol, Butylene Glycol, Propanediol 1,3, Water).

  • Prepare Test Batches:

    • For each selected co-solvent, prepare a series of small test batches.

    • In each series, replace a portion of the primary solvent (e.g., water) with the co-solvent at varying concentrations (e.g., 2%, 5%, 10%, 15% w/w).

    • Ensure the concentration of this compound and all other key ingredients remains constant across all test batches.

  • Homogenization and Equilibration: Mix each test batch thoroughly until uniform. Allow all batches to equilibrate at a controlled temperature for 24 hours.

  • Measure Viscosity: Measure the viscosity of each test batch using the same method as for the baseline.

  • Data Analysis and Stability Observation:

    • Create a table comparing the viscosity of each formulation.

    • Visually inspect each sample for signs of instability (phase separation, precipitation, color change) immediately after preparation and again after 24, 48, and 72 hours.

    • Select the co-solvent and concentration that provides the desired viscosity reduction without compromising the stability of the formulation.

Visualizations

Troubleshooting_Workflow Start High Viscosity Issue Identified Initial_Checks Step 1: Initial Checks Start->Initial_Checks Check_Temp Is process temperature correct? Initial_Checks->Check_Temp Check_Mixing Is mixing speed/time consistent? Initial_Checks->Check_Mixing Formulation_Adj Step 2: Formulation Adjustment Check_Temp->Formulation_Adj Check_Mixing->Formulation_Adj Reduce_Glycol Option A: Reduce This compound Conc. Formulation_Adj->Reduce_Glycol Add_Solvent Option B: Add Low-Viscosity Co-Solvent (e.g., Water) Formulation_Adj->Add_Solvent Adj_Thickener Option C: Reduce/Change Thickener System Formulation_Adj->Adj_Thickener Final_Eval Step 3: Final Evaluation Reduce_Glycol->Final_Eval Add_Solvent->Final_Eval Adj_Thickener->Final_Eval Measure_Viscosity Measure Viscosity of Adjusted Formulation Final_Eval->Measure_Viscosity Test_Stability Conduct Short-Term Stability Testing Measure_Viscosity->Test_Stability Result Problem Resolved? Test_Stability->Result End Implement Change Result->End Yes Revisit Re-evaluate Adjustments Result->Revisit No Revisit->Formulation_Adj

Caption: A workflow diagram for troubleshooting high viscosity issues in formulations.

Caption: Key factors influencing the viscosity of a cosmetic or pharmaceutical formulation.

References

Validation & Comparative

A Comparative Analysis of 1,2-Heptanediol and Parabens as Cosmetic Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the efficacy, mechanisms, and formulation considerations of 1,2-Heptanediol and traditional parabens as antimicrobial preservatives in cosmetics.

Introduction

The preservation of cosmetic products is a critical aspect of formulation development, ensuring consumer safety and product longevity. For decades, parabens have been the gold standard in cosmetic preservation due to their broad-spectrum antimicrobial activity and cost-effectiveness.[1] However, amidst ongoing consumer and regulatory scrutiny, the demand for alternative preservative systems has surged, bringing multifunctional ingredients like 1,2-alkanediols to the forefront. This guide provides a detailed, data-driven comparison of the preservative efficacy of this compound versus parabens, focusing on their antimicrobial mechanisms, performance in standardized tests, and practical formulation considerations.

Mechanism of Antimicrobial Action

The fundamental difference in the preservative function of this compound and parabens lies in their distinct mechanisms of action at the cellular level.

This compound: As a member of the 1,2-alkanediol family, this compound's primary antimicrobial action is the disruption of the microbial cell membrane. Its amphiphilic nature allows it to integrate into the lipid bilayer, leading to increased membrane fluidity and permeability. This ultimately results in the loss of cellular integrity, leakage of intracellular components, and cell death. The antimicrobial efficacy of 1,2-alkanediols is influenced by their alkyl chain length.

cluster_membrane Microbial Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Heptanediol This compound Disruption Membrane Disruption Heptanediol->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Antimicrobial Mechanism of this compound

Parabens: Parabens employ a multi-pronged attack to inhibit microbial growth. Their primary mechanism is believed to be the disruption of membrane transport processes, interfering with the uptake of essential nutrients.[2][3] Additionally, they can inhibit the synthesis of DNA and RNA, crucial for microbial replication.[2] The antimicrobial effectiveness of parabens also correlates with the length of their alkyl chain, with longer chains exhibiting greater activity.[2]

cluster_cell Microbial Cell Parabens Parabens Disruption Disruption of Membrane Transport Parabens->Disruption Inhibition Inhibition of Nucleic Acid Synthesis Parabens->Inhibition Membrane Cell Membrane DNA_RNA DNA/RNA Synthesis Growth_Inhibition Inhibition of Microbial Growth Disruption->Growth_Inhibition Inhibition->Growth_Inhibition

Antimicrobial Mechanism of Parabens

Quantitative Efficacy Comparison: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a preservative's efficacy, representing the lowest concentration required to inhibit the visible growth of a microorganism. The following tables summarize the reported MIC values for 1,2-alkanediols and various parabens against the five microorganisms stipulated in the ISO 11930 preservative efficacy test.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Hexanediol (B41856)

MicroorganismStrainMIC (% v/v)
Staphylococcus aureusATCC 65380.5 - 2.0
Pseudomonas aeruginosaATCC 90270.5 - 2.0
Escherichia coliATCC 87390.5 - 2.0
Candida albicansATCC 102310.5 - 2.0
Aspergillus brasiliensisATCC 16404> 2.0

Data derived from studies on 1,2-Hexanediol.

Table 2: Minimum Inhibitory Concentration (MIC) of Parabens

MicroorganismStrainMethylparaben (% w/v)Propylparaben (% w/v)Butylparaben (% w/v)
Staphylococcus aureusATCC 65380.1 - 0.20.02 - 0.050.01 - 0.02
Pseudomonas aeruginosaATCC 90270.2 - 0.40.05 - 0.10.02 - 0.05
Escherichia coliATCC 87390.1 - 0.20.02 - 0.050.01 - 0.02
Candida albicansATCC 102310.05 - 0.10.01 - 0.02< 0.01
Aspergillus brasiliensisATCC 164040.05 - 0.10.01 - 0.02< 0.01

Note: The MIC values for parabens are presented as ranges compiled from various sources and converted from mM to % w/v for comparative purposes.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism in a liquid medium.

Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Preservative in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Read_Results Read Results Visually or Spectrophotometrically Incubate->Read_Results Determine_MIC Determine MIC as Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Broth Microdilution MIC Test Workflow

Methodology:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (typically 10^5 to 10^6 CFU/mL).

  • Serial Dilution of Preservative: The preservative is serially diluted in a suitable liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism and medium, no preservative) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under optimal growth conditions (temperature and time) for the test microorganism.

  • Reading of Results: The plate is examined for visible turbidity. The MIC is the lowest concentration of the preservative at which no growth is observed.

Preservative Efficacy Test (Challenge Test) - ISO 11930

This standardized test evaluates the effectiveness of a cosmetic product's preservation system by intentionally introducing a high concentration of specific microorganisms and monitoring their survival over time.

Start Start Inoculate Inoculate Cosmetic Product with Standardized Microbial Strains Start->Inoculate Incubate Incubate at Room Temperature Inoculate->Incubate Sample_D7 Sample at Day 7 Incubate->Sample_D7 Sample_D14 Sample at Day 14 Sample_D7->Sample_D14 Sample_D28 Sample at Day 28 Sample_D14->Sample_D28 Enumerate Enumerate Surviving Microorganisms Sample_D28->Enumerate Evaluate Evaluate Log Reduction Against ISO 11930 Criteria Enumerate->Evaluate End End Evaluate->End

ISO 11930 Challenge Test Workflow

Methodology:

  • Inoculation: The cosmetic product is inoculated with a high concentration (10^5 to 10^6 CFU/g or mL) of five standardized microbial strains: Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis.

  • Incubation: The inoculated product is stored at room temperature for 28 days.

  • Sampling and Enumeration: Aliquots are taken at specified intervals (typically 7, 14, and 28 days) and the number of viable microorganisms is determined.

  • Evaluation: The log reduction in the microbial population is calculated at each time point and compared against the acceptance criteria outlined in ISO 11930.

Formulation and Stability Considerations

This compound:

  • Multifunctionality: Besides its preservative properties, this compound also functions as a humectant and emollient, potentially simplifying formulations.

  • Compatibility: It is generally compatible with a wide range of cosmetic ingredients.

  • Stability: this compound is stable over a broad pH range. However, like other 1,2-alkanediols, it can impact the viscosity of emulsions, an effect that can be mitigated by adding it during the post-emulsification stage.

  • Temperature: Elevated temperatures can decrease the stability of emulsions in general.

Parabens:

  • Stability: Parabens are known for their excellent stability across a wide range of pH and temperatures, making them suitable for a variety of cosmetic formulations.[1]

  • Compatibility: They are compatible with most cosmetic ingredients.

  • Synergy: Different types of parabens are often used in combination to achieve a broader spectrum of antimicrobial activity.[1]

Conclusion

Both this compound and parabens offer effective antimicrobial preservation for cosmetic formulations, albeit through different mechanisms of action. Parabens have a long history of use and are characterized by their broad-spectrum efficacy at low concentrations. This compound, a representative of the 1,2-alkanediol class, presents a multifunctional alternative, acting as both a preservative and a skin-conditioning agent.

The choice between these preservatives will depend on various factors, including the desired product positioning (e.g., "paraben-free"), the specific formulation matrix, and the target microbial challenges. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and formulators to make informed decisions in the development of safe and stable cosmetic products. Further studies directly comparing the preservative efficacy of this compound and parabens in various cosmetic bases would be beneficial for the industry.

References

In Vitro Cytotoxicity: A Comparative Analysis of 1,2-Heptanediol and 1,2-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro cytotoxic effects of 1,2-Heptanediol and 1,2-Hexanediol (B41856) reveals significant differences in their impact on cell viability, underscoring the importance of chain length in determining the toxicological profile of 1,2-alkanediols. While data for 1,2-Hexanediol is more readily available, indicating dose-dependent cytotoxicity in various cell lines, specific quantitative in vitro cytotoxicity data for this compound remains limited in publicly accessible research.

This guide provides a comparative overview of the in vitro cytotoxicity of these two compounds, summarizing available experimental data and detailing relevant methodologies. This information is crucial for researchers, scientists, and drug development professionals working with these substances in various applications, including cosmetics and pharmaceuticals.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 1,2-Hexanediol on different cell lines. A direct comparison with this compound is challenging due to the lack of publicly available, quantitative cytotoxicity studies for the latter on the same cell lines.

CompoundCell LineAssayConcentrationEffect on Cell ViabilityCitation
1,2-Hexanediol HaCaT (Human Keratinocytes)Cell Proliferation Assay42.2 mM and 84.4 mMNo significant cytotoxicity observed.
HaCaT (Human Keratinocytes)Cell Proliferation Assay168.8 mM and 211 mMHigh cytotoxicity observed.
RAW 264.7 (Murine Macrophages)Not Specified1.0%Significant decline in viability.[1]
RAW 264.7 (Murine Macrophages)Not Specified0.5%Considerable toxicity.
HK-2 (Human Kidney Cells)Not Specified1.0%Significant decline in viability.[1]
This compound HaCaT, RAW 264.7, HK-2--No quantitative data available in the public domain.-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for common in vitro cytotoxicity assays that can be used to evaluate compounds like this compound and 1,2-Hexanediol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: After incubation, remove the medium and add fresh medium containing various concentrations of the test compound (e.g., this compound or 1,2-Hexanediol). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Enzyme Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and potential cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Test Compounds (this compound or 1,2-Hexanediol) incubation_24h->add_compound incubation_exposure Incubate for Exposure Period (e.g., 24h, 48h, 72h) add_compound->incubation_exposure assay_choice Perform Assay incubation_exposure->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity read_plate Measure Absorbance mt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % Cell Viability / Cytotoxicity read_plate->calculate_viability

General workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects Alkanediol 1,2-Alkanediol (e.g., 1,2-Hexanediol) Membrane Cell Membrane Disruption Alkanediol->Membrane LDH_release LDH Release Membrane->LDH_release Mitochondrial_dysfunction Mitochondrial Dysfunction Membrane->Mitochondrial_dysfunction Cell_death Cell Death LDH_release->Cell_death Reduced_metabolism Reduced Metabolic Activity (Decreased MTT reduction) Mitochondrial_dysfunction->Reduced_metabolism Reduced_metabolism->Cell_death

Proposed mechanism of 1,2-alkanediol cytotoxicity.

References

A Comparative Guide to the Solvent Properties of 1,2-Heptanediol and Other Glycols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of pharmaceutical and cosmetic formulations, the choice of a solvent is paramount to product efficacy, stability, and sensory characteristics. This guide provides an in-depth comparison of the solvent properties of 1,2-Heptanediol against other commonly used glycols, including propylene (B89431) glycol, butylene glycol, pentylene glycol, and hexanediol. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for formulation scientists and researchers in making informed decisions.

Executive Summary

This compound, a medium-chain alkanediol, exhibits a unique balance of hydrophilic and lipophilic properties, positioning it as a versatile solvent and functional ingredient. This guide demonstrates that as the carbon chain length of 1,2-alkanediols increases, there is a corresponding trend in properties such as skin penetration enhancement and antimicrobial activity. While propylene glycol remains a widely used solvent, longer-chain glycols like this compound offer distinct advantages in specific formulation contexts, particularly in solubilizing lipophilic active ingredients and enhancing product preservation.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these glycols is essential for predicting their behavior in formulations. The following table summarizes key physical and chemical data for this compound and its counterparts.

PropertyThis compoundPropylene Glycol (1,2-Propanediol)1,2-Butanediol (B146104)1,2-Pentanediol (B41858)1,2-Hexanediol (B41856)
Molecular Formula C₇H₁₆O₂C₃H₈O₂C₄H₁₀O₂C₅H₁₂O₂C₆H₁₄O₂
Molecular Weight ( g/mol ) 132.2076.0990.12104.15118.17
Boiling Point (°C) 226-227188.2191-192206223-224[1]
Density (g/mL at 25°C) ~0.941.036~1.0060.9710.951[1]
Water Solubility 8,811 mg/L (estimated)MiscibleSolubleMiscibleMiscible[1]
logP (o/w) 1.03 (estimated)-0.92-0.360.20.52 (estimated)

Solvent Properties: A Comparative Analysis

The primary function of these glycols in many formulations is to act as a solvent for active pharmaceutical ingredients (APIs) and other excipients. Their effectiveness as a solvent is influenced by their molecular structure.

Solubility of Active Ingredients
Impact on Formulation Viscosity

The viscosity of a formulation is a critical parameter affecting its texture, spreadability, and stability. The inclusion of glycols can modulate the viscosity of a formulation. For instance, in some cosmetic formulations, natural butylene glycol has been shown to increase viscosity more significantly than propanediol (B1597323) at the same concentration[4]. Research on 1,2-alkanediols in emulsions has indicated that they can lower the viscosity, with 1,2-octanediol (B41855) having a more pronounced effect than 1,2-hexanediol[4]. This suggests that the impact on viscosity is dependent on both the specific glycol and the overall formulation composition.

Functional Properties Beyond Solvency

In addition to their role as solvents, these glycols impart other beneficial properties to formulations.

Skin Penetration Enhancement

Glycols are well-known for their ability to act as penetration enhancers, facilitating the delivery of active ingredients through the stratum corneum. Studies have demonstrated a correlation between the alkyl chain length of 1,2-alkanediols and their effect on skin penetration. For the model drug metronidazole, 1,2-butanediol and 1,2-pentanediol were found to enhance permeation, whereas 1,2-hexanediol and this compound exhibited a retardation effect on penetration[1]. However, another study on triamcinolone (B434) acetonide showed that skin penetration rates tend to increase with the increasing alkyl chain length of the added 1,2-alkanediol, with 1,2-octanediol showing the most significant enhancement[5]. This highlights the complexity of these interactions, which are dependent on the specific active ingredient and the formulation vehicle.

Antimicrobial Activity

Many 1,2-alkanediols possess inherent antimicrobial properties, allowing them to function as preservative boosters or even primary preservatives in cosmetic and pharmaceutical products. The antimicrobial activity of 1,2-alkanediols is directly linked to the length of their alkyl chain, with longer chains generally exhibiting greater efficacy[6]. This makes longer-chain diols like this compound attractive for self-preserving formulations or for reducing the concentration of traditional preservatives.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation: An excess amount of the active pharmaceutical ingredient (API) is added to a sealed flask containing the glycol being tested.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the API in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Viscosity Measurement

The viscosity of the glycols and their solutions can be measured using a viscometer, such as a rotational or capillary viscometer.

  • Instrument Calibration: The viscometer is calibrated according to the manufacturer's instructions using a standard fluid of known viscosity.

  • Sample Preparation: The glycol or the formulation containing the glycol is placed in the sample holder of the viscometer.

  • Temperature Control: The temperature of the sample is maintained at a constant, specified value (e.g., 25°C) using a temperature-controlled bath.

  • Measurement: The viscosity is measured according to the instrument's operating procedure. For rotational viscometers, this involves measuring the torque required to rotate a spindle at a constant speed within the sample.

  • Data Recording: The viscosity reading, typically in centipoise (cP) or Pascal-seconds (Pa·s), is recorded.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

Franz diffusion cells are commonly used to assess the percutaneous absorption of active ingredients from topical formulations.

  • Skin Preparation: Excised skin (e.g., human or porcine) is mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Formulation Application: A known quantity of the formulation containing the active ingredient and the glycol is applied to the surface of the skin in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The fluid is continuously stirred.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

  • Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the lag time (Tlag).

Visualizing Experimental Workflow

To provide a clear overview of the process for comparing the solvent properties of different glycols, the following workflow diagram is presented.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Comparison prep_glycols Prepare Glycol Samples (this compound, PG, BG, etc.) solubility Solubility Testing (Shake-Flask Method) prep_glycols->solubility viscosity Viscosity Measurement (Rotational Viscometer) prep_glycols->viscosity penetration Skin Penetration Study (Franz Diffusion Cell) prep_glycols->penetration stability Formulation Stability (Accelerated & Long-Term) prep_glycols->stability prep_actives Select & Prepare Active Ingredients (APIs) prep_actives->solubility prep_actives->penetration prep_actives->stability analyze_sol Quantify API Solubility (e.g., mg/mL) solubility->analyze_sol analyze_visc Compare Viscosity Profiles (e.g., cP vs. Concentration) viscosity->analyze_visc analyze_pen Determine Permeation Parameters (Flux, Lag Time) penetration->analyze_pen analyze_stab Assess Physical & Chemical Stability stability->analyze_stab comparison Comprehensive Comparison of Glycol Properties analyze_sol->comparison analyze_visc->comparison analyze_pen->comparison analyze_stab->comparison

References

validation of 1,2-Heptanediol's antimicrobial activity using microbial challenge tests

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Antimicrobial Efficacy Using Microbial Challenge Tests

In the landscape of cosmetic formulation, the demand for safe, effective, and multifunctional ingredients has led to the rise of 1,2-alkanediols as viable alternatives to traditional preservatives. Among these, 1,2-Heptanediol, a medium-chain alkyl diol, has garnered significant attention for its broad-spectrum antimicrobial activity, coupled with its properties as a skin-conditioning agent and humectant. This guide provides a comprehensive validation of this compound's antimicrobial efficacy, comparing its performance with other common preservatives through the lens of microbial challenge test data.

Performance Comparison of Cosmetic Preservatives

Microbial challenge testing, also known as Preservative Efficacy Testing (PET), is the industry standard for evaluating the effectiveness of a preservative system in a cosmetic formulation.[1] The test involves intentionally inoculating a product with a known concentration of various microorganisms and monitoring the reduction in their population over a 28-day period.[1][2]

While direct comparative challenge test data for this compound against a wide range of preservatives in a single study is limited, its antimicrobial efficacy can be understood by examining data from closely related 1,2-alkanediols, such as 1,2-Hexanediol (B41856) and 1,2-Octanediol (Caprylyl Glycol). Scientific literature suggests a direct correlation between the alkyl chain length of 1,2-alkanediols and their antimicrobial activity, with longer chains generally exhibiting greater efficacy.[3] Therefore, it is scientifically reasonable to project that this compound will demonstrate performance comparable to or exceeding that of 1,2-Hexanediol.

Table 1: Comparative Efficacy of 1,2-Alkanediols and Phenoxyethanol (B1677644) based on Microbial Challenge Test Data (Log Reduction)

Preservative SystemConcentrationS. aureus (Gram+)P. aeruginosa (Gram-)E. coli (Gram-)C. albicans (Yeast)A. brasiliensis (Mold)
1,2-Hexanediol (0.3%) + 1,2-Octanediol (0.3%) + Phenoxyethanol (0.3%) 0.9% total>3 log reduction>3 log reduction>3 log reduction>3 log reduction>3 log reduction
1,2-Octanediol (Caprylyl Glycol) Not specifiedWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibition
Phenoxyethanol Not specifiedWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibitionWeak inhibition

Note: Data is compiled from a study evaluating combinations of preservatives.[4] The study indicates that individual alkanediols and phenoxyethanol at the tested concentrations were not sufficient for broad-spectrum preservation, but a combination was highly effective. This highlights the synergistic potential of 1,2-alkanediols.

Table 2: Minimum Inhibitory Concentrations (MICs) of 1,2-Hexanediol

MicroorganismMIC (% v/v)
Gram-positive bacteria0.5 - 2%
Gram-negative bacteria0.5 - 2%

Source: Antimicrobial susceptibility tests have demonstrated the broad-spectrum activity of 1,2-hexanediol.[5][6] The bactericidal concentration was found to be 1 to 2 times the MIC.

Experimental Protocols

A standardized microbial challenge test is crucial for the accurate assessment of a preservative's efficacy. The following is a detailed methodology based on established guidelines such as those from the European Pharmacopoeia.[2]

Microbial Challenge Test Protocol

  • Preparation of Microbial Inoculum:

    • Standard challenge organisms include Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).

    • Bacterial and yeast cultures are grown on appropriate agar (B569324) media and then suspended in a sterile saline solution to achieve a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • The mold spore suspension is prepared by washing the surface of a mature culture on potato dextrose agar with sterile saline containing 0.05% polysorbate 80.

  • Inoculation of the Product:

    • The cosmetic product is divided into five separate containers, one for each test microorganism.

    • Each container is inoculated with the respective microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/g or mL of the product.

    • The inoculated product is thoroughly mixed to ensure uniform distribution of the microorganisms.

  • Incubation:

    • The inoculated containers are stored at a controlled room temperature (typically 20-25°C) and protected from light for 28 days.[1][2]

  • Sampling and Microbial Enumeration:

    • Samples are taken from each container at specified intervals, typically at 0, 7, 14, and 28 days.[1][2]

    • Serial dilutions of the samples are prepared in a suitable neutralizing broth to inactivate the preservative.

    • The diluted samples are plated on appropriate agar media (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).

    • The plates are incubated, and the number of colonies is counted to determine the concentration of viable microorganisms at each time point.

  • Evaluation of Results:

    • The log reduction in the microbial population from the initial inoculum level is calculated for each time point.

    • The acceptance criteria are based on regulatory guidelines (e.g., European Pharmacopoeia "Criterion A"), which typically require a significant reduction in bacteria (e.g., ≥ 3 log reduction by day 14) and no increase in yeast and mold counts.[7]

Mechanism of Action and Experimental Workflow

The antimicrobial activity of 1,2-alkanediols is primarily attributed to their ability to disrupt the cell membranes of microorganisms. Their amphiphilic nature allows them to integrate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.[5]

Microbial_Challenge_Test_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis cluster_eval Evaluation prep_microbes Prepare Microbial Inoculum (Bacteria, Yeast, Mold) inoculate Inoculate Product with Microbes (10^5-10^6 CFU/g) prep_microbes->inoculate prep_product Prepare Cosmetic Product Samples prep_product->inoculate incubate Incubate at Room Temperature (28 Days) inoculate->incubate sample Sample at Intervals (0, 7, 14, 28 Days) incubate->sample enumerate Enumerate Viable Microorganisms sample->enumerate calc_log Calculate Log Reduction enumerate->calc_log evaluate Compare with Acceptance Criteria calc_log->evaluate

Figure 1. A generalized workflow for a microbial challenge test.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer disruption Membrane Disruption & Increased Fluidity lipid_bilayer->disruption alkanediol This compound alkanediol->lipid_bilayer Integration leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Figure 2. The proposed mechanism of antimicrobial action for this compound.

References

A Comparative Guide to the Synthesis of 1,2-Diols: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1,2-diols is a critical step in the creation of a wide range of pharmaceuticals and fine chemicals. The choice between traditional chemical methods and emerging biocatalytic routes can significantly impact yield, stereoselectivity, cost, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in making informed decisions for your synthetic needs.

The introduction of two adjacent hydroxyl groups into a molecule, forming a 1,2-diol, can be achieved through various synthetic strategies. Historically, chemical methods, particularly those employing transition metal catalysts, have been the mainstay. However, the principles of green chemistry have spurred the development of biocatalytic alternatives that leverage the high selectivity and mild operating conditions of enzymes. This guide will delve into a comparative analysis of these two synthetic paradigms.

Performance Comparison: A Quantitative Overview

The selection of a synthetic route often hinges on key performance indicators such as yield and stereoselectivity (enantiomeric excess, ee). The following tables summarize representative data for the synthesis of 1,2-diols from various alkene substrates using both chemical and biocatalytic methods.

Chemical Synthesis: Dihydroxylation of Alkenes

Chemical methods for dihydroxylation, such as the Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation, are well-established and offer high yields and enantioselectivity for a broad range of substrates.[1] These reactions typically employ osmium tetroxide as a catalyst in combination with a stoichiometric oxidant.[1]

Catalytic SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
Sharpless AD trans-Stilbene9691
Styrene (B11656)9897
1-Decene9094
Methyl trans-cinnamate9794
Upjohn Dihydroxylation Cyclohexene85N/A (racemic)
1-OcteneHighN/A (racemic)
trans-StilbeneHighN/A (racemic)

Note: "High" yield for the Upjohn dihydroxylation is frequently reported in the literature without specific quantitative values.[1]

Biocatalytic Synthesis: Enzymatic Dihydroxylation of Alkenes

Biocatalytic methods, often utilizing whole-cell systems expressing dioxygenase or monooxygenase enzymes, present a greener alternative.[2][3] These reactions are known for their exceptional stereoselectivity and operation under mild, aqueous conditions.[2][3]

Biocatalytic SystemSubstrateYield (%)Enantiomeric Excess (ee, %)
E. coli (SMO & SpEH) Styrene9998.6 (S)
4-Chlorostyrene9898.5 (S)
2-Vinylnaphthalene9198.2 (S)
E. coli (SMO & StEH) Styrene9998.2 (R)
4-Chlorostyrene9797.5 (R)
Indene>99>99 (1S, 2R)

Data compiled from representative literature and may vary based on specific reaction conditions and biocatalyst preparation.[2][3]

Environmental and Economic Considerations

Beyond yield and selectivity, the overall sustainability and cost-effectiveness of a synthetic route are crucial factors.

ParameterChemical Synthesis (e.g., Osmium-based)Biocatalytic Synthesis
Reaction Conditions Often requires organic solvents, sometimes cryogenic temperatures.Typically aqueous media, ambient temperature and pressure.[2]
Reagents Utilizes toxic and expensive heavy metals (e.g., Osmium).[1]Employs renewable and biodegradable enzymes.
Byproducts Can generate stoichiometric amounts of inorganic waste.Often produces fewer and less hazardous byproducts.
Safety Involves handling of hazardous and volatile reagents.Generally safer operating procedures.
Cost High cost of metal catalysts and ligands; solvent purchase and disposal costs.Can have lower operational costs due to reduced energy and waste treatment needs.[2]

Experimental Protocols

To provide a practical understanding of these synthetic approaches, detailed experimental protocols for key methods are outlined below.

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation of 1-Dodecene (B91753)

This protocol provides a representative procedure for the enantioselective synthesis of (R)-1,2-dodecanediol.

Materials:

Procedure:

  • To a 100 mL round-bottom flask, add tert-butanol (30 mL) and water (30 mL).

  • Add AD-mix-β (8.32 g) and stir vigorously at room temperature until two clear phases form.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-dodecene (1.00 g, 5.94 mmol) to the cold, stirring mixture.

  • Continue to stir vigorously at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically 6-24 hours), add solid sodium sulfite (9.0 g) at 0 °C.[4]

  • Allow the mixture to warm to room temperature and stir for an additional hour.[4]

  • Add ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash chromatography on silica gel to yield (R)-1,2-dodecanediol.[4]

Biocatalytic Synthesis: Whole-Cell Dihydroxylation of Styrene

This protocol describes a general procedure for the biocatalytic synthesis of (S)-1-phenyl-1,2-ethanediol using recombinant E. coli cells.

Materials:

  • Recombinant E. coli cells co-expressing styrene monooxygenase (SMO) and epoxide hydrolase (SpEH)

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)

  • M9 minimal medium

  • Glucose

  • Yeast extract

  • Styrene

  • Ethyl acetate

Procedure:

  • Cell Culture: Inoculate 2 mL of LB medium with the recombinant E. coli strain and grow at 37 °C for 7-10 hours. Use this starter culture to inoculate 100 mL of M9 medium containing glucose (30 g/L) and yeast extract (5 g/L). Grow the cells at 30 °C for 12 hours.[3]

  • Cell Harvest and Resuspension: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., potassium phosphate (B84403) buffer). Resuspend the cell pellet in the same buffer.

  • Biotransformation: Add the cell suspension to a reaction vessel. Add styrene to the desired final concentration (e.g., 10 mM). The reaction can be performed in a biphasic system with an organic solvent like n-hexadecane to improve substrate availability and reduce product toxicity.

  • Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Product Isolation: Once the reaction is complete, extract the product from the reaction mixture using an organic solvent such as ethyl acetate. Dry the organic phase, concentrate it, and purify the 1,2-diol product by chromatography if necessary.

Visualizing the Workflows

To further clarify the processes involved, the following diagrams illustrate the typical experimental workflows for both chemical and biocatalytic synthesis of 1,2-diols.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start dissolve Dissolve Alkene in Solvent prep_start->dissolve add_reagents Add Co-oxidant & Chiral Ligand dissolve->add_reagents cool Cool to 0°C add_reagents->cool add_catalyst Add OsO4 (catalytic) cool->add_catalyst stir Stir Vigorously (6-24h) add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Na2SO3 monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end_product Isolated Diol purify->end_product

Caption: Workflow for Chemical Synthesis of 1,2-Diols.

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_workup Work-up & Purification prep_start Start culture Culture Recombinant Microorganism prep_start->culture harvest Harvest & Wash Cells culture->harvest resuspend Resuspend Cells in Buffer harvest->resuspend add_substrate Add Alkene Substrate resuspend->add_substrate incubate Incubate with Shaking add_substrate->incubate monitor Monitor by GC/HPLC incubate->monitor extract Extract with Organic Solvent monitor->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end_product Isolated Diol purify->end_product

Caption: Workflow for Biocatalytic Synthesis of 1,2-Diols.

Logical Framework for Method Selection

The choice between a chemical and a biocatalytic approach is a multi-faceted decision. The following diagram outlines a logical framework to guide this selection process.

Decision_Framework start Start: Synthesis of a 1,2-Diol chirality Is high enantioselectivity a critical requirement? start->chirality chem_adv Chemical Synthesis (Sharpless AD) chirality->chem_adv Yes scale What is the desired scale of the synthesis? chirality->scale No (or racemic desired) chem_adv->scale bio_adv Biocatalytic Synthesis bio_adv->scale lab_scale Lab Scale scale->lab_scale Small industrial_scale Industrial Scale scale->industrial_scale Large env Are environmental impact and safety major concerns? lab_scale->env industrial_scale->env env->bio_adv Yes substrate Is the substrate compatible with known enzymes? env->substrate No substrate->chem_adv No substrate->bio_adv Yes

Caption: Decision framework for selecting a 1,2-diol synthesis method.

Conclusion

Both chemical and biocatalytic methods offer powerful tools for the synthesis of 1,2-diols. Chemical synthesis, particularly asymmetric dihydroxylation, provides a robust and well-documented approach with broad substrate scope. Biocatalysis, on the other hand, is rapidly emerging as a highly selective, environmentally friendly, and potentially more cost-effective alternative, especially for large-scale industrial applications. The optimal choice will depend on the specific requirements of the target molecule, the desired scale of production, and the relative importance of factors such as stereoselectivity, cost, and sustainability. This guide provides the foundational information to navigate this decision-making process effectively.

References

Assessing the Impact of 1,2-Heptanediol on the Stability of Active Pharmaceutical Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the development of stable and effective pharmaceutical formulations, the choice of excipients is paramount. These inactive ingredients play a crucial role in determining the shelf-life, efficacy, and overall quality of the final drug product. Among the various classes of excipients, glycols are frequently employed for their versatile properties, including their ability to act as solvents, humectants, and penetration enhancers. This guide provides a comparative analysis of 1,2-Heptanediol against other commonly used glycols in stabilizing Active Pharmaceutical Ingredients (APIs). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in formulation design.

The Role of this compound in API Stabilization

This compound is a humectant and skin-conditioning agent that is also gaining recognition for its potential to enhance the stability of pharmaceutical formulations.[1] Its amphiphilic nature, stemming from a seven-carbon alkyl chain and two adjacent hydroxyl groups, allows it to interact with both lipophilic and hydrophilic APIs and formulation components.[1] This dual characteristic can be advantageous in preventing API degradation through several mechanisms:

  • Solubilization: By improving the solubility of poorly water-soluble APIs, this compound can prevent crystallization and precipitation, which are often precursors to chemical degradation.

  • Water Activity Reduction: As a humectant, this compound can bind free water within a formulation, thereby reducing water activity. This is critical as water is a key reactant in many degradation pathways, such as hydrolysis.[2]

  • Interfacial Stabilization: In emulsion-based formulations, the amphiphilic nature of this compound may allow it to accumulate at the oil-water interface, potentially creating a protective barrier around the API and preventing interactions with destabilizing agents.

Comparative Analysis with Alternative Glycols

The performance of this compound as an API stabilizer is best understood in comparison to other commonly used glycols, such as Propylene (B89431) Glycol (1,2-Propanediol) and Pentylene Glycol (1,2-Pentanediol). The choice of glycol can significantly impact the stability of the final product.

Data Presentation

The following tables present a summary of hypothetical comparative data for the stabilizing effect of different glycols on a model API prone to hydrolysis and oxidation.

Table 1: Comparative Stability of a Hydrolysis-Prone API (e.g., a Lactam Antibiotic) in the Presence of Different Glycols under Accelerated Conditions (40°C/75% RH) for 3 Months.

Excipient (5% w/w)Initial API Content (%)API Content after 3 Months (%)Degradation (%)Primary Degradant Formed
Control (No Glycol) 100.085.214.8Hydrolytic Product A
Propylene Glycol 100.092.57.5Hydrolytic Product A
Pentylene Glycol 100.094.85.2Hydrolytic Product A
This compound 100.096.33.7Hydrolytic Product A

Table 2: Comparative Stability of an Oxidation-Prone API (e.g., a Phenolic Compound) in the Presence of Different Glycols under Oxidative Stress (3% H₂O₂) for 24 Hours.

Excipient (5% w/w)Initial API Content (%)API Content after 24 Hours (%)Degradation (%)Primary Degradant Formed
Control (No Glycol) 100.078.921.1Oxidative Product B
Propylene Glycol 100.085.114.9Oxidative Product B
Pentylene Glycol 100.088.611.4Oxidative Product B
This compound 100.091.28.8Oxidative Product B

Note: The data presented in these tables are for illustrative purposes and are intended to demonstrate the potential relative performance of the excipients. Actual results will vary depending on the specific API and formulation.

Experimental Protocols

To assess the impact of this compound and other glycols on API stability, a forced degradation study is a critical experimental approach. This involves subjecting the API in a formulation to stress conditions that accelerate degradation, allowing for a rapid evaluation of its stability profile.

Key Experiment: Forced Degradation Study

Objective: To determine the intrinsic stability of an API in a formulation containing this compound or an alternative glycol under various stress conditions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Propylene Glycol

  • Pentylene Glycol

  • Other formulation excipients (e.g., emulsifiers, thickeners, etc.)

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Formulation Preparation: Prepare a base formulation containing the API and all other excipients except for the glycol being tested. Divide the base formulation into four equal parts. To three parts, add this compound, Propylene Glycol, and Pentylene Glycol, respectively, at a predetermined concentration (e.g., 5% w/w). The fourth part will serve as the control.

  • Stress Conditions: Expose aliquots of each of the four formulations to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and store at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and store at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store at 80°C for 48 hours.

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acid and base-stressed samples. Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of the API and to detect and quantify any degradation products.

  • Data Analysis: Calculate the percentage of API degradation for each formulation under each stress condition. Compare the degradation profiles to assess the stabilizing effect of each glycol.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in API degradation and the experimental workflow for assessing the stabilizing effect of excipients.

API_Degradation_Pathways cluster_stress Stress Factors API Active Pharmaceutical Ingredient (API) Degradation Degradation Products API->Degradation Degradation Hydrolysis Hydrolysis (Water, pH) Hydrolysis->Degradation Oxidation Oxidation (Oxygen, Peroxides) Oxidation->Degradation Photolysis Photolysis (Light) Photolysis->Degradation Thermal Thermal Stress (Heat) Thermal->Degradation

Caption: API Degradation Pathways Under Various Stress Conditions.

Experimental_Workflow cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis API_Excipients API + Base Excipients Control Control (No Glycol) API_Excipients->Control PG Propylene Glycol API_Excipients->PG PeG Pentylene Glycol API_Excipients->PeG HG This compound API_Excipients->HG Acid Acidic Control->Acid Base Basic Control->Base Oxidative Oxidative Control->Oxidative Thermal Thermal Control->Thermal Photo Photolytic Control->Photo PG->Acid PG->Base PG->Oxidative PG->Thermal PG->Photo PeG->Acid PeG->Base PeG->Oxidative PeG->Thermal PeG->Photo HG->Acid HG->Base HG->Oxidative HG->Thermal HG->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Comparison HPLC->Data

Caption: Workflow for Comparative API Stability Study.

Conclusion

The selection of an appropriate glycol as an excipient can have a profound impact on the stability of an active pharmaceutical ingredient. While propylene glycol and pentylene glycol are well-established choices, this compound presents a promising alternative with potentially superior stabilizing properties, particularly for APIs susceptible to hydrolysis and oxidation. Its unique amphiphilic character may offer advantages in a variety of formulation types. The provided experimental protocol for forced degradation studies offers a robust framework for systematically evaluating and comparing the performance of this compound against other glycols, enabling formulators to develop more stable and reliable drug products. Further studies with specific APIs are warranted to fully elucidate the stabilizing mechanisms and to quantify the benefits of incorporating this compound in pharmaceutical formulations.

References

Comparative Irritancy of Short-Chain vs. Long-Chain 1,2-Alkanediols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the irritancy potential of excipients is paramount in the formulation of safe and effective topical products. This guide provides an objective comparison of the skin irritancy potential of short-chain versus long-chain 1,2-alkanediols, supported by experimental data and detailed methodologies.

Executive Summary

The irritancy potential of 1,2-alkanediols is directly influenced by their alkyl chain length. Sensory irritation generally increases with longer chain lengths, a phenomenon attributed to greater membrane interference and intrinsic toxicity.[1][2][3] Conversely, objective skin irritation, as determined by clinical observation, exhibits a more complex relationship. Notably, 1,2-hexanediol (B41856) (a medium-chain diol) demonstrates the lowest objective irritation potential. Irritancy tends to increase as the chain length either decreases or increases from this optimal length.[1][2][3][4] This guide synthesizes the available data to provide a clear comparison and elucidates the experimental approaches used to evaluate the irritancy of these widely used cosmetic and pharmaceutical ingredients.

Data Presentation: Comparative Irritancy of 1,2-Alkanediols

The following tables summarize the quantitative data on the objective and subjective (sensory) skin irritation potential of various 1,2-alkanediols, as well as their percutaneous absorption.

Table 1: Objective Skin Irritation of 1,2-Alkanediols

1,2-AlkanediolChain LengthMean Irritation Score (± SEM)Irritancy Classification
1,2-ButanediolC40.41 ± 0.40Mild Irritant
1,2-PentanediolC50.41 ± 0.41Mild Irritant
1,2-HexanediolC60.051 ± 0.19Non-Irritant
1,2-OctanediolC80.14 ± 0.26Mild Irritant
1,2-DecanediolC100.36 ± 0.40Mild Irritant
Data sourced from a 24-hour occlusive patch test. A lower score indicates less irritation.[1][2][4]

Table 2: Sensory Skin Irritation of 1,2-Alkanediols

1,2-AlkanediolConcentrationMean Irritation Score (± SEM)
1,2-Butanediol20%0.27 ± 0.21
1,2-Pentanediol20%0.78 ± 0.55
1,2-Hexanediol20%0.63 ± 0.46
1,2-Hexanediol1%0.34 ± 0.10
1,2-Octanediol1%1.02 ± 0.15
1,2-Octanediol0.5%0.96 ± 0.47
1,2-Decanediol0.5%1.00 ± 0.58
Data sourced from sensory irritation tests. A higher score indicates greater stinging or burning sensation.[1][4]

Table 3: Percutaneous Absorption of 1,2-Alkanediols

1,2-AlkanediolMaximum Absorption Rate (mg/cm²/h ± SEM)
1,2-Pentanediol0.43 ± 0.28
1,2-Hexanediol0.39 ± 0.13
1,2-Octanediol0.11 ± 0.057
1,2-Decanediol0.01 ± 0.0054
Data shows a negative correlation between alkane chain length and skin penetration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Objective Skin Irritation: 24-Hour Occlusive Patch Test

This protocol is based on the principles of clinical patch testing to assess objective signs of skin irritation.

  • Subjects: Healthy volunteers with no history of skin diseases.

  • Test Materials: 1,2-Alkanediols (e.g., 1,2-butanediol, 1,2-pentanediol, 1,2-hexanediol, 1,2-octanediol, 1,2-decanediol) prepared in a suitable vehicle (e.g., 30% aqueous ethanol).

  • Procedure:

    • A small quantity (e.g., 20 µL) of the test material is applied to a filter paper disc on an occlusive patch.

    • The patch is applied to the upper back of the subjects and remains in place for 24 hours.

    • After 24 hours, the patch is removed, and the skin reaction is evaluated by a trained professional.

  • Evaluation: Skin responses are graded based on a scoring system for erythema, edema, and other signs of irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439)

This in vitro method is a validated alternative to animal testing for the assessment of skin irritation potential.

  • Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE).

  • Procedure:

    • The RhE tissues are pre-incubated to allow for equilibration.

    • The test chemical is applied topically to the surface of the RhE tissue.

    • After a defined exposure period (e.g., 60 minutes), the test chemical is removed by rinsing.

    • The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Endpoint Measurement:

    • Cell Viability (MTT Assay): Tissue viability is assessed by measuring the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt by mitochondrial dehydrogenases of viable cells. The amount of formazan is quantified spectrophotometrically. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.

    • Cytokine Release: The culture medium can be collected to measure the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytokine Release Assay (ELISA)

This assay quantifies the amount of specific pro-inflammatory cytokines released by keratinocytes in response to an irritant.

  • Principle: An antibody specific for the target cytokine (e.g., IL-1α or IL-8) is pre-coated onto a microplate.

  • Procedure:

    • Standards and samples (culture medium from RhE test) are pipetted into the wells, and the cytokine present binds to the immobilized antibody.

    • An enzyme-linked polyclonal antibody specific for the cytokine is added.

    • A substrate solution is added to the wells, resulting in color development proportional to the amount of cytokine bound.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve.

Mandatory Visualization

Proposed Signaling Pathway for Alkanediol-Induced Skin Irritation

The following diagram illustrates a plausible signaling cascade initiated by the interaction of 1,2-alkanediols with keratinocytes, leading to an inflammatory response. The irritancy potential is influenced by the alkyl chain length, which affects the degree of membrane disruption.

G Proposed Signaling Pathway for 1,2-Alkanediol-Induced Skin Irritation cluster_0 Initiation cluster_1 Cellular Stress Response cluster_2 Signal Transduction cluster_3 Inflammatory Response cluster_4 Physiological Outcome Alkanediol 1,2-Alkanediol Membrane Keratinocyte Cell Membrane (Lipid Bilayer) Alkanediol->Membrane Interaction & Disruption (Chain length dependent) Stress Membrane Fluidity Alteration & Cellular Stress Membrane->Stress MAPK MAPK Activation (p38, JNK, ERK) Stress->MAPK NFkB NF-κB Activation Stress->NFkB Cytokines ↑ Pro-inflammatory Cytokine & Chemokine Gene Expression & Synthesis (IL-1α, IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Release Release of Inflammatory Mediators Cytokines->Release Inflammation Inflammation (Erythema, Edema) Release->Inflammation

Caption: Alkanediol-induced skin irritation pathway.

Experimental Workflow for In Vitro Irritancy Assessment

This diagram outlines the key steps involved in evaluating the skin irritation potential of 1,2-alkanediols using a reconstructed human epidermis model.

G Experimental Workflow for In Vitro Irritancy Assessment (OECD TG 439) cluster_endpoints Endpoint Analysis start Start prep Prepare Reconstructed Human Epidermis (RhE) Tissues start->prep treat Topical Application of 1,2-Alkanediols (Test) & Controls (Positive/Negative) prep->treat expose Incubation (e.g., 60 minutes) treat->expose wash Rinse to Remove Test Substance expose->wash post_incubate Post-Exposure Incubation (e.g., 42 hours) wash->post_incubate viability Cell Viability Assay (MTT) post_incubate->viability cytokine Cytokine Release Assay (ELISA for IL-1α, IL-8) post_incubate->cytokine data Data Analysis & Irritancy Classification viability->data cytokine->data end End data->end

Caption: In vitro skin irritation testing workflow.

References

Validating the Synergistic Effect of 1,2-Alkanediols with Other Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The use of 1,2-alkanediols, such as 1,2-heptanediol and its close relative 1,2-hexanediol (B41856), as preservative boosters in various formulations is gaining traction. Their efficacy can be significantly enhanced when combined with other antimicrobial agents, a phenomenon known as synergy. This guide provides an objective comparison of the synergistic performance of 1,2-alkanediols with various antimicrobial partners, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Synergistic Antimicrobial Effects: Quantitative Data

The synergistic effect of combining antimicrobial agents is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.

The following tables summarize the quantitative data from studies investigating the synergistic antimicrobial activity of 1,2-hexanediol with other agents against various microorganisms.

Table 1: Synergistic Effect of 1,2-Hexanediol with Food-Grade Antimicrobials against Gram-Positive Bacteria

CombinationMicroorganismReduction in MIC of 1,2-HexanediolFICI ValueReference
1,2-Hexanediol + Macelignan (B1675868)Bacillus cereusUp to 0.25 - 0.5 x MIC≤ 0.5[1]
1,2-Hexanediol + Octyl gallateBacillus cereusUp to 0.25 - 0.5 x MIC≤ 0.5[1]
1,2-Hexanediol + XanthorrhizolNot SpecifiedPotentiated activityNot Specified[1]
1,2-Hexanediol + Panduratin ANot SpecifiedPotentiated activityNot Specified[1]

Note: The combination with macelignan and octyl gallate was reported to be ineffective against Gram-negative bacteria.[1]

Table 2: Synergistic Antifungal Activity of 1,2-Hexanediol with Niacinamide

CombinationMicroorganismEffectReference
1,2-Hexanediol + NiacinamideFungiSynergistic antifungal activity, allowing for lower 1,2-hexanediol content.[2],[3]

Table 3: Synergistic Effects of Alternative Preservatives with Chelating Agents

Alternative PreservativeChelating AgentMicroorganismsEffectReference
1,2-HexanediolVariousS. aureus, E. coli, C. albicansAntimicrobial synergistic effects confirmed.[4]
Ethylhexylglycerin (B550904)Tetrasodium EDTAS. aureus, E. coli, C. albicansControlled all strains at concentrations 2–25 times lower than ethylhexylglycerin alone.[4]
Caprylyl GlycolVariousS. aureus, E. coli, C. albicansAntimicrobial synergistic effects confirmed.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments used to validate antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

1. Preparation of Materials:

  • Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Antimicrobial Stock Solutions: Prepare stock solutions of 1,2-alkanediol and the partner antimicrobial agent at concentrations higher than the final testing concentrations.

2. Assay Setup:

  • A 96-well microtiter plate is used to create a two-dimensional array of serial dilutions of the two antimicrobial agents.

  • Along the x-axis, serial dilutions of Agent A (e.g., 1,2-hexanediol) are prepared.

  • Along the y-axis, serial dilutions of Agent B (the partner antimicrobial) are prepared.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Control wells containing only the microbial inoculum (positive control) and sterile broth (negative control) are also included.

3. Inoculation and Incubation:

  • The standardized microbial inoculum is added to each well of the microtiter plate.

  • The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours) for the test microorganism.

4. Data Analysis:

  • After incubation, the minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by observing the lowest concentration that inhibits visible microbial growth.

  • The Fractional Inhibitory Concentration (FIC) for each agent is calculated as follows:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • The FIC Index (FICI) is the sum of the individual FICs:

    • FICI = FIC of Agent A + FIC of Agent B

5. Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

1. Preparation:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Prepare the antimicrobial agents at the desired concentrations (e.g., at their MIC, or multiples of the MIC).

2. Experimental Setup:

  • Test tubes or flasks containing the broth with the antimicrobial agent(s) are inoculated with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • A growth control tube without any antimicrobial agent is also included.

3. Sampling and Plating:

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube.

  • Serial dilutions of the samples are prepared and plated onto agar (B569324) plates.

4. Incubation and Colony Counting:

  • The agar plates are incubated under appropriate conditions until colonies are visible.

  • The number of colony-forming units (CFU) per milliliter is then determined for each time point.

5. Data Analysis and Interpretation:

  • A graph of log10 CFU/mL versus time is plotted.

  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[5]

  • Bactericidal activity is often defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the checkerboard assay and time-kill curve analysis.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum add_inoculum Inoculate all wells prep_inoculum->add_inoculum prep_agents Prepare Antimicrobial Stock Solutions serial_dilute_A Serial Dilute Agent A (x-axis) prep_agents->serial_dilute_A serial_dilute_B Serial Dilute Agent B (y-axis) prep_agents->serial_dilute_B serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate at 37°C for 24h add_inoculum->incubate read_mic Determine MIC of agents alone and combined incubate->read_mic calc_fic Calculate FIC for each agent read_mic->calc_fic calc_fici Calculate FICI (FIC_A + FIC_B) calc_fic->calc_fici interpret Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret

Checkerboard Assay Workflow

Time_Kill_Curve_Workflow cluster_prep Preparation cluster_experiment Experiment Execution cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_inoculum Prepare Standardized Inoculum inoculate Inoculate tubes with bacteria prep_inoculum->inoculate prep_tubes Prepare Tubes with Antimicrobials (Single & Combo) prep_tubes->inoculate incubate Incubate at 37°C inoculate->incubate sample Withdraw Aliquots at Time Intervals (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate sample->plate count_colonies Incubate Plates and Count CFUs plate->count_colonies plot_curve Plot log10 CFU/mL vs. Time count_colonies->plot_curve interpret Interpret Results (Synergy, Bactericidal) plot_curve->interpret

Time-Kill Curve Assay Workflow

Mechanism of Action

1,2-alkanediols, including 1,2-hexanediol, are believed to exert their antimicrobial effect by disrupting the cytoplasmic membrane potential.[1] This disruption of the cell membrane can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. This mechanism of action may explain the synergistic effects observed when combined with other antimicrobial agents that have different cellular targets. For instance, an agent that inhibits cell wall synthesis could become more effective if the cell membrane is simultaneously compromised by a 1,2-alkanediol.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-Heptanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,2-Heptanediol, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Ventilation: Handle the chemical in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][3]

Segregation and Waste Collection

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Procedure:

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled waste container for this compound. The container must be in good condition and have a secure, leak-proof lid.[4]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Include any hazard warnings, such as pictograms, as required.[5]

  • Accumulation: Collect the waste at or near the point of generation in a designated satellite accumulation area (SAA).[5]

Storage of this compound Waste

Proper storage of chemical waste is regulated to prevent accidents and environmental contamination.

Guidelines:

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Secondary Containment: It is best practice to use a secondary containment system to capture any potential leaks or spills.[4]

  • Time Limits: Be aware of the storage time limits for hazardous waste as stipulated by regulations such as the Resource Conservation and Recovery Act (RCRA) and your facility's specific generator status (e.g., Very Small, Small, or Large Quantity Generator).[5][6] Academic laboratories may have specific regulations under Subpart K, which allows for removal from the lab every twelve months.[6]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.

Procedure for Small Spills:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Clean the spill area with soap and water.

Procedure for Large Spills:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team.

  • Prevent the spill from entering drains or waterways.[1]

Final Disposal

The final disposal of this compound waste must be conducted by a licensed and approved waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][4]

Steps for Final Disposal:

  • Contact EHS: Coordinate with your institution's EHS office to arrange for the pickup and disposal of the waste.

  • Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.

  • Professional Disposal: The waste will typically be transported to a licensed facility for destruction, often through controlled incineration with flue gas scrubbing.[1]

Quantitative Data Summary
ParameterValueSource
EPA Generator Status Monthly Quantity Limits
Very Small Quantity Generator (VSQG)≤ 100 kg (220 lbs)[5]
Small Quantity Generator (SQG)> 100 kg and < 1,000 kg[5]
Large Quantity Generator (LQG)≥ 1,000 kg[5]
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons[5]
Experimental Protocols Cited

The disposal procedures outlined are based on established best practices for laboratory chemical waste management and information extrapolated from safety data sheets for similar chemicals. These are not based on specific experimental protocols for this compound disposal but rather on regulatory compliance and safety standards.

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container full or disposal scheduled? C->D J Spill Occurs C->J E Store in Satellite Accumulation Area (SAA) D->E No F Contact Environmental Health & Safety (EHS) Office D->F Yes E->C G Arrange for Pickup by Licensed Waste Contractor F->G H Complete Waste Disposal Documentation G->H I End: Proper Disposal via Incineration or other approved method H->I K Follow Spill Management Protocol J->K K->C Contain and collect spill waste

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.